molecular formula C6H12O3 B179402 (S)-methyl 2-hydroxy-3-methylbutanoate CAS No. 24347-63-5

(S)-methyl 2-hydroxy-3-methylbutanoate

Cat. No.: B179402
CAS No.: 24347-63-5
M. Wt: 132.16 g/mol
InChI Key: YSGBMDFJWFIEDF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-methyl 2-hydroxy-3-methylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGBMDFJWFIEDF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458239
Record name Methyl (2S)-2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24347-63-5
Record name Methyl (2S)-2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl 2-hydroxy-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-methyl 2-hydroxy-3-methylbutanoate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Physical Properties of (S)-methyl 2-hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of this compound, a valuable chiral building block in organic synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and other chemical industries.

Core Physical Properties

This compound is the methyl ester of (S)-2-hydroxy-3-methylbutanoic acid.[1] It is a colorless to pale yellow liquid with a characteristic fruity odor.[2] This compound's chirality makes it a significant component in the synthesis of pharmaceuticals and agrochemicals.[3]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueSource(s)
Molecular Formula C₆H₁₂O₃[4][5][6]
Molecular Weight 132.16 g/mol [4][5][6]
CAS Number 24347-63-5[4][6]
Appearance Liquid[5]
Boiling Point 165.6 °C at 760 mmHg[6][7]
Density 1.021 g/cm³[7]
Refractive Index 1.425 (for (R)-enantiomer)[8]
Solubility Limited solubility in water; Soluble in organic solvents.[3]
Optical Rotation Data not available

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a liquid organic compound like this compound.

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting A Obtain Pure Sample of This compound B Determine Boiling Point A->B C Measure Density A->C D Measure Refractive Index A->D E Determine Optical Rotation A->E F Compile and Analyze Data B->F C->F D->F E->F G Report Physical Properties F->G

Caption: Workflow for Physical Property Characterization.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are general protocols applicable to liquid esters.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Apparatus: A distillation apparatus or a Thiele tube setup can be used.

  • Procedure (Distillation Method):

    • Place a small volume of the sample in a distillation flask with a few boiling chips.

    • Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned correctly.

    • Heat the flask gently.

    • The temperature at which the liquid condenses on the thermometer and drips consistently is recorded as the boiling point.

Measurement of Density

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer or a graduated cylinder and a balance.

  • Procedure (using a graduated cylinder):

    • Weigh a clean, dry graduated cylinder.

    • Add a known volume of the liquid sample to the graduated cylinder and weigh it again.

    • The mass of the liquid is the difference between the two weights.

    • Density is calculated by dividing the mass of the liquid by its volume.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

  • Apparatus: A refractometer.

  • Procedure:

    • Calibrate the refractometer with a standard sample of known refractive index.

    • Place a few drops of the sample on the prism of the refractometer.

    • Close the prism and allow the temperature to stabilize.

    • Read the refractive index from the scale. It is crucial to report the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Determination of Optical Rotation

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of an optically active substance.

  • Apparatus: A polarimeter.

  • Procedure:

    • Prepare a solution of the compound with a known concentration in a suitable solvent.

    • Fill the polarimeter tube with the solution, ensuring no air bubbles are present.

    • Place the tube in the polarimeter and measure the observed rotation.

    • The specific rotation is then calculated using the formula: [[\alpha]_\lambda^T = \frac{\alpha}{l \times c}] where:

      • ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

        [α]λT[\alpha]\lambda^T[α]λT​
        is the specific rotation.

      • TTT
        is the temperature in degrees Celsius.

      • λ\lambdaλ
        is the wavelength of the light source.

      • α\alphaα
        is the observed rotation.

      • lll
        is the path length of the polarimeter tube in decimeters.

      • ccc
        is the concentration of the solution in g/mL.

References

Spectroscopic Data of (S)-methyl 2-hydroxy-3-methylbutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-methyl 2-hydroxy-3-methylbutanoate, a chiral molecule relevant in organic synthesis and drug development. This document compiles available spectroscopic information, presents it in a structured format, and outlines the general experimental protocols for data acquisition.

Molecular Structure

This compound is a chiral ester with the following structure:

Chemical Formula: C₆H₁₂O₃ Molecular Weight: 132.16 g/mol CAS Number: 24347-63-5[1]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
-CH₃ (isopropyl)~0.9Doublet~7
-CH₃ (isopropyl)~1.0Doublet~7
-CH (isopropyl)~2.0-2.2Multiplet-
-OHVariableSinglet (broad)-
-OCH₃~3.7Singlet-
α-CH~4.0-4.2Doublet~4-5

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ) ppm (Predicted)
-CH₃ (isopropyl)~17-19
-CH₃ (isopropyl)~19-21
-CH (isopropyl)~32-35
-OCH₃~51-53
α-CH~75-78
C=O~173-176

Note: Predicted values are based on standard chemical shift ranges for the respective carbon environments.

Table 3: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available on SpectraBase, though a detailed peak list is not provided in the public view.[3]

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (alcohol)3500-3200Strong, Broad
C-H (alkane)3000-2850Strong
C=O (ester)1750-1735Strong
C-O (ester)1300-1000Strong

Table 4: Mass Spectrometry (GC-MS) Data

The following prominent peaks have been reported from GC-MS analysis.[3]

m/zRelative IntensityProposed Fragment
73High[C₃H₅O₂]⁺
90Medium[M - C₃H₆]⁺
43Medium[C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a clean 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹H NMR, a sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place a drop of this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, for transmission spectroscopy, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal or salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

3.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is around 10 µg/mL.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5 or a polar DB-Wax column).

    • The oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • The molecules are ionized, typically by Electron Ionization (EI), causing them to fragment.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of each fragment ion. This fragmentation pattern serves as a molecular fingerprint and can be used to confirm the structure of the analyte.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Elucidation Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid or Thin Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR Chemical Shifts Coupling Constants Integration NMR->Data_NMR Data_IR Absorption Frequencies (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (Fragmentation Pattern) MS->Data_MS Structure Structure Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

References

An In-depth Technical Guide to (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-methyl 2-hydroxy-3-methylbutanoate, a chiral molecule of significant interest in pharmaceutical synthesis and metabolic research. This document details its chemical identity, physicochemical properties, synthesis and analytical methodologies, and its role in biological pathways.

Chemical Identity and Synonyms

This compound is the methyl ester of (S)-2-hydroxy-3-methylbutanoic acid. Its primary identifier is the CAS number 24347-63-5 .[1] For comprehensive literature searches and material sourcing, a list of its common synonyms is provided in the table below.

Synonym Source
Methyl (2S)-2-hydroxy-3-methylbutanoate
(S)-(-)-Methyl 2-hydroxy-3-methylbutanoate
Methyl (S)-2-hydroxyisovalerate
Butanoic acid, 2-hydroxy-3-methyl-, methyl ester, (2S)-

A comprehensive list of additional synonyms can be found in publicly available chemical databases.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the following tables.

Physicochemical Properties

PropertyValue
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol [1]
Appearance Liquid
Boiling Point 165.6 °C[1]
Stereochemistry (S)

Spectroscopic Data

Technique Key Features
¹³C NMR Data available in spectral databases.
Mass Spectrometry (GC-MS) Characteristic fragmentation patterns are available in spectral libraries like NIST.
Infrared (IR) Spectroscopy Expected peaks corresponding to O-H, C-H, C=O (ester), and C-O functional groups.

Role in Biological Pathways

This compound is a metabolite in the catabolism of the essential branched-chain amino acid (BCAA), L-valine.[2][3] Dysregulation of BCAA metabolism is implicated in various metabolic disorders, making the study of its intermediates clinically significant.[2] The catabolism of BCAAs is a critical process for energy production and providing precursors for the synthesis of other biomolecules.[2] While direct signaling roles of this compound are not extensively documented, its position within the BCAA metabolic pathway links it to broader signaling networks, including the mTOR and insulin signaling pathways.[2][4]

BCAA_Metabolism L_Valine L-Valine a_Ketoisovalerate α-Ketoisovalerate L_Valine->a_Ketoisovalerate Transamination mTOR_Signaling mTOR Signaling L_Valine->mTOR_Signaling Insulin_Signaling Insulin Signaling L_Valine->Insulin_Signaling S_Acid (S)-2-Hydroxy-3-methylbutanoic Acid a_Ketoisovalerate->S_Acid Reduction S_Ester This compound S_Acid->S_Ester Esterification Metabolic_Outputs Metabolic Outputs (e.g., Energy Production) S_Ester->Metabolic_Outputs BCAT Branched-chain aminotransferase (BCAT) Reduction Reduction Esterification Esterification Synthesis_Workflow Start L-Valine in H₂SO₄ Diazotization Diazotization with NaNO₂ (0-5 °C) Start->Diazotization Extraction Extraction with Diethyl Ether Diazotization->Extraction Drying Drying with MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product (S)-2-Hydroxy-3- methylbutanoic Acid Evaporation->Product Analytical_Workflow Sample Biological Sample Extraction Extraction of Organic Acids Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

References

The Natural Occurrence of (S)-methyl 2-hydroxy-3-methylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of (S)-methyl 2-hydroxy-3-methylbutanoate, a chiral ester of interest in flavor chemistry, biotechnology, and as a potential chiral building block in pharmaceutical synthesis. This document details its biosynthetic origins, reported natural sources, quantitative data, and methodologies for its analysis.

Introduction

This compound is the methyl ester of (S)-2-hydroxy-3-methylbutanoic acid. The parent acid is a known natural metabolite derived from the catabolism of the essential amino acid L-valine. While the acid form is documented in various biological systems, the natural occurrence of its methyl ester is less extensively reported but is of significant interest due to its potential contribution to the aroma profiles of fruits and fermented products.

Biosynthesis

The biosynthesis of this compound is intrinsically linked to the metabolic pathway of L-valine. The initial steps involve the conversion of L-valine to its corresponding α-hydroxy acid, (S)-2-hydroxy-3-methylbutanoic acid. The subsequent esterification to form the methyl ester is likely catalyzed by specific enzymes, such as methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor, or through the action of alcohol acyltransferases in the presence of methanol.

dot

Biosynthesis of this compound L-Valine L-Valine alpha-Ketoisovalerate alpha-Ketoisovalerate L-Valine->alpha-Ketoisovalerate Transamination S-2-Hydroxy-3-methylbutanoic_acid (S)-2-Hydroxy-3-methylbutanoic acid alpha-Ketoisovalerate->S-2-Hydroxy-3-methylbutanoic_acid Reduction S-Methyl-ester (S)-methyl 2-hydroxy- 3-methylbutanoate S-2-Hydroxy-3-methylbutanoic_acid->S-Methyl-ester Esterification SAM S-Adenosyl-L-methionine (Methyl Donor) SAM->S-Methyl-ester HS-SPME Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Homogenization Sample Homogenization (e.g., fruit pulp + NaCl) Vial Transfer to Headspace Vial Homogenization->Vial Incubation Incubation (e.g., 40°C) Vial->Incubation SPME SPME Fiber Exposure (e.g., 30 min) Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GCMS Chiral GC-MS Analysis Desorption->GCMS

A Technical Guide to the Biosynthesis of (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biosynthetic pathway for producing (S)-methyl 2-hydroxy-3-methylbutanoate, a valuable chiral building block in the pharmaceutical and fine chemical industries. The guide details the enzymatic cascade, commencing from the precursor L-valine and culminating in the final methylated ester, with a particular focus on the pivotal stereoselective reduction and esterification steps. It is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth information on the core aspects of this biosynthetic route. This document includes detailed pathway diagrams, structured tables of quantitative data, and comprehensive experimental protocols for the key enzymatic reactions.

Introduction

This compound is a chiral ester of significant interest owing to its application as a versatile intermediate in the synthesis of various bioactive molecules. The specific stereochemistry of this compound is crucial for the desired biological activity of the final products. Biosynthesis presents a green and efficient alternative to traditional chemical synthesis, affording high enantioselectivity under mild reaction conditions. This guide elucidates the multi-step enzymatic pathway for the production of this compound, providing a foundational understanding for its synthesis and application.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-enzyme catalyzed process that typically originates from the amino acid L-valine. The pathway can be delineated into three principal stages:

  • Transamination of L-valine: The initial step involves the conversion of L-valine to α-ketoisovalerate.

  • Stereoselective Reduction: Subsequently, α-ketoisovalerate undergoes an asymmetric reduction to yield (S)-2-hydroxy-3-methylbutanoic acid. This is the critical step that establishes the desired (S)-stereochemistry.

  • Esterification: The final step is the esterification of the resulting hydroxy acid with methanol to produce the target molecule, this compound.

Core Biosynthetic Pathway Diagram

The following diagram illustrates the sequential enzymatic reactions in the core biosynthetic pathway.

Biosynthesis_Pathway L-Valine L-Valine alpha_Ketoisovalerate α-Ketoisovalerate L-Valine->alpha_Ketoisovalerate Branched-Chain Aminotransferase (BCAT) S_Hydroxy_Acid (S)-2-hydroxy-3- methylbutanoic acid alpha_Ketoisovalerate->S_Hydroxy_Acid Ketoreductase (KRED) + NADPH S_Methyl_Ester (S)-methyl 2-hydroxy-3- methylbutanoate S_Hydroxy_Acid->S_Methyl_Ester Lipase + Methanol

Caption: The core biosynthetic pathway of this compound from L-valine.

Whole-Cell Biocatalysis Workflow with Cofactor Regeneration

For the stereoselective reduction of α-ketoisovalerate, a whole-cell biocatalysis approach is frequently employed. This system can be engineered to include a cofactor regeneration cycle to continuously supply the necessary NADPH. A prevalent system utilizes glucose dehydrogenase (GDH) to oxidize glucose, which in turn reduces NADP+ to NADPH, driving the primary reduction reaction.

Whole_Cell_Workflow cluster_whole_cell Recombinant Whole-Cell System (e.g., E. coli) alpha_Ketoisovalerate_in α-Ketoisovalerate KRED Ketoreductase (KRED) alpha_Ketoisovalerate_in->KRED S_Hydroxy_Acid_out (S)-2-hydroxy-3- methylbutanoic acid KRED->S_Hydroxy_Acid_out NADP NADP+ KRED->NADP releases NADPH NADPH NADPH->KRED supplies H- GDH Glucose Dehydrogenase (GDH) NADP->GDH regenerated by Glucose_in Glucose Glucose_in->GDH GDH->NADPH Gluconolactone_out Gluconolactone GDH->Gluconolactone_out

Caption: A whole-cell biocatalysis workflow illustrating the stereoselective reduction of α-ketoisovalerate with an integrated NADPH regeneration system.

Quantitative Data Summary

The following tables present a summary of quantitative data for the key enzymatic reactions involved in the biosynthesis of this compound, compiled from various studies on analogous substrates.

Stereoselective Reduction of α-Keto Acids
Enzyme SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Recombinant E. coli co-expressing carbonyl reductase from Pichia stipitis and glucose dehydrogenase from Bacillus megaterium4-chloro-3-oxobutanoate ethyl ester(S)-4-chloro-3-hydroxybutanoate ethyl ester90.7>99[1]
Whole cells of Rhodococcus erythropolisProchiral ketoneChiral alcohol9599.4[2]
Ketoreductase from Klebsiella pneumoniaeα-benzyl substituted-β-ketoesterα-benzyl substituted-β-hydroxy ester-99[3]
Lipase-Catalyzed Esterification of Hydroxy Acids
LipaseSubstratesProductConversion/Yield (%)Reference
Immobilized Rhizomucor miehei lipaseRacemic 2-methylbutanoic acid and methanol(S)-2-methylbutanoic acid methyl ester-[1]
Candida antarctica lipase B (Novozym 435)Racemic ethyl 3-hydroxybutanoate and isopropenyl acetateEthyl (R)-acetoxybutanoate85-90[4]
Thermostable lipase from Geobacillus zalihaeButyric anhydride and mentholMenthyl butyrate99.3[5]

Detailed Experimental Protocols

This section provides generalized yet detailed experimental protocols for the key enzymatic steps in the biosynthetic pathway. These protocols can be adapted and optimized for specific laboratory conditions and enzyme characteristics.

Whole-Cell Biocatalytic Reduction of α-Ketoisovalerate with Cofactor Regeneration

This protocol is based on established methods for whole-cell bioreductions.[2][6]

4.1.1. Materials and Reagents

  • Recombinant Escherichia coli strain co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH).

  • Luria-Bertani (LB) medium supplemented with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • α-Ketoisovalerate sodium salt.

  • D-Glucose.

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+).

  • Ethyl acetate for extraction.

  • Anhydrous sodium sulfate.

4.1.2. Experimental Procedure

  • Cultivation and Induction of a Recombinant Whole-Cell Biocatalyst:

    • A single colony of the recombinant E. coli is used to inoculate a starter culture in LB medium with antibiotics, grown overnight at 37°C with agitation.

    • The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1.0 mM. The culture is then incubated at a reduced temperature (e.g., 20-25°C) for 12-16 hours to ensure proper protein folding.

    • Cells are harvested by centrifugation (e.g., 5000 x g, 10 min, 4°C) and washed twice with potassium phosphate buffer.

  • Whole-Cell Bioreduction Reaction:

    • The washed cell pellet is resuspended in potassium phosphate buffer to a desired final cell concentration (e.g., OD600 of 20-50).

    • The reaction is initiated by adding α-ketoisovalerate (e.g., 20-100 mM), D-glucose (e.g., 1.2-1.5 molar equivalents to the substrate), and a catalytic amount of NADP+ (e.g., 0.1-0.5 mM) to the cell suspension.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

    • The reaction progress is monitored by periodically withdrawing aliquots, centrifuging to remove cells, and analyzing the supernatant by HPLC or GC.

  • Product Extraction and Analysis:

    • Upon completion of the reaction, the mixture is centrifuged to pellet the cells.

    • The supernatant is collected and extracted three times with an equal volume of ethyl acetate.

    • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The final product is analyzed for yield and enantiomeric excess using chiral HPLC or GC.

Lipase-Catalyzed Esterification of (S)-2-hydroxy-3-methylbutanoic acid

This protocol is a generalized procedure for enzymatic esterification in a non-aqueous medium.[1][4]

4.2.1. Materials and Reagents

  • (S)-2-hydroxy-3-methylbutanoic acid.

  • Methanol (anhydrous).

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica).

  • Anhydrous organic solvent (e.g., isooctane, heptane, or methyl tert-butyl ether).

  • Activated molecular sieves (3Å or 4Å).

4.2.2. Experimental Procedure

  • Reaction Setup:

    • In a flame-dried, sealed reaction vessel, (S)-2-hydroxy-3-methylbutanoic acid (e.g., 0.1 M) and methanol (e.g., 0.2-0.5 M) are dissolved in the selected anhydrous organic solvent.

    • Immobilized lipase is added to the reaction mixture (e.g., 20-100 mg per mL of reaction volume).

    • Activated molecular sieves are added to the mixture to sequester the water produced during the esterification, thereby shifting the reaction equilibrium towards the product.

  • Enzymatic Esterification:

    • The reaction vessel is sealed and incubated at a constant temperature (e.g., 40-60°C) with continuous agitation.

    • The conversion is monitored over time by taking small samples of the reaction mixture, filtering out the enzyme, and analyzing the supernatant by GC or HPLC to quantify the disappearance of the acid and the appearance of the ester.

  • Product Isolation and Characterization:

    • Once the reaction has reached the desired conversion, the immobilized lipase is removed by filtration. The lipase can be washed with fresh solvent and stored for reuse.

    • The organic solvent is removed from the filtrate by rotary evaporation.

    • The crude product can be purified, if necessary, by silica gel column chromatography.

    • The purity and identity of the final product, this compound, are confirmed by GC-MS and NMR spectroscopy.

Conclusion

The biosynthetic pathway for this compound provides a powerful and sustainable method for the synthesis of this key chiral intermediate. The strategic use of ketoreductases for stereoselective reduction and lipases for efficient esterification, often within whole-cell systems, highlights the potential of biocatalysis in modern organic synthesis. This technical guide has outlined the fundamental principles, provided key quantitative data, and detailed the experimental protocols necessary for the successful implementation of this biosynthetic route. Continued research focusing on the discovery of novel, robust enzymes and the optimization of reaction conditions will further enhance the industrial applicability of this environmentally benign synthetic strategy.

References

An In-depth Technical Guide on the Role of (S)-2-Hydroxy-3-methylbutanoic Acid in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the metabolic significance of (S)-2-hydroxy-3-methylbutanoic acid, a key intermediate in the catabolism of the branched-chain amino acid (BCAA), valine. While the direct metabolic role of its methyl ester, (S)-methyl 2-hydroxy-3-methylbutanoate, is not well-documented in current scientific literature, the metabolic flux and signaling implications of the parent acid are of considerable interest in various physiological and pathological states. This document details the metabolic pathways involving (S)-2-hydroxy-3-methylbutanoic acid, presents quantitative data on related metabolites, outlines detailed experimental protocols for its analysis and the characterization of key enzymes, and provides visualizations of the relevant biochemical processes.

Introduction

(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-α-hydroxyisovaleric acid, is a chiral molecule that serves as an intermediate in the mitochondrial degradation pathway of the essential amino acid L-valine.[1][2] The catabolism of BCAAs, including valine, leucine, and isoleucine, is critical for energy homeostasis, particularly in skeletal muscle, and provides precursors for the synthesis of other biomolecules.[1] Dysregulation of BCAA metabolism has been implicated in several metabolic disorders, such as insulin resistance and Maple Syrup Urine Disease (MSUD), making the study of its intermediates a significant area of research.[1][2]

While this guide focuses on (S)-2-hydroxy-3-methylbutanoic acid, it is important to note the limited direct evidence for a significant, independent metabolic role of its methyl ester, this compound. The ester may represent a minor, secondary metabolite or a derivative formed during analytical procedures. Therefore, this document centers on the well-established metabolic functions of the parent carboxylic acid.

Metabolic Pathway of (S)-2-Hydroxy-3-methylbutanoic Acid

(S)-2-Hydroxy-3-methylbutanoic acid is a product of L-valine catabolism, a multi-step process primarily occurring within the mitochondria of tissues such as skeletal muscle, liver, and kidney.[1][3]

The key steps leading to the formation and further metabolism of related compounds are:

  • Transamination of L-Valine: The catabolic pathway is initiated by the reversible transamination of L-valine to α-ketoisovalerate, a reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[4][5]

  • Oxidative Decarboxylation: α-Ketoisovalerate is then oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex .[5] A deficiency in this enzyme complex leads to the accumulation of branched-chain amino and α-keto acids, resulting in MSUD.[6]

  • Formation of Downstream Intermediates: Isobutyryl-CoA undergoes a series of enzymatic reactions, including dehydrogenation and hydration, to form intermediates such as 3-hydroxyisobutyryl-CoA. The pathway ultimately leads to the formation of propionyl-CoA, which can enter the citric acid cycle.

The direct enzymatic formation of (S)-2-hydroxy-3-methylbutanoic acid within this pathway is not as prominently documented as other intermediates. However, its presence in biological systems is confirmed, and its concentration can be indicative of the metabolic flux through the valine degradation pathway.[5]

Signaling Pathway Context: BCAA Metabolism and mTOR

Branched-chain amino acids and their metabolites are increasingly recognized for their role in cellular signaling, particularly in the regulation of the mechanistic Target of Rapamycin (mTOR) pathway .[4] The mTOR signaling network is a central regulator of cell growth, proliferation, and metabolism.[4][7] Leucine, in particular, is a potent activator of mTORC1.[4] Elevated levels of BCAAs and their catabolites have been linked to the modulation of mTOR signaling and are associated with conditions like insulin resistance.[1][8] Fluctuations in the levels of (S)-2-hydroxy-3-methylbutanoic acid can, therefore, serve as an indirect marker of the activity of these interconnected metabolic and signaling networks.[5]

cluster_valine_catabolism Valine Catabolism Pathway cluster_signaling Signaling Context Valine L-Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate BCAT BCAAs BCAAs (Val, Leu, Ile) Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA BCKDH Complex S_2_Hydroxy_3_methylbutanoic_acid (S)-2-Hydroxy-3-methylbutanoic Acid a_Ketoisovalerate->S_2_Hydroxy_3_methylbutanoic_acid Reduction Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Multiple Steps Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle BCAAs->Valine mTOR_Signaling mTOR Signaling BCAAs->mTOR_Signaling Cellular_Responses Cellular Responses (Growth, Metabolism) mTOR_Signaling->Cellular_Responses

Valine Catabolism and Signaling Context.

Quantitative Data

The concentration of (S)-2-hydroxy-3-methylbutanoic acid and related metabolites can vary depending on the biological matrix and the physiological state of the individual. Elevated levels are often observed in inborn errors of metabolism.

Table 1: Concentration of 2-Hydroxy-3-methylbutanoic Acid in Biological Samples

Sample TypeConditionConcentration RangeReference
WineNormalUp to 519 µg/L[5]
Human UrineNormalTypically low, but quantifiable[2]
Human UrineMetabolic Disorders*Significantly elevated[5]
Human PlasmaNormal~10 ng/mL (LLOQ)[9]

*Metabolic disorders include phenylketonuria, methylmalonic acidemia, and maple syrup urine disease.[5] *Note: "2-Hydroxy-3-methylbutanoic acid" is often reported without specifying the stereoisomer.

Experimental Protocols

Accurate quantification of (S)-2-hydroxy-3-methylbutanoic acid and the assessment of related enzyme activities are crucial for research in this area.

Quantification of (S)-2-Hydroxy-3-methylbutanoic Acid in Human Plasma by LC-MS/MS

This protocol describes a sensitive method for the quantification of (S)-2-hydroxy-3-methylbutanoic acid in human plasma.[9]

a. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., (S)-2-hydroxy-3-methylbutanoic acid-d7 at 100 ng/mL).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

b. LC-MS/MS Conditions:

  • Chromatographic Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would be from 5% B to 95% B over 5 minutes.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • (S)-2-Hydroxy-3-methylbutanoic acid: 117.1 -> 73.1

    • Internal Standard (d7): 124.1 -> 79.1

Plasma Plasma Sample (50 µL) Acetonitrile Add Cold Acetonitrile with Internal Standard (200 µL) Plasma->Acetonitrile Vortex Vortex (1 min) Acetonitrile->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS

LC-MS/MS Sample Preparation Workflow.
Analysis of Organic Acids in Urine by GC-MS

This method is suitable for screening for inborn errors of metabolism by analyzing the profile of organic acids in urine.[3]

a. Sample Preparation:

  • Use a volume of urine containing a standardized amount of creatinine (e.g., 1 µmole).

  • Add internal standards (e.g., tropic acid).

  • Treat with hydroxylamine to form oxime derivatives of ketoacids.

  • Acidify the sample and extract the organic acids with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic extract to dryness.

  • Derivatize the residue to form trimethylsilyl (TMS) derivatives using a reagent like BSTFA.

b. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Single quadrupole or ion trap operating in electron impact (EI) mode.

  • Data Analysis: Identification of compounds is based on their retention time and mass spectrum compared to a library.

Branched-Chain Aminotransferase (BCAT) Activity Assay

This assay measures the activity of BCAT by monitoring the formation of glutamate.[10]

a. Reaction Mixture:

  • Potassium phosphate buffer (pH 7.5)

  • Pyridoxal 5'-phosphate (PLP)

  • Branched-chain amino acid substrate (e.g., L-isoleucine)

  • α-ketoglutarate

  • Enzyme source (e.g., tissue homogenate)

b. Procedure:

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Stop the reaction at various time points.

  • Measure the amount of L-glutamate produced using a suitable method, such as HPLC with derivatization.

Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex Activity Assay

This non-radioactive colorimetric assay measures the activity of the BCKDH complex.[11]

a. Principle: The assay is based on the reduction of a tetrazolium salt (INT) in an NADH-coupled enzymatic reaction to a formazan, which can be measured spectrophotometrically at 492 nm. The rate of color formation is proportional to the BCKDH activity.

b. Procedure:

  • Prepare cell or tissue lysates using the provided lysis and extraction buffers.

  • In a 96-well plate, add the sample, cofactors, and substrate.

  • Initiate the reaction by adding the BCKDH assay solution.

  • Monitor the increase in absorbance at 492 nm over time.

cluster_bckdh BCKDH Activity Assay Workflow Sample_Prep Sample Preparation (Tissue/Cell Lysate) Reaction_Setup Set up Reaction in 96-well Plate (Sample, Cofactors, Substrate) Sample_Prep->Reaction_Setup Reaction_Start Initiate Reaction (Add Assay Solution) Reaction_Setup->Reaction_Start Measurement Measure Absorbance at 492 nm (Kinetic Reading) Reaction_Start->Measurement

BCKDH Activity Assay Workflow.

Conclusion and Future Directions

(S)-2-Hydroxy-3-methylbutanoic acid is a valuable biomarker for assessing the metabolic flux through the valine catabolic pathway. Its accumulation is indicative of disruptions in this pathway, which are associated with various metabolic diseases. The connection between BCAA metabolism and key cellular signaling networks like mTOR further highlights the importance of studying these metabolites.

Future research should focus on:

  • Elucidating the direct enzymatic steps leading to the formation of (S)-2-hydroxy-3-methylbutanoic acid.

  • Investigating any potential biological activity of this molecule and its methyl ester.

  • Developing more specific and high-throughput analytical methods to distinguish between the stereoisomers of 2-hydroxy-3-methylbutanoic acid in various biological matrices.

  • Further exploring the interplay between BCAA catabolites and cellular signaling pathways to identify new therapeutic targets for metabolic diseases.

References

An In-depth Technical Guide to the Stereochemistry of (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-methyl 2-hydroxy-3-methylbutanoate, a chiral ester derived from the essential amino acid L-valine, is a pivotal building block in modern synthetic organic chemistry. Its defined stereochemistry at the C2 position makes it a valuable synthon for the asymmetric synthesis of complex molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of the stereochemical, physical, and chemical properties of this compound. It details its synthesis, purification, and characterization through various analytical techniques. Furthermore, this guide explores its biological relevance, particularly its biosynthetic pathway and its application in the synthesis of the angiotensin II receptor blocker, Valsartan, offering insights into its role in drug development.

Introduction

This compound is the methyl ester of (S)-2-hydroxy-3-methylbutanoic acid, also known as L-α-hydroxyisovaleric acid.[1] The molecule possesses a single stereocenter at the C2 carbon, which bears a hydroxyl group. The "(S)" designation, according to the Cahn-Ingold-Prelog priority rules, dictates a counter-clockwise arrangement of the substituents (hydroxyl, isopropyl, and methoxycarbonyl groups) when the hydrogen atom is oriented away from the viewer.[2] This specific spatial arrangement is crucial for its application as a chiral precursor, where the stereochemical integrity of the final product is paramount for its biological activity.[2]

This compound is a naturally occurring metabolite in various biological systems, arising from the catabolism of L-valine.[1] Its presence in fermented foods and beverages also contributes to their sensory profiles.[1] In the realm of synthetic chemistry, it serves as a versatile starting material for the synthesis of other chiral molecules, including α-amino acids and their derivatives, which are fundamental components of many pharmaceuticals.[3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below, providing essential data for its handling, storage, and characterization.

Physical and Chemical Properties
PropertyValueReference(s)
IUPAC Namemethyl (2S)-2-hydroxy-3-methylbutanoate[4]
Synonyms(S)-methyl 2-hydroxyisovalerate, L-methyl-alpha-hydroxyisovalerate[4]
CAS Number24347-63-5[4][5]
Molecular FormulaC₆H₁₂O₃[4][5][6]
Molecular Weight132.16 g/mol [4][5][6]
Boiling Point165.6 °C[5][7]
AppearanceLiquid[8]
Spectroscopic Data
TechniqueDataReference(s)
¹H NMR Spectral data available, specific shifts depend on solvent.[9]
¹³C NMR Spectral data available, specific shifts depend on solvent.[8][10]
Mass Spectrometry (GC-MS) m/z top peak: 73, 2nd highest: 43, 3rd highest: 90[8]
IR Spectroscopy Vapor phase IR spectra available.[8]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the parent acid, (S)-2-hydroxy-3-methylbutanoic acid, from L-valine, followed by its esterification.

Synthesis of (S)-2-hydroxy-3-methylbutanoic acid via Diazotization of L-Valine

A common method for the synthesis of (S)-2-hydroxy-3-methylbutanoic acid involves the diazotization of L-valine, which proceeds with retention of stereochemistry.[11]

Experimental Protocol:

  • Preparation of L-valine solution: Dissolve L-valine in dilute sulfuric acid in a reaction flask. Cool the solution to 0-5 °C using an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the L-valine solution with continuous stirring. It is crucial to maintain the temperature below 5 °C to control the exothermic reaction and minimize byproduct formation.

  • Reaction completion: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for several hours to ensure the reaction proceeds to completion.

  • Extraction: Extract the reaction mixture multiple times with diethyl ether.

  • Drying and solvent removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (S)-2-hydroxy-3-methylbutanoic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.[11]

Esterification of (S)-2-hydroxy-3-methylbutanoic acid

The carboxylic acid is then esterified to yield the final product. Fischer esterification is a common method.[12][13]

Experimental Protocol:

  • Reaction setup: In a round-bottom flask, dissolve (S)-2-hydroxy-3-methylbutanoic acid in an excess of methanol.

  • Acid catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.[13]

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing and drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent removal and purification: Remove the solvent under reduced pressure. The resulting crude ester can be purified by distillation under reduced pressure.

Analytical Characterization

The purity and stereochemical integrity of this compound are critical for its applications. Several analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for determining the enantiomeric excess (e.e.) of the final product.

Experimental Protocol:

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H).[14]

  • Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio may need to be optimized.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the identity and purity of the compound. For chiral analysis, derivatization to a diastereomer or the use of a chiral GC column may be necessary.[11]

Experimental Protocol:

  • Derivatization (for enhanced volatility): The sample can be derivatized using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]

  • Column: A suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium.

  • Injector and Detector Temperatures: Optimized based on the column and analyte.

  • Temperature Program: A temperature gradient is typically used to ensure good separation.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, and the resulting fragmentation pattern is compared to a reference spectrum.

Biological Significance and Applications

Biosynthesis of (S)-2-hydroxy-3-methylbutanoic acid

(S)-2-hydroxy-3-methylbutanoic acid is a natural metabolite derived from the catabolism of the branched-chain amino acid L-valine.[1] This metabolic pathway is crucial for cellular energy homeostasis and nutrient sensing.[1]

The biosynthesis begins with the transamination of L-valine to α-ketoisovalerate, a reaction catalyzed by branched-chain aminotransferase (BCAT).[1] Subsequently, α-ketoisovalerate is oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1] Through a series of further enzymatic conversions, an intermediate is formed which is then reduced in a stereospecific manner to yield (S)-2-hydroxy-3-methylbutanoic acid.[1]

Biosynthesis_of_S_2_hydroxy_3_methylbutanoic_acid L_Valine L-Valine alpha_Ketoisovalerate α-Ketoisovalerate L_Valine->alpha_Ketoisovalerate Transamination (BCAT) Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation (BCKDH) Intermediates Further Enzymatic Conversions Isobutyryl_CoA->Intermediates S_2_hydroxy (S)-2-hydroxy-3- methylbutanoic acid Intermediates->S_2_hydroxy Stereospecific Reduction

Biosynthesis of (S)-2-hydroxy-3-methylbutanoic acid from L-Valine.
Application in Drug Development: Synthesis of Valsartan

A primary application of this compound is as a chiral starting material in the synthesis of pharmaceuticals. A notable example is its use in the preparation of the antihypertensive drug Valsartan.[3] Valsartan is an angiotensin II receptor blocker (ARB) that plays a critical role in the management of hypertension and heart failure.[6] The synthesis of Valsartan requires a protected (S)-valine derivative, for which this compound serves as a readily available and cost-effective precursor.[3]

The therapeutic action of Valsartan is intimately linked to the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance.[6][15]

The Renin-Angiotensin Signaling Pathway and the Mechanism of Action of Valsartan:

The RAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure or decreased sodium levels.[6] Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I.[6] Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II.[6] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention, thereby increasing blood pressure.[6] Valsartan selectively blocks the angiotensin II type 1 (AT₁) receptor, preventing the downstream effects of angiotensin II.[2][6] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[6]

Renin_Angiotensin_System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Valsartan Valsartan Valsartan->AT1_Receptor Blocks

The Renin-Angiotensin System and the mechanism of action of Valsartan.

Conclusion

This compound is a chiral molecule of significant interest to researchers in organic synthesis and drug development. Its well-defined stereochemistry and its role as a readily accessible chiral building block make it an invaluable tool in the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective application. As demonstrated by its use in the synthesis of Valsartan, this compound plays a vital role in the development of life-saving therapeutics, underscoring the importance of stereochemistry in modern medicine.

References

Chemical structure and properties of (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-methyl 2-hydroxy-3-methylbutanoate, a chiral ester derived from the amino acid L-valine, is a molecule of significant interest in the fields of organic synthesis, biotechnology, and drug discovery. Its versatile chemical nature and stereospecific configuration make it a valuable chiral building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols for its synthesis and its connection to relevant biological pathways are also presented to support its application in research and development.

Chemical Structure and Nomenclature

This compound possesses a stereogenic center at the C2 position, leading to its chiral nature. The "(S)" designation in its name refers to the specific spatial arrangement of the substituents around this chiral carbon, as determined by the Cahn-Ingold-Prelog priority rules.

Chemical Structure:

IUPAC Name: methyl (2S)-2-hydroxy-3-methylbutanoate

Synonyms:

  • (S)-Methyl 2-hydroxyisovalerate

  • Methyl (S)-(-)-2-hydroxy-3-methylbutanoate

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
CAS Number 24347-63-5
Appearance Colorless liquid
Boiling Point 165.6 °C
Density 0.994 g/cm³ (predicted)
Purity 97%
Table 2: Spectroscopic Data
TechniqueDataReference
¹H NMR Spectral data available in databases.
¹³C NMR Spectral data available in databases.
IR Spectroscopy Spectral data available in databases.
Mass Spectrometry (GC-MS) Spectral data available in databases.

Synthesis of this compound

The most common and stereospecific synthesis of this compound begins with the readily available chiral precursor, L-valine. The synthesis involves two key steps: the conversion of the amino group of L-valine to a hydroxyl group with retention of configuration, followed by the esterification of the resulting carboxylic acid.

Logical Workflow for Synthesis

Synthesis_Workflow L_Valine L-Valine Diazotization Diazotization (NaNO₂, H₂SO₄) L_Valine->Diazotization Hydroxy_Acid (S)-2-hydroxy-3-methylbutanoic acid Diazotization->Hydroxy_Acid Esterification Esterification (Methanol, Acid Catalyst) Hydroxy_Acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthetic pathway from L-valine to the target compound.

Experimental Protocols

Step 1: Synthesis of (S)-2-hydroxy-3-methylbutanoic acid from L-Valine

This procedure is adapted from established methods for the diazotization of amino acids.

Materials:

  • L-Valine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of L-valine is prepared in dilute sulfuric acid in a flask.

  • The flask is cooled in an ice bath to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise to the cooled L-valine solution with constant stirring. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for one hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours.

  • The reaction mixture is then extracted three times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield crude (S)-2-hydroxy-3-methylbutanoic acid. The crude product can be used directly in the next step or purified by column chromatography.

Step 2: Esterification of (S)-2-hydroxy-3-methylbutanoic acid

This is a standard Fischer esterification protocol.

Materials:

  • (S)-2-hydroxy-3-methylbutanoic acid (from Step 1)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Crude (S)-2-hydroxy-3-methylbutanoic acid is dissolved in an excess of anhydrous methanol.

  • A catalytic amount of concentrated sulfuric acid (a few drops) is carefully added to the solution.

  • The mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude this compound can be purified by vacuum distillation to obtain the final product.

Biological Significance and Signaling Pathway Context

This compound is not a primary metabolite in major signaling pathways. However, its precursor, (S)-2-hydroxy-3-methylbutanoic acid, is a metabolite in the catabolism of the branched-chain amino acid (BCAA) L-valine. Dysregulation of BCAA metabolism has been linked to various metabolic disorders, including insulin resistance and maple syrup urine disease. The BCAA catabolic pathway, therefore, provides an important context for the biological relevance of this compound.

Branched-Chain Amino Acid (BCAA) Catabolism Pathway

BCAA_Pathway Valine L-Valine BCAT Branched-chain aminotransferase (BCAT) Valine->BCAT Keto_Acid α-Ketoisovalerate BCAT->Keto_Acid BCKDH Branched-chain α-ketoacid dehydrogenase (BCKDH) complex Keto_Acid->BCKDH Hydroxy_Acid (S)-2-hydroxy-3-methylbutanoic acid Keto_Acid->Hydroxy_Acid Reduction Further_Metabolism Further Metabolism BCKDH->Further_Metabolism

Caption: Involvement of the precursor in BCAA metabolism.

Applications in Drug Development and Research

The primary application of this compound in drug development and research stems from its utility as a chiral building block. Its stereodefined structure allows for the introduction of a specific stereocenter into larger, more complex molecules. This is particularly crucial in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Key Application Areas:

  • Synthesis of Chiral Drugs: Used as a starting material or intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs).

  • Development of Novel Agrochemicals: Incorporation into new pesticides and herbicides where stereochemistry can significantly impact efficacy and environmental fate.

  • Asymmetric Synthesis: Employed as a chiral auxiliary or a precursor to chiral ligands for metal-catalyzed asymmetric reactions.

Conclusion

This compound is a valuable and versatile chiral synthon with a well-defined chemical structure and accessible synthetic route from L-valine. The data and protocols presented in this technical guide are intended to facilitate its use by researchers, scientists, and drug development professionals in the creation of novel and stereochemically complex molecules. A deeper understanding of its properties and synthesis is key to unlocking its full potential in advancing chemical and pharmaceutical research.

Navigating the Safety Profile of (S)-methyl 2-hydroxy-3-methylbutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for (S)-methyl 2-hydroxy-3-methylbutanoate. The information is intended to support researchers, scientists, and professionals in drug development in ensuring safe laboratory practices and managing potential risks associated with this compound. All quantitative data has been summarized in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a flammable liquid and vapor.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Appearance Colorless to pale yellow clear liquid (estimated)
Boiling Point 165.00 to 166.00 °C @ 760.00 mm Hg (estimated)
Flash Point 57.20 °C (135.00 °F) TCC (estimated)
Vapor Pressure 0.622000 mmHg @ 25.00 °C (estimated)
Water Solubility 1.839e+005 mg/L @ 25 °C (estimated)
logP (o/w) 0.160 (estimated)

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The key hazards are summarized in the table below.

Hazard ClassCategoryGHS CodeHazard Statement
Flammable liquids3H226Flammable liquid and vapor
Skin corrosion/irritation2H315Causes skin irritation
Serious eye damage/eye irritation2AH319Causes serious eye irritation
Specific target organ toxicity — single exposure; Respiratory tract irritation3H335May cause respiratory irritation

GHS Pictograms:

  • Flame: Indicates a flammable hazard.

  • Exclamation Mark: Indicates skin and eye irritation, and respiratory tract irritation.[2]

Signal Word: Warning[2]

Toxicology and Exposure Limits

Safe Handling and Storage

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[3]

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[3]

Personal Protective Equipment (PPE)
Protection TypeRecommendationSource
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn. The type of respirator will depend on the airborne concentration of the chemical.[3]
General Hygiene Practices
  • Wash hands thoroughly after handling.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke when using this product.

Storage
  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[3]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. During a fire, irritating and highly toxic gases such as carbon oxides may be generated by thermal decomposition or combustion.[3]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation. Remove all sources of ignition.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, other waterways, or soil.[3]

  • Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, closed container for disposal.[3] Consult local regulations for proper disposal.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[3] This material and its container must be disposed of as hazardous waste. Do not allow the product to enter drains.[3]

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not publicly available. The hazard classifications are typically derived from studies conducted by chemical manufacturers and submitted to regulatory agencies. These studies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Response cluster_disposal Waste Disposal receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated, Flammable-Rated Area inspect->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe Prepare for Use fume_hood Work in a Fume Hood ppe->fume_hood dispense Dispense and Use fume_hood->dispense waste_container Place in a Labeled Hazardous Waste Container dispense->waste_container Generate Waste spill Spill Occurs evacuate Evacuate Area if Necessary spill->evacuate absorb Absorb with Inert Material evacuate->absorb collect Collect Waste absorb->collect collect->waste_container Contain Spill Waste dispose Dispose According to Institutional and Local Regulations waste_container->dispose

References

Commercial availability of enantiopure (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and applications of enantiopure (S)-methyl 2-hydroxy-3-methylbutanoate. This chiral building block is of significant interest in pharmaceutical and chemical research due to its versatile applications in the synthesis of complex molecules.

Compound Identification and Properties

PropertyValue
IUPAC Name methyl (2S)-2-hydroxy-3-methylbutanoate[1]
Synonyms (S)-Methyl 2-hydroxy-3-methyl butanoate, 2-(S)-Hydroxy-3-methylbutyric acid methyl ester
CAS Number 24347-63-5[1][2]
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [1][2]
Boiling Point 165.6 °C[2]
SMILES CC(C)--INVALID-LINK--OC)O[1]

Commercial Availability

Enantiopure this compound is readily available from a range of chemical suppliers. The purity levels typically offered are 95% or higher. Below is a summary of some commercial sources.

SupplierProduct CodePurityAvailable Quantities
Biosynth ZAA34763Not specifiedResearch quantities[2]
Guidechem Not specified95%, 99%100 mg, 10 g, 1 kg (MOQ)[3]
BOC Sciences 24347-63-595%Inquire for quantities
CymitQuimica 54-OR95562097%100mg, 250mg, 1g, 5g, 25g
Sigma-Aldrich Not specifiedNot specifiedInquire for availability

Synthesis and Purification Protocols

The synthesis of enantiopure this compound can be achieved through several routes, primarily involving the esterification of its corresponding carboxylic acid or through enantioselective methods.

Synthesis of the Precursor: (S)-2-Hydroxy-3-methylbutanoic Acid

The direct precursor, (S)-2-hydroxy-3-methylbutanoic acid, is a naturally occurring metabolite derived from the catabolism of the amino acid L-valine.[4] Its synthesis can be accomplished via the diazotization of L-valine.

Experimental Protocol: Diazotization of L-Valine

  • Dissolve L-valine in an aqueous solution of a strong acid, such as sulfuric acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) to the cooled reaction mixture.

  • Stir the reaction mixture at a low temperature until the reaction is complete, which can be monitored by the cessation of nitrogen gas evolution.

  • Extract the resulting (S)-2-hydroxy-3-methylbutanoic acid from the aqueous solution using an organic solvent.

  • Dry the organic extract and evaporate the solvent to obtain the crude product.

Esterification

The carboxylic acid can be converted to its methyl ester via Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Reflux a solution of (S)-2-hydroxy-3-methylbutanoic acid in an excess of methanol.

  • Use a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralize the acid catalyst with a weak base.

  • Remove the excess methanol by distillation.

  • Extract the methyl ester into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Evaporate the solvent to yield the crude this compound.

Purification

High purity is critical for applications in drug development. The following methods are commonly employed:

  • Distillation: Fractional distillation under reduced pressure can effectively purify the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): For achieving high enantiomeric excess, chiral HPLC is a powerful technique. Polysaccharide-based chiral stationary phases are often effective for the separation of α-hydroxy acid enantiomers.[5]

Experimental Protocol: Chiral HPLC Separation

  • Column: Utilize a chiral stationary phase, such as one based on amylose or cellulose derivatives.

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[6]

  • Detection: Use a UV detector, typically at a wavelength around 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample onto the column and monitor the elution of the two enantiomers, which will have different retention times.

Experimental Workflows and Signaling Pathways

The synthesis and purification process can be visualized as a logical workflow.

G Synthesis and Purification Workflow cluster_0 Synthesis of Precursor cluster_1 Esterification cluster_2 Purification L-Valine L-Valine Diazotization Diazotization L-Valine->Diazotization NaNO2, H2SO4 S_acid (S)-2-hydroxy-3-methylbutanoic acid Diazotization->S_acid S_ester This compound S_acid->S_ester Methanol, H+ Purification Purification S_ester->Purification Chiral HPLC / Distillation Purified_Ester Enantiopure Ester Purification->Purified_Ester

Caption: From L-Valine to Enantiopure Ester.

(S)-2-hydroxy-3-methylbutanoic acid is an intermediate in the catabolism of the branched-chain amino acid (BCAA) L-valine.[4] Dysregulation of BCAA metabolism has been linked to conditions such as insulin resistance and cancer, and can impact signaling pathways like the mTOR pathway, which is crucial for cell growth and proliferation.[7]

G Metabolic Context L-Valine L-Valine alpha_ketoisovalerate α-Ketoisovalerate L-Valine->alpha_ketoisovalerate Transamination S_acid (S)-2-hydroxy-3-methylbutanoic acid alpha_ketoisovalerate->S_acid Reduction mTOR_pathway mTOR Signaling Pathway alpha_ketoisovalerate->mTOR_pathway Cell_Growth Cell Growth and Proliferation mTOR_pathway->Cell_Growth

Caption: Link between L-Valine metabolism and cell signaling.

Applications in Drug Development

As a chiral building block, this compound is valuable in the synthesis of enantiomerically pure pharmaceuticals. Its primary application lies in the synthesis of depsipeptides, which are peptides where at least one amide bond is replaced by an ester bond.[8] This modification can enhance properties such as membrane permeability and metabolic stability.[8]

While direct incorporation into specific antiviral or anticancer drugs is not widely documented, its precursor, (S)-2-hydroxy-3-methylbutanoic acid, is a key starting material for the synthesis of (S)-valine derivatives, which are components of various pharmaceuticals. A notable example is the synthesis of the angiotensin II receptor blocker, Valsartan.

The versatility of this chiral synthon makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate from L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate, a valuable chiral building block, from the readily available amino acid L-valine. The described two-step synthesis involves the diazotization of L-valine to yield (S)-2-hydroxy-3-methylbutanoic acid, followed by its esterification to the final product. This chiral ester is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Introduction

This compound is a chiral molecule of significant interest in organic synthesis due to its versatile functionalities. The stereocenter, derived from the natural amino acid L-valine, makes it a crucial starting material for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients. The conversion of the amino group of L-valine to a hydroxyl group via diazotization, followed by esterification, is a common and effective strategy to produce this valuable intermediate. This application note provides detailed, step-by-step protocols for this synthetic route, along with expected outcomes and characterization data.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis of this compound from L-valine. The data is based on typical yields for similar reactions and should be considered as a general guide. Actual yields may vary depending on experimental conditions and scale.

StepReactionReactantsProductsTypical Reaction TimeTypical Yield (%)Purity (%)
1DiazotizationL-valine, Sodium Nitrite, Sulfuric Acid(S)-2-hydroxy-3-methylbutanoic acid2-3 hours80-90>95
2Esterification(S)-2-hydroxy-3-methylbutanoic acid, Methanol, TrimethylchlorosilaneThis compound4-6 hours90-95>98

Experimental Workflow

The overall synthetic workflow for the preparation of this compound from L-valine is depicted in the following diagram.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Esterification cluster_2 Purification and Analysis L_valine L-valine Intermediate (S)-2-hydroxy-3-methylbutanoic acid L_valine->Intermediate Reaction NaNO2_H2SO4 NaNO2, H2SO4 (aq) 0-5 °C NaNO2_H2SO4->Intermediate Reagents Final_Product This compound Intermediate->Final_Product Reaction MeOH_TMSCl Methanol, TMSCl Room Temperature MeOH_TMSCl->Final_Product Reagents Purification Extraction & Column Chromatography Final_Product->Purification Analysis NMR, IR, Mass Spectrometry Purification->Analysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-2-hydroxy-3-methylbutanoic acid via Diazotization of L-valine

This protocol describes the conversion of the primary amine of L-valine to a hydroxyl group using sodium nitrite in an acidic medium.

Materials:

  • L-valine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sulfuric Acid Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of deionized water. Carefully and slowly, add 11 mL of concentrated sulfuric acid to the water while stirring in an ice-water bath. Caution: This is a highly exothermic process. Always add acid to water. Allow the solution to cool to room temperature.

  • Dissolution of L-valine: To the cooled dilute sulfuric acid solution, add 11.7 g (0.1 mol) of L-valine. Stir the mixture at room temperature until the amino acid is completely dissolved.

  • Diazotization Reaction: Cool the reaction mixture to 0-5 °C using an ice-water bath. It is crucial to maintain this low temperature throughout the addition of sodium nitrite to prevent side reactions.

  • Prepare a solution of 10.35 g (0.15 mol) of sodium nitrite in 30 mL of deionized water.

  • Transfer the sodium nitrite solution to a dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred L-valine solution over a period of 60-90 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for another hour.

  • Work-up and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (S)-2-hydroxy-3-methylbutanoic acid as a pale yellow oil.

Step 2: Synthesis of this compound via Esterification

This protocol details the esterification of (S)-2-hydroxy-3-methylbutanoic acid using methanol and trimethylchlorosilane (TMSCl) as a catalyst.

Materials:

  • (S)-2-hydroxy-3-methylbutanoic acid (from Step 1)

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of (S)-2-hydroxy-3-methylbutanoic acid (11.8 g, 0.1 mol, assuming 100% yield from the previous step) in 120 mL of anhydrous methanol in a 250 mL round-bottom flask, add trimethylchlorosilane (21.7 g, 0.2 mol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TMSCl.

  • The resulting crude this compound can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product as a colorless oil.

Logical Relationship of the Synthesis

The synthesis follows a logical progression from a readily available chiral precursor to the desired chiral intermediate.

G Start L-valine (Chiral Pool) Intermediate_Acid (S)-2-hydroxy-3-methylbutanoic acid (Hydroxy Acid Intermediate) Start->Intermediate_Acid Diazotization (Amine to Hydroxyl Conversion) Final_Ester This compound (Chiral Ester Product) Intermediate_Acid->Final_Ester Esterification (Carboxylic Acid to Ester Conversion)

Caption: Logical progression of the synthesis from L-valine.

Conclusion

The described two-step synthesis provides an efficient and reliable method for the preparation of enantiomerically pure this compound from L-valine. The protocols are straightforward and utilize common laboratory reagents and techniques, making them suitable for both academic and industrial research settings. The resulting chiral ester can be used in a variety of applications, particularly in the development of new pharmaceutical agents where stereochemistry is critical for biological activity.

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate, a valuable chiral building block in the pharmaceutical and fine chemical industries. The synthesis of this compound with high enantiopurity is crucial for the development of stereochemically defined active pharmaceutical ingredients.

Two primary and highly effective strategies for obtaining enantiopurified this compound are presented:

  • Asymmetric Hydrogenation of Methyl 2-oxo-3-methylbutanoate: This method involves the direct, enantioselective reduction of a prochiral ketone to the desired chiral α-hydroxy ester using a chiral catalyst. The use of Ruthenium-BINAP complexes is a well-established and highly efficient approach.

  • Enzymatic Kinetic Resolution of Racemic Methyl 2-hydroxy-3-methylbutanoate: This biocatalytic method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of the α-hydroxy ester, allowing for the separation of the two enantiomers. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, can achieve theoretical yields approaching 100%.

Data Presentation

The following tables summarize typical quantitative data for the enantioselective synthesis of this compound and related compounds using the methodologies described.

Table 1: Asymmetric Hydrogenation of α-Keto Esters

EntrySubstrateCatalystSolventTemp. (°C)Pressure (atm H₂)Yield (%)ee (%)
1Methyl 2-oxo-3-methylbutanoate(S)-BINAP-RuCl₂Methanol50100>95>98
2Methyl 3-oxobutanoate(R)-BINAP-Ru(II) complexMethanol25-10010092-9697-98

Table 2: Enzymatic Kinetic Resolution of α-Hydroxy Esters

EntrySubstrateEnzymeAcyl DonorSolventTemp. (°C)Conversion (%)Product ee (%)
1Racemic methyl 2-hydroxy-3-methylbutanoateImmobilized Candida antarctica Lipase B (CALB)Isopropenyl acetateToluene45~50>99 ((R)-acetate)
2Racemic ethyl 3-hydroxybutyrateImmobilized Candida antarctica Lipase B (CALB)Vinyl acetateSolvent-free4560>96 ((S)-alcohol)

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Methyl 2-oxo-3-methylbutanoate

This protocol is adapted from the well-established Noyori asymmetric hydrogenation procedure.

Materials:

  • Methyl 2-oxo-3-methylbutanoate

  • [RuCl₂((S)-BINAP)]₂·NEt₃ (or a similar (S)-BINAP-Ruthenium catalyst)

  • Methanol (degassed)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (if not commercially available): The catalyst can be prepared from commercially available precursors. For instance, a mixture of [RuCl₂(cod)]ₙ and (S)-BINAP in toluene can be heated to afford the active catalyst.

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with methyl 2-oxo-3-methylbutanoate (1.0 eq) and the (S)-BINAP-Ruthenium catalyst (0.001-0.01 eq).

  • Add degassed methanol to dissolve the substrate and catalyst. The concentration of the substrate is typically in the range of 0.1-1.0 M.

  • Seal the glass liner inside the autoclave.

  • Hydrogenation: Purge the autoclave several times with hydrogen gas. Pressurize the autoclave to the desired hydrogen pressure (e.g., 100 atm) and heat the reaction mixture to the specified temperature (e.g., 50 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the autoclave) and analyzing them by GC or HPLC to determine the conversion of the starting material.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.

  • The crude product can be purified by silica gel column chromatography or distillation to afford pure this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Methyl 2-hydroxy-3-methylbutanoate

This protocol utilizes the highly selective lipase B from Candida antarctica.

Materials:

  • Racemic methyl 2-hydroxy-3-methylbutanoate

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Isopropenyl acetate (or another acyl donor like vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

  • Orbital shaker or magnetic stirrer with temperature control

Procedure:

  • Reaction Setup: To a flask, add racemic methyl 2-hydroxy-3-methylbutanoate (1.0 eq), the organic solvent, and isopropenyl acetate (0.5-0.6 eq).

  • Add immobilized Candida antarctica Lipase B (typically 1-10% by weight of the substrate).

  • Reaction: Place the flask in an orbital shaker or on a stirrer plate at a controlled temperature (e.g., 45 °C) and stir the mixture.

  • Reaction Monitoring: Monitor the reaction progress by GC or HPLC. The goal is to reach approximately 50% conversion, at which point the enantiomeric excess of both the remaining (S)-alcohol and the formed (R)-acetate will be at their maximum.

  • Work-up: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separation: The resulting mixture contains the unreacted this compound and the product, (R)-methyl 2-acetoxy-3-methylbutanoate. These can be separated by silica gel column chromatography.

  • Hydrolysis of the Acetate (Optional): To recover the (R)-enantiomer of the alcohol, the separated (R)-acetate can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol).

  • Analysis: Determine the enantiomeric excess of the separated (S)-alcohol and the recovered (R)-alcohol by chiral GC or HPLC.

Mandatory Visualization

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Hydrogenation cluster_resolution Enzymatic Kinetic Resolution cluster_product Final Product L-Valine L-Valine Methyl_2-oxo-3-methylbutanoate Methyl 2-oxo-3-methylbutanoate L-Valine->Methyl_2-oxo-3-methylbutanoate Esterification & Oxidative Deamination Racemic_Product Racemic Methyl 2-hydroxy-3-methylbutanoate Methyl_2-oxo-3-methylbutanoate->Racemic_Product Non-selective Reduction (e.g., NaBH₄) Asymmetric_Hydrogenation Asymmetric Hydrogenation (S)-BINAP-Ru catalyst, H₂ Methyl_2-oxo-3-methylbutanoate->Asymmetric_Hydrogenation Enzymatic_Resolution Enzymatic Kinetic Resolution (CALB, Acyl Donor) Racemic_Product->Enzymatic_Resolution S_Product (S)-Methyl 2-hydroxy-3-methylbutanoate Asymmetric_Hydrogenation->S_Product Enzymatic_Resolution->S_Product Separation

Caption: Overall workflow for the enantioselective synthesis of this compound.

Logical_Relationships cluster_asymmetric Asymmetric Hydrogenation cluster_enzymatic Enzymatic Kinetic Resolution Catalyst Chiral Catalyst ((S)-BINAP-Ru) Product_ee High Enantiomeric Excess (>98% ee) Catalyst->Product_ee determines Substrate Prochiral Ketone (Methyl 2-oxo-3-methylbutanoate) Substrate->Product_ee is converted to Conditions Reaction Conditions (H₂ Pressure, Temperature) Conditions->Product_ee influences Enzyme Enzyme Specificity (e.g., CALB) Separation Separation of Enantiomers Enzyme->Separation enables Racemate Racemic Alcohol (Racemic Methyl 2-hydroxy-3-methylbutanoate) Racemate->Separation is resolved by Acyl_Donor Acyl Donor (e.g., Isopropenyl Acetate) Acyl_Donor->Separation is required for

Caption: Key factors influencing the outcome of asymmetric synthesis and enzymatic resolution.

Application Notes and Protocols: (S)-Methyl 2-Hydroxy-3-Methylbutanoate as a Versatile Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 2-hydroxy-3-methylbutanoate is a valuable and versatile chiral building block in organic synthesis. Its readily available, stereochemically defined structure makes it an ideal starting material for the enantioselective synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs) and natural products. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key synthetic transformations.

Synthesis of (S)-Valine Derivatives for Pharmaceutical Applications

A primary application of this compound is its conversion to (S)-valine derivatives, which are crucial components in the synthesis of several drugs, most notably the angiotensin II receptor blocker, Valsartan. The stereocenter of the starting material is efficiently transferred to the desired amino acid derivative.

Two common methods for this transformation are a two-step conversion via an azide intermediate and the Mitsunobu reaction.

1.1. Two-Step Conversion via Mesylation, Azide Displacement, and Reduction

This robust and scalable method involves the activation of the hydroxyl group as a mesylate, followed by nucleophilic displacement with azide and subsequent reduction to the amine.

Quantitative Data:

StepReagentsSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Mesylation Methanesulfonyl chloride, TriethylamineDCM0 to RT1-2>95 (crude)Not applicable
Azide Displacement Sodium azideDMF60-7012-1685-90>99
Azide Reduction H₂, 10% Pd/CMeOHRT2-490-95>99

Experimental Protocol: Synthesis of (S)-Valine Methyl Ester

  • Step 1: Mesylation of this compound

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for another hour.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which is used in the next step without further purification.

  • Step 2: Azide Displacement

    • Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 10 volumes).

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

    • Cool the mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3 x 10 volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-methyl 2-azido-3-methylbutanoate.

  • Step 3: Reduction of the Azide

    • Dissolve the (S)-methyl 2-azido-3-methylbutanoate in methanol (10 volumes).

    • Add 10% palladium on carbon (Pd/C, 5 mol%) to the solution.

    • Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain (S)-valine methyl ester.

Logical Workflow for the Synthesis of (S)-Valine Methyl Ester:

G A This compound B Mesylation (MsCl, Et3N, DCM) A->B C (S)-Methyl 2-(methylsulfonyloxy)-3-methylbutanoate B->C D Azide Displacement (NaN3, DMF) C->D E (S)-Methyl 2-azido-3-methylbutanoate D->E F Reduction (H2, Pd/C, MeOH) E->F G (S)-Valine Methyl Ester F->G G A Fmoc-Amino Acid C Coupling (DIC, DMAP, DCM) A->C B (S)-2-Hydroxy-3-methylbutanoic acid B->C D Fmoc-Dipeptide-Depsipeptide Block C->D E Solid-Phase Peptide Synthesis D->E F Depsipeptide E->F G A This compound B Protection of Hydroxyl Group A->B C Protected Ester B->C D Reduction of Ester to Aldehyde C->D E Chiral Aldehyde D->E F Aldol Reaction / Wittig Olefination E->F G Elongated Carbon Chain F->G H Further Functional Group Manipulations G->H I Natural Product Fragment H->I

Application Notes and Protocols for (S)-methyl 2-hydroxy-3-methylbutanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-methyl 2-hydroxy-3-methylbutanoate as a versatile chiral building block in the synthesis of pharmaceutical agents. The primary focus is on its role as a precursor to (S)-valine derivatives, which are crucial intermediates in the production of prominent drugs such as the angiotensin II receptor blocker, Valsartan.

This compound , a derivative of the naturally occurring L-α-hydroxyisovaleric acid, offers a strategic starting point for the stereospecific introduction of the valine side chain in complex molecules.[1][2] Its application hinges on the stereospecific conversion of the hydroxyl group to an amino group, thereby generating the corresponding (S)-valine methyl ester. This transformation is critical for the synthesis of various peptide-based and non-peptide pharmaceuticals.

Key Application: Synthesis of Valsartan Intermediate

Valsartan is a widely prescribed medication for the treatment of hypertension and heart failure. A key component of its structure is the (S)-valine moiety. While many synthetic routes to Valsartan start from L-valine methyl ester, this compound presents an alternative and valuable starting material. The pivotal step in utilizing this building block is the stereoinvertive conversion of the C2-hydroxyl group to a protected amino group. The Mitsunobu reaction is a powerful and well-established method for achieving this inversion of stereochemistry with high fidelity.[3][4][5]

The overall synthetic strategy involves a three-step process:

  • Stereoinvertive Azidation: Conversion of the hydroxyl group of this compound to an azide with inversion of configuration using a Mitsunobu reaction.

  • Reduction of the Azide: Conversion of the resulting (R)-methyl 2-azido-3-methylbutanoate to (S)-valine methyl ester.

  • Synthesis of Valsartan: Utilization of the synthesized (S)-valine methyl ester in the established multi-step synthesis of Valsartan.

This approach allows for the efficient incorporation of the required chiral fragment, leveraging the readily available chiral pool of α-hydroxy acids.

Data Presentation

The following tables summarize quantitative data for the key transformations involved in the conversion of this compound to a key pharmaceutical intermediate.

Table 1: Stereoinvertive Azidation of α-Hydroxy Esters via Mitsunobu Reaction

SubstrateReagentsSolventTime (h)Conversion (%)Isolated Yield (%)Ref.
Chiral tertiary α-hydroxy esterHN₃, ADDP, PMe₃THF2499High (not specified)[6]
Secondary AlcoholDEAD, PPh₃, HN₃VariousVariousHigh85-95[3][7]

ADDP = 1,1'-(Azodicarbonyl)dipiperidine; PMe₃ = Trimethylphosphine; DEAD = Diethyl azodicarboxylate; PPh₃ = Triphenylphosphine; THF = Tetrahydrofuran.

Table 2: Synthesis of Valsartan from (S)-Valine Methyl Ester Intermediate

Reaction StepReactantsReagentsYield (%)Ref.
N-Acylation(S)-Valine methyl ester, Valeryl chlorideBase>95[7]
N-AlkylationN-Pentanoyl-(S)-valine methyl ester, 4-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)biphenylNaH70[7]
Ester Hydrolysis(S)-methyl 3-methyl-2-(pentanoyl((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)butanoateKOH, then H₃O⁺95[7]

Experimental Protocols

Protocol 1: Stereoinvertive Synthesis of (R)-methyl 2-azido-3-methylbutanoate

This protocol describes the conversion of this compound to (R)-methyl 2-azido-3-methylbutanoate via a Mitsunobu reaction with complete inversion of stereochemistry.[6][8]

Materials:

  • This compound

  • Hydrazoic acid (HN₃) in a suitable solvent (e.g., toluene or benzene) - EXTREME CAUTION: Hydrazoic acid is highly toxic and explosive.

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

  • Trimethylphosphine (PMe₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of hydrazoic acid (1.5 eq) in toluene.

  • Add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 eq) and trimethylphosphine (PMe₃) (1.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (R)-methyl 2-azido-3-methylbutanoate.

Protocol 2: Synthesis of (S)-Valine Methyl Ester from (R)-methyl 2-azido-3-methylbutanoate

This protocol describes the reduction of the azide to the corresponding amine.

Materials:

  • (R)-methyl 2-azido-3-methylbutanoate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Dissolve (R)-methyl 2-azido-3-methylbutanoate (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-valine methyl ester. The product can be further purified by distillation or converted to its hydrochloride salt for better stability.

Mandatory Visualization

experimental_workflow start This compound step1 Mitsunobu Reaction (HN3, ADDP, PMe3, THF) start->step1 intermediate1 (R)-methyl 2-azido-3-methylbutanoate step1->intermediate1 step2 Azide Reduction (H2, Pd/C, MeOH) intermediate1->step2 intermediate2 (S)-Valine Methyl Ester step2->intermediate2 step3 N-Acylation & N-Alkylation intermediate2->step3 intermediate3 Valsartan Precursor step3->intermediate3 step4 Hydrolysis intermediate3->step4 end Valsartan step4->end

Caption: Synthetic pathway from this compound to Valsartan.

logical_relationship cluster_start Chiral Building Block cluster_transformation Key Stereochemical Conversion cluster_intermediate Key Pharmaceutical Intermediate cluster_application Final Pharmaceutical Product start_compound This compound conversion Stereoinvertive Amination (e.g., Mitsunobu Reaction) start_compound->conversion Input intermediate (S)-Valine Methyl Ester conversion->intermediate Output application Valsartan Synthesis intermediate->application Utilization

Caption: Logical workflow for the application of the chiral building block.

References

Application Notes and Protocols for the Synthesis of Valsartan Utilizing (S)-Methyl 2-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of (S)-Methyl 2-amino-3-methylbutanoate for Valsartan Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Valsartan is a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure.[1][2][3] The core of the Valsartan molecule contains a chiral center derived from the amino acid L-valine. A common and efficient synthetic strategy for Valsartan employs (S)-methyl 2-amino-3-methylbutanoate (L-valine methyl ester) or its hydrochloride salt as a key starting material. This document provides detailed application notes and experimental protocols for the synthesis of Valsartan, focusing on the key transformations involving this chiral precursor. While the user query specified (S)-methyl 2-hydroxy-3-methylbutanoate, the synthesis of Valsartan relies on the corresponding amino ester, L-valine methyl ester.

Synthetic Pathway Overview

The synthesis of Valsartan from L-valine methyl ester generally proceeds through a multi-step sequence. A common route involves the N-acylation of the L-valine methyl ester with valeryl chloride, followed by N-alkylation with a substituted biphenyl derivative. The synthesis culminates in the formation of the characteristic tetrazole ring and hydrolysis of the methyl ester to yield the final Valsartan product.[2][4][5]

Diagram of the General Synthetic Workflow

G A L-Valine Methyl Ester ((S)-methyl 2-amino-3-methylbutanoate) B N-Acylation (Valeryl Chloride) A->B Step 1 C Methyl N-pentanoyl-L-valinate B->C D N-Alkylation (Substituted Biphenyl) C->D Step 2 E Alkylated Intermediate D->E F Tetrazole Formation E->F Step 3 G Protected Valsartan Methyl Ester F->G H Hydrolysis & Deprotection G->H Step 4 I Valsartan H->I

Caption: General synthetic workflow for Valsartan starting from L-valine methyl ester.

Experimental Protocols

Protocol 1: Synthesis of Methyl N-pentanoyl-L-valinate

This protocol details the N-acylation of L-valine methyl ester hydrochloride.

Materials:

  • L-valine methyl ester hydrochloride

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Valeryl chloride

  • Water

Procedure:

  • Suspend L-valine methyl ester hydrochloride (5.0 g, 29.94 mmol) in dichloromethane (50 mL).[4]

  • Add triethylamine (8.33 mL, 59.88 mmol) to the suspension.[4]

  • Cool the mixture to 0 °C.[4]

  • Slowly add valeryl chloride (3.95 g, 32.93 mmol) to the reaction mixture.[4]

  • Stir the mixture at 25 °C for 1 hour.[4]

  • Add water (50 mL) to the reaction mixture.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Triturate the resulting solid with heptanes (50 mL) to yield an off-white solid.[4]

Quantitative Data:

ParameterValueReference
Yield 95%[4]
Product Methyl N-pentanoyl-L-valinate[4]
Protocol 2: N-Alkylation and Subsequent Hydrolysis to Valsartan

This section outlines the subsequent steps of N-alkylation of the acylated intermediate, followed by hydrolysis to yield Valsartan. This example utilizes a Negishi coupling approach.

Materials:

  • Methyl N-pentanoyl-L-valinate

  • 1-bromo-4-(bromomethyl)benzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF)

  • 5-phenyl-1-trityl-1H-tetrazole

  • n-Butyllithium

  • Zinc chloride

  • Q-phos

  • Palladium acetate

  • 3 N Sodium hydroxide (NaOH)

  • Methanol

Procedure:

Step 2a: N-Alkylation

  • To a solution of methyl N-pentanoyl-L-valinate (5.0 g, 23.25 mmol) and 1-bromo-4-(bromomethyl)benzene (6.39 g, 25.58 mmol) in tetrahydrofuran (80 mL), add sodium hydride (1.83 g, 46.51 mmol, 60% dispersion in mineral oil).[4]

  • Reflux the reaction mixture for 1 hour.[4]

  • After cooling, dilute the mixture with ether (100 mL) and wash successively with saturated aqueous NH₄Cl (50 mL) and water (100 mL).[4]

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuum. The residue is purified by silica gel chromatography to yield methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate.[4]

Step 2b: Negishi Coupling

  • Ortho-metalate 5-phenyl-1-trityl-1H-tetrazole with n-butyllithium at 25 °C.[4]

  • Treat the resulting compound with zinc chloride at -20 °C to form the organozinc chloride compound.[4]

  • Couple the organozinc compound with the aryl bromide from the previous step in the presence of a catalytic amount of Q-phos and palladium acetate in tetrahydrofuran at 75 °C for 2 hours. This produces methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate.[4]

Step 2c: Hydrolysis

  • Hydrolyze the product from the Negishi coupling step with 3 N NaOH in methanol under reflux to yield Valsartan.[4]

Quantitative Data Summary for N-Alkylation and Subsequent Steps:

StepProductYieldReference
N-Alkylation Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate70%[4]
Negishi Coupling Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate80%[4]
Hydrolysis Valsartan90%[4]

Alternative Hydrolysis Protocol

An alternative method for the final hydrolysis step is provided below.

Materials:

  • Methyl (S)-3-methyl-2-(pentanoyl-((2'-(1-triphenylmethyl-tetrazol-5-yl)-biphenyl-4-ylmethyl)amino))butanoate

  • Methanol

  • Potassium hydroxide (KOH)

Procedure:

  • Dissolve 1.2 g of the protected Valsartan methyl ester in 10.7 mL of methanol.[1]

  • Add 0.16 g (2.9 mmol) of pulverized KOH.[1]

  • Heat the mixture under reflux for 4 hours.[1]

  • Add 2.5 mL of 2M KOH and continue to heat under reflux for another 5 hours.[1]

  • After the reaction is complete, distill off the evaporable components.

  • Acidify the aqueous phase to pH 1 and extract with tert-butyl methyl ether (2 x 12 mL).[1]

  • Wash the organic phase twice with 16 mL of water, dry over Na₂SO₄, and evaporate to yield crude Valsartan.[1]

Quantitative Data:

ParameterValueReference
Yield 95%[1]
Purity (HPLC Area %) 98.0%[1]

Logical Relationship of Key Intermediates

The following diagram illustrates the progression from the starting material to the final product through key chemical intermediates.

G Start (S)-methyl 2-amino-3-methylbutanoate Acylated Methyl N-pentanoyl-L-valinate Start->Acylated N-Acylation Alkylated Alkylated Intermediate (e.g., Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate) Acylated->Alkylated N-Alkylation Coupled Coupled Intermediate (Protected Valsartan Methyl Ester) Alkylated->Coupled Aryl-Aryl Coupling Final Valsartan Coupled->Final Hydrolysis

Caption: Key intermediate progression in Valsartan synthesis.

References

Chiral Separation of 2-hydroxy-3-methylbutanoic Acid Enantiomers by HPLC: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the chiral separation of (R)- and (S)-2-hydroxy-3-methylbutanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). This methodology is particularly relevant for researchers, scientists, and professionals involved in drug development, metabolomics, and quality control, where the stereospecific quantification of these enantiomers is critical.

Introduction

2-hydroxy-3-methylbutanoic acid is a chiral carboxylic acid possessing a stereocenter at the C2 position, resulting in the existence of two enantiomers: (S)-2-hydroxy-3-methylbutanoic acid and (R)-2-hydroxy-3-methylbutanoic acid.[1] These stereoisomers can exhibit distinct biological activities, making their effective separation and precise quantification essential in pharmaceutical research and metabolic studies.[1][2] Direct resolution of such enantiomers is typically achieved through chiral chromatography, which employs a chiral stationary phase (CSP) to induce differential interactions with the enantiomers, leading to their separation.[1] This application note details a robust HPLC method utilizing a polysaccharide-based CSP for the direct and efficient separation of these enantiomers.

Chromatographic Conditions and Data

A normal-phase HPLC method employing a polysaccharide-based chiral stationary phase provides excellent enantioselectivity for 2-hydroxy-3-methylbutanoic acid. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is crucial for achieving good peak shape and resolution for acidic compounds like this.[2][3]

Table 1: Chromatographic Parameters for the Chiral Separation of 2-hydroxy-3-methylbutanoic Acid Enantiomers [1]

AnalyteRetention Time (min)Tailing FactorTheoretical PlatesResolution (Rs)
(S)-2-Hydroxy-3-methylbutanoic acid8.51.1> 5000> 2.0
(R)-2-Hydroxy-3-methylbutanoic acid10.21.2> 5000

Experimental Protocols

This section outlines the necessary materials, reagents, and step-by-step procedures for the sample preparation and HPLC analysis.

Materials and Reagents
  • Racemic 2-hydroxy-3-methylbutanoic acid standard

  • (S)-2-hydroxy-3-methylbutanoic acid and (R)-2-hydroxy-3-methylbutanoic acid individual standards (for peak identification)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Sample diluent: n-Hexane/Isopropanol (90:10, v/v)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1][3]

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC).[2]

  • Data acquisition and processing software.

Standard and Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of racemic 2-hydroxy-3-methylbutanoic acid at a concentration of 1 mg/mL in the sample diluent.[1]

    • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL in the same diluent.[1]

  • Sample Preparation:

    • Accurately weigh the sample containing 2-hydroxy-3-methylbutanoic acid.

    • Dissolve the sample in a known volume of the diluent to achieve a final concentration within the linear range of the assay.[1]

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

HPLC Analysis Protocol
  • Chromatographic Conditions Setup:

    • Column: Polysaccharide-based chiral column

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)[2][3]

    • Flow Rate: 1.0 mL/min[1][2]

    • Column Temperature: 25°C[2]

    • Detection: UV at 210 nm[2]

    • Injection Volume: 10 µL[1]

  • System Equilibration and Suitability:

    • Equilibrate the chiral column with the mobile phase for a minimum of 30 minutes at the specified flow rate until a stable baseline is achieved.[1]

    • Inject the working standard solution to verify system suitability, ensuring the resolution, theoretical plates, and tailing factors meet the criteria outlined in Table 1.[1]

  • Sample Analysis:

    • Inject the prepared sample solutions.[1]

    • Integrate the peaks corresponding to the (S) and (R) enantiomers.[1]

    • Quantify the enantiomers based on the peak areas and the calibration curve generated from the standard solutions.

Visualized Workflows

The following diagrams illustrate the key processes involved in this analytical method.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter equilibrate Equilibrate Column filter->equilibrate Prepared Sample inject Inject Sample equilibrate->inject separate Chiral Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate Chromatogram quantify Quantify Enantiomers integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the chiral HPLC analysis of 2-hydroxy-3-methylbutanoic acid.

G cluster_system HPLC System Components cluster_interaction Principle of Separation pump HPLC Pump (Mobile Phase Delivery) injector Autosampler (Sample Injection) pump->injector column Chiral Column (Enantioseparation) injector->column detector UV Detector (Analyte Detection) column->detector enantiomers Racemic Mixture ((R)- and (S)-enantiomers) csp Chiral Stationary Phase (CSP) enantiomers->csp Interaction complexes Transient Diastereomeric Complexes (Different Stabilities) csp->complexes Forms separation Differential Retention (Separated Enantiomers) complexes->separation Leads to

Caption: Logical relationship of key components in the chiral HPLC separation process.

References

Application Note: Chiral GC-MS Analysis of (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-methyl 2-hydroxy-3-methylbutanoate is a chiral ester of significant interest in various fields, including flavor and fragrance chemistry, as well as a key chiral building block in the synthesis of pharmaceuticals. The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct biological activities and sensory properties. Therefore, a robust and reliable analytical method for the enantioselective analysis of this compound is essential for quality control, metabolic studies, and drug development.

This application note details a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the parent hydroxy acid, a derivatization step is necessary to ensure amenability to GC analysis.[1] Two primary strategies for chiral separation are presented: the formation of diastereomers followed by analysis on a standard achiral column, and the direct separation of enantiomers on a chiral stationary phase.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for extracting the analyte from aqueous matrices.

  • Acidification: Acidify the aqueous sample to a pH below 2 using 6M HCl. This protonates the carboxylic acid group, enhancing its extractability into an organic solvent.[1]

  • Extraction: Add an equal volume of ethyl acetate to the acidified sample. Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction.[1]

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.[1]

  • Drying: Dry the organic extract by passing it through a column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature of 30-40°C.[1] The resulting residue contains the extracted analyte.

Derivatization

Derivatization is a crucial step to increase the volatility and thermal stability of the analyte for GC-MS analysis.[1]

Method A: Silylation for Direct Chiral Analysis

This method prepares the sample for analysis on a chiral GC column.

  • Reagent Addition: To the dried extract from the sample preparation step, add 50-100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2] This will convert the hydroxyl group to its trimethylsilyl (TMS) ether.

  • Reaction: Tightly seal the vial and heat at 60-80°C for 15-30 minutes to ensure the reaction is complete.[1]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Method B: Diastereomeric Derivatization for Achiral Analysis

This method forms diastereomers that can be separated on a standard achiral GC column.

  • Esterification: To the dried extract, add 200 µL of a chiral alcohol, such as (S)-(+)-3-methyl-2-butanol, and a catalytic amount of thionyl chloride (SOCl₂).[1]

  • Reaction 1: Seal the vial and heat at 100°C for 1 hour.[1]

  • Evaporation 1: Evaporate the excess reagent under a stream of nitrogen.[1]

  • Silylation: To the dried residue, add 50-100 µL of MSTFA with 1% TMCS.[1]

  • Reaction 2: Seal the vial and heat at 60°C for 15 minutes.[1]

  • Analysis: Cool the vial. The sample containing the diastereomeric derivatives is now ready for injection.

GC-MS Analysis Parameters

The following are typical starting parameters for GC-MS analysis and should be optimized for the specific instrument and application.

Method A: Direct Chiral Separation
  • GC Column: Chiral capillary column (e.g., Cyclodextrin-based).[3][4]

  • Carrier Gas: Helium or Hydrogen.[3]

  • Injector Temperature: 250°C.[3]

  • Oven Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: 2°C/minute to 230°C.

    • Hold: 3 minutes at 230°C.[4]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Method B: Diastereomeric Separation on Achiral Column
  • GC Column: Standard achiral column (e.g., DB-5 or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.[5]

  • Oven Program:

    • Initial temperature: 60°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/minute to a final temperature of 280°C.[5]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation

The following tables summarize the expected quantitative data for the TMS-derivatized analyte.

Table 1: GC-MS Parameters for TMS-Derivatized 2-Hydroxy-3-methylbutanoic Acid

ParameterValueJustification
Analyte 2-Hydroxy-3-methylbutanoic acid (as TMS derivative)Derivatization is necessary for GC analysis.
Derivatizing Agent MSTFA + 1% TMCSA common and effective silylating agent for hydroxyl and carboxyl groups.[6][7]
GC Column Chiral Capillary Column or DB-5 (depending on method)A chiral column is required for direct enantiomeric separation. A DB-5 is suitable for separating diastereomers.[1][3]

Table 2: Mass Spectrometry Data for TMS-Derivatized 2-Hydroxy-3-methylbutanoic Acid

Data PointValue (m/z)Description
Quantifier Ion 117A characteristic fragment resulting from alpha-cleavage, corresponding to [CH(OTMS)COOTMS]⁺ minus the isopropyl group. This is often a good choice for the quantifier ion.[1]
Qualifier Ion 147A prominent ion for TMS-derivatized hydroxy acids, corresponding to the [COOTMS]⁺ fragment.[1]

Note: Retention times are highly dependent on the specific GC system, column, and analytical conditions and should be determined experimentally. The data provided for a structurally similar compound can serve as a starting point.[5]

Visualizations

Experimental Workflow

experimental_workflow Figure 1. GC-MS Analysis Workflow sample Aqueous Sample extraction Liquid-Liquid Extraction (Acidification, Ethyl Acetate) sample->extraction derivatization Derivatization (Silylation with MSTFA) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Caption: Figure 1. GC-MS Analysis Workflow

Chiral Separation Strategies

chiral_separation_logic Figure 2. Chiral Separation Strategies cluster_0 Strategy A: Direct Analysis cluster_1 Strategy B: Diastereomer Formation enantiomers_a R and S Enantiomers (Derivatized with achiral agent) chiral_column Chiral GC Column enantiomers_a->chiral_column separation_a Separated Enantiomer Peaks chiral_column->separation_a enantiomers_b R and S Enantiomers chiral_reagent React with Chiral Derivatizing Agent enantiomers_b->chiral_reagent diastereomers RR and SR Diastereomers chiral_reagent->diastereomers achiral_column Achiral GC Column diastereomers->achiral_column separation_b Separated Diastereomer Peaks achiral_column->separation_b

Caption: Figure 2. Chiral Separation Strategies

References

Application Notes and Protocols for the Esterification of (S)-2-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various alkyl esters of (S)-2-hydroxy-3-methylbutanoic acid, a valuable chiral building block in pharmaceutical and chemical synthesis. The protocols cover classic acid-catalyzed esterification (Fischer-Speier esterification) and modern variations, offering researchers a selection of methods to suit different laboratory setups and substrate requirements.

Introduction

(S)-2-hydroxy-3-methylbutanoic acid, also known as (S)-α-hydroxyisovaleric acid, is a key intermediate in the synthesis of various active pharmaceutical ingredients. Its ester derivatives are often used to improve solubility, bioavailability, or to act as protecting groups during multi-step syntheses. The esterification of this chiral α-hydroxy acid can be achieved through several methods, each with its own advantages in terms of yield, reaction conditions, and environmental impact. This application note details reliable protocols for the preparation of methyl, ethyl, and other alkyl esters of (S)-2-hydroxy-3-methylbutanoic acid.

General Principles of Esterification

The most common method for the esterification of carboxylic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, it is common practice to either use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[2][3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[1][3]

Alternative methods include the use of coupling agents or enzymatic catalysis. Lipases, for example, can catalyze esterification under mild conditions and are particularly useful for sensitive substrates.

Quantitative Data Summary

The following table summarizes typical yields for the esterification of α-hydroxy acids with various alcohols and catalysts, based on literature precedents for similar substrates. It is important to note that yields can vary depending on the specific reaction conditions.

Ester ProductAlcoholCatalystReaction ConditionsYield (%)
Methyl (S)-2-hydroxy-3-methylbutanoateMethanolTrimethylchlorosilane (TMSCl)Room temperature, 4-6 hoursNot specified, but generally high
Ethyl ester of a hydroxy acidEthanolSulfuric Acid (H₂SO₄)Reflux, 2 hours95[4]
Butyl (S)-2-hydroxybutanoateButanolCopper(I) Iodide (CuI)-78°C, 15 minutes99[5]
Ethyl butyrate (lipase-catalyzed)EthanolCandida antarctica lipase A45°C, 6 hours>99[6]

Experimental Protocols

Protocol 1: Synthesis of Methyl (S)-2-hydroxy-3-methylbutanoate using Trimethylchlorosilane

This protocol describes a mild and efficient method for the synthesis of the methyl ester using trimethylchlorosilane (TMSCl) as the catalyst.

Materials:

  • (S)-2-hydroxy-3-methylbutanoic acid

  • Methanol (MeOH), anhydrous

  • Trimethylchlorosilane (TMSCl)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar, dissolve (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • To the stirred solution, add trimethylchlorosilane (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TMSCl.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: General Fischer-Speier Esterification for Alkyl Esters

This protocol provides a general method for the synthesis of various alkyl esters (e.g., ethyl, propyl, butyl) using a strong acid catalyst.

Materials:

  • (S)-2-hydroxy-3-methylbutanoic acid

  • Alcohol (e.g., ethanol, propanol, butanol), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Round bottom flask with reflux condenser and Dean-Stark trap (optional)

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a round bottom flask, add (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq) and the desired alcohol (a large excess, can be used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%).

  • If desired, equip the flask with a reflux condenser and a Dean-Stark trap to remove water.

  • Heat the reaction mixture to reflux and stir for 2-10 hours, monitoring the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • If the alcohol is a low-boiling solvent, remove the excess alcohol under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be purified by distillation under reduced pressure or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Esterification_Workflow Experimental Workflow for Fischer Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine (S)-2-hydroxy-3-methylbutanoic acid and excess alcohol catalyst Add acid catalyst (e.g., H₂SO₄) reactants->catalyst reflux Heat to reflux (2-10 hours) catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete extract Dilute and perform aqueous extraction cool->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify Fischer_Esterification_Mechanism Mechanism of Fischer Esterification A Carboxylic Acid + H⁺ B Protonated Carboxylic Acid A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Alcohol (Nucleophile) C->D E Proton Transfer D->E F Elimination of Water E->F G Protonated Ester F->G - H₂O H Ester + H⁺ G->H Deprotonation

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing (S)-2-Hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-α-Hydroxyisovaleric acid (L-Hiv), is a valuable chiral building block in peptide chemistry. Its primary application is in the synthesis of depsipeptides, which are analogs of peptides where one or more amide bonds are replaced by ester bonds. This modification significantly impacts the peptide's conformational properties, membrane permeability, and enzymatic stability, making it a critical tool in drug discovery and development. The incorporation of (S)-2-hydroxy-3-methylbutanoic acid can introduce conformational constraints and reduce the hydrogen bonding capacity of the peptide backbone, which can be advantageous for improving oral bioavailability and metabolic half-life.

These application notes provide detailed protocols for the incorporation of (S)-2-hydroxy-3-methylbutanoic acid into peptide chains using solid-phase peptide synthesis (SPPS) and explore the related use of 2-hydroxy-4-methoxybenzyl (Hmb) as a backbone protecting group to overcome the synthesis of "difficult" peptide sequences.

Part 1: Synthesis of Depsipeptides using (S)-2-Hydroxy-3-methylbutanoic Acid

The introduction of an ester bond into a peptide backbone using (S)-2-hydroxy-3-methylbutanoic acid can be achieved through two primary methods: direct incorporation onto the solid support or via a depsidipeptide building block.

Data Presentation: Synthesis of Depsipeptides

The efficiency of incorporating (S)-2-hydroxy-3-methylbutanoic acid is dependent on the coupling method, protecting group strategy, and the specific peptide sequence. Below is a summary of typical yields and purities reported for the synthesis of depsipeptides containing similar α-hydroxy acids.

ParameterValueCoupling MethodNotes
Average Yield per Cycle 95-97%DIC/DMAPFor solid-phase synthesis using THP-protected hydroxy acids.
Overall Yield (linear depsipeptide) 75-90%Solution-phase synthesisGeneral procedure for depsipeptide formation.
Crude Purity >70%Not specifiedTypical purity for crude synthetic peptides before purification.
Final Purity (after HPLC) >95%Not specifiedStandard purity for synthetic peptides intended for biological assays.
Experimental Protocols

This protocol describes the direct formation of the ester bond between a resin-bound amino acid and (S)-2-hydroxy-3-methylbutanoic acid on the solid support. The hydroxyl group of the hydroxy acid requires protection, for example, with a tetrahydropyranyl (THP) group.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in DMF

  • THP-protected (S)-2-hydroxy-3-methylbutanoic acid

  • 1,3-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • p-Toluenesulfonic acid (p-TsOH) in DCM/Methanol

  • Standard reagents for Fmoc-SPPS

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes.

    • Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

  • Ester Bond Formation:

    • Dissolve THP-protected (S)-2-hydroxy-3-methylbutanoic acid (3.0 eq), DIC (3.0 eq), and DMAP (0.5 eq) in DMF.

    • Pre-activate the mixture for 10 minutes.

    • Add the activated hydroxy acid solution to the deprotected resin.

    • Shake the reaction vessel at room temperature for 4-6 hours.

    • Monitor the reaction completion using a colorimetric test (e.g., Kaiser test on a test cleavage).

  • Hydroxyl Group Deprotection:

    • Wash the resin with DMF and DCM.

    • Treat the resin with a solution of p-TsOH in DCM/Methanol to remove the THP protecting group.

    • Wash the resin thoroughly with DCM, DMF, and isopropanol.

  • Peptide Chain Elongation:

    • Continue the peptide synthesis using standard Fmoc-SPPS protocols.

  • Cleavage and Deprotection:

    • After completing the synthesis, wash the peptidyl-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final depsipeptide.

This method avoids the potentially less efficient direct ester bond formation on the solid support by first synthesizing a depsidipeptide unit in solution.

Materials:

  • Fmoc-protected amino acid

  • (S)-2-Hydroxy-3-methylbutanoic acid

  • DIC

  • DMAP

  • Anhydrous DCM

  • 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous Na₂SO₄

  • Standard reagents and resin for Fmoc-SPPS

Procedure:

  • Synthesis of the Fmoc-Aminoacyl-(S)-2-hydroxy-3-methylbutanoate Depsidipeptide Block:

    • Dissolve the Fmoc-protected amino acid (1.0 eq) and (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq) in anhydrous DCM.[1]

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (1.1 eq) and a catalytic amount of DMAP (0.1 eq).[1]

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting depsidipeptide block by flash column chromatography.

  • Solid-Phase Peptide Synthesis using the Depsidipeptide Block:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the resin-bound amino acid.

    • Couple the purified depsidipeptide block to the deprotected resin using standard coupling reagents (e.g., HBTU/DIPEA in DMF).

    • Continue the peptide synthesis using standard Fmoc-SPPS protocols.

    • Cleave, deprotect, and purify the final depsipeptide as described in Protocol 1.

Visualization of Depsipeptide Synthesis Workflow

Depsipeptide_Synthesis_Workflow cluster_direct Protocol 1: Direct Incorporation cluster_building_block Protocol 2: Depsidipeptide Block resin1 Fmoc-AA-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin1->deprotection1 ester_formation Ester Formation (THP-Hmb-OH, DIC, DMAP) deprotection1->ester_formation thp_deprotection THP Deprotection (p-TsOH) ester_formation->thp_deprotection elongation1 Peptide Elongation (Fmoc-SPPS) thp_deprotection->elongation1 cleavage1 Cleavage & Purification elongation1->cleavage1 final_depsipeptide1 Final Depsipeptide cleavage1->final_depsipeptide1 fmoc_aa Fmoc-AA-OH block_synthesis Solution Phase Synthesis (DIC, DMAP) fmoc_aa->block_synthesis hmb (S)-Hmb-OH hmb->block_synthesis depsi_block Fmoc-AA-(Hmb)-OH block_synthesis->depsi_block coupling Couple Depsi-Block depsi_block->coupling resin2 H-AA-Resin resin2->coupling elongation2 Peptide Elongation (Fmoc-SPPS) coupling->elongation2 cleavage2 Cleavage & Purification elongation2->cleavage2 final_depsipeptide2 Final Depsipeptide cleavage2->final_depsipeptide2

Caption: Workflow for depsipeptide synthesis.

Signaling Pathways and Logical Relationships

The replacement of an amide bond with an ester bond fundamentally alters the physicochemical properties of the peptide backbone, leading to significant changes in biological activity.

Amide_vs_Ester_Bond cluster_amide Native Peptide (Amide Bond) cluster_ester Depsipeptide (Ester Bond) cluster_properties Resulting Properties amide Amide Bond (-CO-NH-) h_bond_donor Hydrogen Bond Donor (N-H) amide->h_bond_donor protease_recognition Protease Recognition Site amide->protease_recognition ester Ester Bond (-CO-O-) no_h_bond_donor No Hydrogen Bond Donor ester->no_h_bond_donor reduced_protease_recognition Reduced Protease Recognition ester->reduced_protease_recognition altered_conformation Altered Conformation no_h_bond_donor->altered_conformation increased_stability Increased Enzymatic Stability reduced_protease_recognition->increased_stability improved_permeability Improved Membrane Permeability altered_conformation->improved_permeability

Caption: Impact of amide to ester bond substitution.

Part 2: Hmb Backbone Protection for "Difficult" Peptide Sequences

Aggregation of peptide chains due to interchain hydrogen bonding is a primary cause of "difficult sequences" in SPPS.[2] The 2-hydroxy-4-methoxybenzyl (Hmb) group is a backbone protecting group that reversibly masks an amide nitrogen, thereby disrupting this hydrogen bonding and improving synthesis efficiency.[2]

Data Presentation: Synthesis of a Difficult Peptide with Hmb Protection

The use of an Hmb-protected amino acid can significantly improve the purity and yield of a difficult peptide sequence.

Peptide SequenceSynthesis MethodCrude Purity (%)Overall Yield (%)
Difficult Sequence X Standard Fmoc-SPPS<10<5
Difficult Sequence X Fmoc-SPPS with one Hmb-amino acid>70>50

Note: Data is illustrative and based on typical improvements observed in the literature.

Experimental Protocol: SPPS using an Fmoc-(Hmb)Amino Acid

This protocol outlines the general procedure for incorporating an Fmoc-(Hmb)amino acid into a peptide sequence to overcome aggregation.

Materials:

  • Appropriate resin for SPPS

  • Standard Fmoc-amino acids

  • Fmoc-(Hmb)amino acid (e.g., Fmoc-(Hmb)Gly-OH)

  • Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)

  • 20% Piperidine in DMF

  • DMF, DCM

  • Cleavage cocktail with scavenger for Hmb (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation and Initial Cycles:

    • Begin the peptide synthesis using standard Fmoc-SPPS protocols.

  • Incorporation of the Fmoc-(Hmb)Amino Acid:

    • At the desired position in the sequence (typically within or before a hydrophobic, aggregation-prone region), couple the Fmoc-(Hmb)amino acid using a suitable coupling reagent. Standard coupling times may need to be extended.

  • Coupling the Subsequent Amino Acid:

    • After deprotection of the Fmoc group from the Hmb-protected residue, the subsequent amino acid is coupled. This step can be slower due to the sterically hindered secondary amine. The reaction proceeds via an initial O-acylation of the Hmb hydroxyl group, followed by an O→N acyl transfer.[3] The use of more potent coupling reagents like HATU or allowing for longer coupling times is recommended.[3]

  • Completion of Synthesis:

    • Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin using a standard cleavage cocktail. The Hmb group is labile to trifluoroacetic acid (TFA) and will be removed during this step. The addition of a scavenger such as triisopropylsilane (TIS) is recommended to capture the cleaved Hmb cation.[3]

  • Purification:

    • Purify the crude peptide by RP-HPLC.

Visualization of Hmb Protection Workflow and Mechanism

Hmb_Workflow cluster_workflow SPPS Workflow with Hmb Protection start_spps Start Fmoc-SPPS couple_hmb_aa Couple Fmoc-(Hmb)AA start_spps->couple_hmb_aa deprotect_hmb Fmoc Deprotection couple_hmb_aa->deprotect_hmb couple_next_aa Couple next Fmoc-AA (O->N acyl shift) deprotect_hmb->couple_next_aa complete_spps Complete Fmoc-SPPS couple_next_aa->complete_spps cleavage Cleavage (TFA) (Hmb removal) complete_spps->cleavage final_peptide Purified Peptide cleavage->final_peptide

Caption: Workflow for SPPS using Hmb protection.

Hmb_Mechanism cluster_no_hmb Without Hmb Protection cluster_with_hmb With Hmb Protection peptide_chain1 Peptide Chain 1 (-CO-NH-) h_bond Interchain H-Bonding peptide_chain1->h_bond peptide_chain2 Peptide Chain 2 (-CO-NH-) peptide_chain2->h_bond aggregation Aggregation h_bond->aggregation peptide_chain3 Peptide Chain 3 (-CO-N(Hmb)-) no_h_bond No H-Bond Donor peptide_chain3->no_h_bond peptide_chain4 Peptide Chain 4 (-CO-N(Hmb)-) peptide_chain4->no_h_bond no_aggregation No Aggregation no_h_bond->no_aggregation

Caption: Mechanism of Hmb in preventing aggregation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-methyl 2-hydroxy-3-methylbutanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield in the synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound with high enantiopurity?

A1: The two main scalable routes for producing (S)-2-Hydroxy-3-methylbutanoic acid and its methyl ester are asymmetric chemical synthesis and biocatalytic synthesis.[1] Asymmetric synthesis often utilizes chiral auxiliaries, such as Evans oxazolidinones, or chiral catalysts to achieve high enantioselectivity.[1] Biocatalytic methods employ enzymes (like lipases) or whole-cell systems, which are known for their high specificity under mild reaction conditions.[1]

Q2: Which factors are most critical for achieving high yields and enantiomeric excess in the asymmetric chemical synthesis?

A2: Key factors influencing the success of asymmetric chemical synthesis include the choice and purity of the chiral catalyst or auxiliary, the solvent system, and the reaction temperature.[1] Screening different ligands or auxiliaries is often necessary to find the optimal match for the substrate.[1] The solvent can significantly affect the transition state of the reaction, thereby impacting enantioselectivity.[1] Lowering the reaction temperature can also increase enantioselectivity by minimizing side reactions.

Q3: What are the advantages of using a biocatalytic approach?

A3: Biocatalytic routes offer several advantages, including high specificity, mild operating conditions (temperature, pH), and often do not require the use of toxic reagents or solvents.[1] Enzymes can be reused, making the process more cost-effective and environmentally friendly.

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Synthesis (Evans Auxiliary Method)

Question: I am using an Evans chiral auxiliary for the synthesis of (S)-2-hydroxy-3-methylbutanoic acid, but my overall yield is consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in an Evans asymmetric alkylation can arise from several stages of the process. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Acylation of the Chiral Auxiliary:

    • Verification: Monitor the reaction by Thin Layer Chromatography (TLC).

    • Solution: Ensure the use of anhydrous solvents like dichloromethane (DCM) and a suitable base such as triethylamine.[1] Ensure the isobutyryl chloride is of high purity and added slowly at 0°C before allowing the reaction to warm to room temperature.[1]

  • Inefficient Enolate Formation:

    • Verification: The characteristic deep color of the enolate may not be observed.

    • Solution: Use a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[1] The reaction must be maintained at a low temperature (-78°C) under an inert atmosphere to prevent side reactions.[1]

  • Poor Diastereoselective Alkylation:

    • Verification: Analysis of the crude product by NMR or HPLC shows a low diastereomeric ratio.

    • Solution: Ensure the alkylating agent is added slowly at -78°C and that the temperature is carefully controlled throughout the reaction.[1]

  • Difficult Auxiliary Cleavage:

    • Verification: Incomplete removal of the chiral auxiliary, as observed by TLC or NMR of the final product.

    • Solution: Use lithium hydroperoxide (LiOOH), prepared from lithium hydroxide and hydrogen peroxide, for cleavage.[1] Ensure the reaction is stirred vigorously at 0°C before warming to room temperature. Quench any excess peroxide with sodium sulfite.[1]

  • Product Loss During Purification:

    • Verification: Low recovery after column chromatography or extraction.

    • Solution: Optimize the purification method. For extraction, ensure the correct pH adjustments are made to isolate the carboxylic acid.[1] For chromatography, select an appropriate solvent system to achieve good separation without significant product loss.

Issue 2: Low Enantiomeric Excess (ee) in Biocatalytic Kinetic Resolution

Question: My enzymatic kinetic resolution of racemic methyl 2-hydroxy-3-methylbutanoate using a lipase is resulting in low enantiomeric excess. What could be the problem?

Answer: Low enantiomeric excess in a lipase-catalyzed kinetic resolution points towards issues with the enzyme's activity, selectivity, or the reaction conditions.

Potential Causes & Solutions:

  • Suboptimal Enzyme Choice:

    • Solution: Screen different lipases. Candida antarctica lipase B (CAL-B) is often effective for the resolution of α-hydroxy esters.

  • Poor Enzyme Activity or Stability:

    • Solution: Ensure the enzyme is properly stored and handled. Optimize the reaction pH and temperature. The presence of certain organic solvents can either enhance or inhibit enzyme activity and stability; therefore, solvent screening is recommended.

  • Reaction Reversibility:

    • Solution: If the reaction is reversible, the enantiomeric excess of the product will decrease over time as the reaction approaches equilibrium. Monitor the reaction progress and stop it at the optimal time (ideally around 50% conversion for a kinetic resolution). The use of an acyl donor that results in an essentially irreversible reaction can also be beneficial.

  • Incorrect Substrate Form:

    • Solution: Lipases are sensitive to the substrate structure. Ensure you are using the methyl or ethyl ester of 2-hydroxy-3-methylbutanoic acid, as the free acid is generally not a good substrate for acylation.

Data Presentation

Table 1: Comparison of Synthesis Methods for (S)-2-hydroxy-3-methylbutanoic Acid/Ester

ParameterAsymmetric Synthesis (Evans Auxiliary)Biocatalytic Kinetic Resolution (Lipase)
Starting Material Isovaleryl chloride, Chiral oxazolidinoneRacemic 2-hydroxy-3-methylbutanoic acid or its ester
Key Reagent/Catalyst (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, NaHMDSLipase (e.g., Candida antarctica lipase B)
Typical Overall Yield High (can be >80% for the desired enantiomer)Moderate (theoretically limited to 50% for one enantiomer)
Enantiomeric Excess (ee) Excellent (often >99% de, leading to >99% ee)Good to Excellent (can be >95% ee)
Key Advantages High yield and enantiopurityMild conditions, catalyst reuse, can produce both enantiomers
Key Challenges Multi-step, requires cryogenic temperatures, expensive reagentsYield limited to 50% for one enantiomer, requires separation of product and unreacted substrate

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Evans Auxiliary

This protocol is a general methodology based on the Evans asymmetric alkylation.

1. Acylation of the Chiral Auxiliary:

  • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0°C and add triethylamine (1.5 equivalents).

  • Slowly add isobutyryl chloride (1.2 equivalents) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the acylated auxiliary by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the purified acylated auxiliary in anhydrous tetrahydrofuran (THF) and cool to -78°C.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) to form the enolate.

  • After stirring for 30-60 minutes, add the desired electrophile (this step is for hydroxylation, often using a peroxide source after enolate formation).

  • Continue stirring at -78°C and monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography to separate the diastereomers.

3. Cleavage of the Auxiliary:

  • Dissolve the desired diastereomer in a mixture of THF and water.

  • Cool to 0°C and add aqueous hydrogen peroxide followed by lithium hydroxide.

  • Stir vigorously and then allow to warm to room temperature.

  • Quench the excess peroxide with sodium sulfite.

  • Remove the THF under reduced pressure and perform an aqueous workup to isolate the crude (S)-2-hydroxy-3-methylbutanoic acid.

Protocol 2: Biocatalytic Synthesis from L-Valine

This protocol outlines a general procedure for the biocatalytic production of (S)-2-hydroxy-3-methylbutanoic acid from L-valine using a suitable microorganism.

1. Inoculum Preparation:

  • Prepare a seed culture of the selected microorganism (e.g., Corynebacterium glutamicum) in a suitable growth medium.

  • Incubate at the optimal temperature and agitation speed until the culture reaches the exponential growth phase.

2. Fermentation:

  • Transfer the seed culture to a sterilized bioreactor containing the production medium.

  • The production medium should contain a carbon source (e.g., glucose), a nitrogen source, minerals, and the precursor, L-valine.

  • Maintain the fermentation at a controlled temperature, pH, and dissolved oxygen level.

  • Monitor cell growth and product formation by taking periodic samples and analyzing them using HPLC.

3. Product Isolation and Purification:

  • After the fermentation is complete, separate the biomass from the culture broth by centrifugation or microfiltration.

  • Acidify the supernatant to protonate the carboxylic acid.

  • Extract the (S)-2-hydroxy-3-methylbutanoic acid from the acidified broth using a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the organic extract under reduced pressure.

  • Further purify the product by crystallization or distillation.

Visualizations

Biosynthetic_Pathway L_Valine L-Valine alpha_Ketoisovalerate α-Ketoisovalerate L_Valine->alpha_Ketoisovalerate Branched-chain aminotransferase S_Hydroxy (S)-2-Hydroxy-3- methylbutanoic acid alpha_Ketoisovalerate->S_Hydroxy α-Ketoacid reductase

Caption: Biosynthetic pathway of (S)-2-Hydroxy-3-methylbutanoic acid from L-Valine.

Experimental_Workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification & Analysis Acylation 1. Acylation of Chiral Auxiliary Alkylation 2. Diastereoselective Alkylation Acylation->Alkylation Cleavage 3. Auxiliary Cleavage Alkylation->Cleavage Extraction 4. Extraction Cleavage->Extraction Chromatography 5. Chromatography Extraction->Chromatography Analysis 6. Purity & ee Determination Chromatography->Analysis

Caption: General experimental workflow for asymmetric synthesis.

Troubleshooting_Yield Start Low Yield? Check_Acylation Check Acylation (TLC) Start->Check_Acylation Yes Check_Enolate Check Enolate Formation (Color) Check_Acylation->Check_Enolate OK Incomplete_Acylation Incomplete Acylation Check_Acylation->Incomplete_Acylation Problem Found Check_Cleavage Check Auxiliary Cleavage (TLC/NMR) Check_Enolate->Check_Cleavage OK Inefficient_Enolate Inefficient Enolate Formation Check_Enolate->Inefficient_Enolate Problem Found Check_Purification Review Purification Procedure Check_Cleavage->Check_Purification OK Incomplete_Cleavage Incomplete Cleavage Check_Cleavage->Incomplete_Cleavage Problem Found Loss_During_Purification Product Loss During Purification Check_Purification->Loss_During_Purification Problem Found

Caption: Troubleshooting logic for low yield in asymmetric synthesis.

References

Purification techniques for crude (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the purification of crude (S)-methyl 2-hydroxy-3-methylbutanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Purity After Initial Purification

Q: My purity, as determined by GC-MS, is lower than expected after initial purification. What are the likely impurities and how can I remove them?

A: Low purity often results from residual starting materials, by-products from the synthesis, or solvents used in the reaction or workup.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like L-valine or its precursors.[1]

  • Reaction By-products: Depending on the synthesis route, by-products such as those from side-reactions or over-reduction can be present.[2]

  • Solvent Residues: Incomplete removal of solvents like diethyl ether, ethyl acetate, or methanol during evaporation is a common issue.[1][3]

Troubleshooting Steps:

  • Improve Aqueous Workup: Ensure thorough washing with saturated sodium bicarbonate solution to remove acidic impurities and brine to remove residual water.[4]

  • Optimize Distillation: Use fractional distillation under reduced pressure to separate the product from impurities with different boiling points.[4]

  • Employ Column Chromatography: For high-purity requirements, column chromatography using silica gel is effective for separating polar impurities.[2][3]

Issue 2: Low Yield After Distillation

Q: I'm experiencing a significant loss of product during vacuum distillation. What could be the cause?

A: Low recovery during distillation can be attributed to several factors:

  • Product Volatility: The product may be co-distilling with the solvent if the vacuum is too high or the initial heating is too rapid.

  • Thermal Decomposition: Although less common for this molecule, prolonged exposure to high temperatures can cause degradation.

  • Incomplete Transfer: Significant product can be lost on the glassware of the distillation apparatus.

  • Oligomerization: Partial condensation of hydroxy esters can sometimes occur if the temperature is too high during distillation.[4]

Troubleshooting Steps:

  • Stepwise Vacuum: Start with a higher pressure (lower vacuum) to remove low-boiling solvents before applying a full vacuum for product distillation.

  • Controlled Heating: Use a heating mantle with a stirrer and increase the temperature gradually to prevent bumping and ensure a smooth distillation.

  • Efficient Condenser: Ensure your condenser is properly cooled to minimize loss of product vapor.

  • Rinse Glassware: After distillation, rinse the flask and condenser with a small amount of a volatile solvent (e.g., diethyl ether) to recover any residual product.

Issue 3: Inconsistent Results in Purity Analysis

Q: My purity analysis using GC-MS shows variable results between batches. What leads to this inconsistency?

A: Variability in analytical results often points to issues with sample preparation or the analytical method itself.

  • Incomplete Derivatization: For GC analysis, the hydroxyl and carboxyl groups often require derivatization (e.g., silylation) to increase volatility.[3][5] Incomplete or inconsistent derivatization will lead to poor and variable results.

  • Sample Matrix Effects: If analyzing crude samples, other components can interfere with the ionization or chromatography of the target analyte.

  • Instrument Calibration: Drifts in instrument calibration or performance can cause inconsistent quantification.

Troubleshooting Steps:

  • Standardize Derivatization: Ensure the sample is completely dry before adding derivatization reagents like BSTFA, as moisture can interfere with the reaction.[5][6] Follow a standardized protocol for time and temperature.

  • Use an Internal Standard: Add an appropriate internal standard to your samples before preparation to correct for variations in extraction efficiency and instrument response.[3][7]

  • Perform Regular Calibration: Regularly run a calibration curve with pure standards to ensure the accuracy and linearity of the instrument's response.[7]

Data Presentation

Table 1: Common Impurities and Recommended Purification Strategies

Impurity TypeCommon ExamplesPrimary Removal MethodSecondary/Polishing Method
Unreacted Starting Materials 2-Hydroxy-3-methylbutanoic acidLiquid-Liquid Extraction (with NaHCO₃ wash)Column Chromatography
Reaction Solvents Methanol, Dichloroethane, Diethyl EtherRotary EvaporationHigh-Vacuum Drying
Reaction By-products Crotonic Acid, OligomersFractional DistillationColumn Chromatography
Catalysts Sulfuric Acid, p-Toluenesulfonic acidLiquid-Liquid Extraction (Neutralization)Silica Gel Plug Filtration

Table 2: Comparison of Analytical Methods for Purity Assessment

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Required (e.g., Silylation)[5]Not typically required
Sensitivity HighVery High (using MRM mode)[8]
Chiral Separation Possible with a chiral column[3]Possible with a chiral column
Typical Mobile Phase Inert Gas (e.g., Helium)[7]Solvents (e.g., Acetonitrile, Water)[8]
Linearity (r²) ≥ 0.999[8]≥ 0.99[8]
Precision (% RSD) < 10%[8]< 7.8%[8]

Purification and Analysis Workflows

G crude Crude (S)-methyl 2-hydroxy-3-methylbutanoate workup Aqueous Workup (Liquid-Liquid Extraction) crude->workup Remove acid catalyst & water-soluble impurities evaporation Solvent Evaporation (Rotary Evaporator) workup->evaporation Isolate organic phase distillation Fractional Distillation (Reduced Pressure) evaporation->distillation Remove bulk impurities chromatography Column Chromatography (Optional Polishing) distillation->chromatography For high-purity needs analysis Purity Analysis (GC-MS, NMR) distillation->analysis Assess purity chromatography->analysis Assess final purity pure_product Pure Product (>99%) analysis->pure_product

Caption: General purification workflow for crude this compound.

G start Low Purity Detected by GC-MS check_peaks Analyze Chromatogram: Identify extraneous peaks start->check_peaks solvent Early Eluting Peaks? check_peaks->solvent start_material Peaks matching starting material standards? solvent->start_material No dry Action: Dry sample under high vacuum and re-analyze solvent->dry Yes byproduct Other significant peaks? start_material->byproduct No distill Action: Re-purify via fractional distillation start_material->distill Yes chrom Action: Purify via silica gel chromatography byproduct->chrom Yes

Caption: Troubleshooting flowchart for low purity results after initial purification.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)

This protocol is designed to neutralize the acid catalyst and remove water-soluble impurities from the crude reaction mixture.[9]

Materials:

  • Crude reaction mixture

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (or ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Carefully add the saturated NaHCO₃ solution in portions to neutralize any acid catalyst. Caution: This will generate CO₂ gas; vent the funnel frequently to release pressure.[9]

  • Add diethyl ether to the funnel, stopper, and shake vigorously, venting periodically.

  • Allow the layers to separate. The desired ester product will be in the upper organic layer.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with brine to remove residual water.[4]

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄.

  • Filter off the drying agent, and the resulting solution containing the partially purified ester is ready for solvent removal.

Protocol 2: Fractional Distillation under Reduced Pressure

This method separates the target ester from non-volatile impurities and those with significantly different boiling points.[4]

Materials:

  • Partially purified ester (from Protocol 1)

  • Distillation glassware (round-bottom flask, fractionating column, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle and magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Place the crude ester into the round-bottom flask with a magnetic stir bar.

  • Begin stirring and gradually apply vacuum to the system.

  • Slowly heat the flask using the heating mantle.

  • Collect and discard any initial low-boiling fractions, which typically consist of residual solvents.

  • Monitor the temperature at the head of the column. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Once the product has been collected, stop heating and carefully and slowly release the vacuum before turning off the pump.

Protocol 3: Purity Analysis by GC-MS with Silylation

This protocol details the preparation of a sample for GC-MS analysis to confirm purity and identify impurities.[5]

Materials:

  • Purified this compound sample

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC reaction vial with a PTFE-lined cap

  • Heating block

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, evaporate a solution of the sample to dryness under a stream of nitrogen.[5]

  • Derivatization: In a GC vial, dissolve approximately 1-5 mg of the dried sample in 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[5]

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[5]

  • Cool the vial to room temperature.

  • Analysis: Inject an appropriate volume (typically 1 µL) of the derivatized sample into the GC-MS system for analysis. The resulting trimethylsilyl (TMS) derivative is more volatile and thermally stable, providing sharper peaks and more reliable results.[5]

References

Technical Support Center: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 2-hydroxy-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 2-hydroxy-3-methylbutanoic acid important?

A1: 2-Hydroxy-3-methylbutanoic acid possesses a chiral center at the C2 position, resulting in two enantiomers: (S)- and (R)-2-hydroxy-3-methylbutanoic acid.[1] These stereoisomers can exhibit distinct biological and pharmacological activities.[1][2] Therefore, separating and quantifying each enantiomer is crucial in drug development, metabolomics, and as a chiral building block in peptide synthesis.[3][4]

Q2: What are the primary methods for the chiral separation of 2-hydroxy-3-methylbutanoic acid?

A2: The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[3] HPLC using a chiral stationary phase (CSP) is a widely used direct method.[1][2] GC analysis typically requires a derivatization step to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[3][5]

Q3: Which type of chiral stationary phase (CSP) is most effective for the HPLC separation of 2-hydroxy-3-methylbutanoic acid?

A3: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are frequently successful for separating a broad range of enantiomeric compounds, including hydroxy acids like 2-hydroxy-3-methylbutanoic acid.[3] Cyclodextrin-based CSPs can also offer unique selectivity.[3] A screening of different chiral columns is often the most effective approach to identify the optimal stationary phase for a new compound.[3]

Q4: Is derivatization necessary for the analysis of 2-hydroxy-3-methylbutanoic acid?

A4: For direct chiral HPLC, derivatization is not always required.[2] However, for Gas Chromatography (GC), derivatization is a common and robust method.[3] This process converts the enantiomers into diastereomers, which have different physical properties and can be separated on a conventional achiral GC column.[3][5] A common two-step derivatization involves esterification of the carboxylic acid group followed by acylation of the hydroxyl group.[3]

Q5: How can I improve the peak shape of my chromatogram?

A5: Peak tailing for acidic compounds like 2-hydroxy-3-methylbutanoic acid can be caused by secondary interactions with the stationary phase or column overload.[3] Adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase can significantly improve peak shape.[1][3]

Troubleshooting Guides

Poor or No Resolution in HPLC

If you are experiencing poor or no separation of the enantiomers, follow this troubleshooting guide.

1. Verify Chiral Stationary Phase (CSP) Selection:

  • Is the CSP appropriate? Polysaccharide-based columns (amylose or cellulose derivatives) are a good starting point.[3] If you have access to different types of chiral columns, a screening is highly recommended.[3]

2. Optimize the Mobile Phase:

  • Normal-Phase HPLC/SFC: The composition of the mobile phase is critical.[3]

    • Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane).[3] Small adjustments can drastically alter selectivity.[3]

    • Try a different alcohol modifier.[3]

    • Ensure an acidic additive like 0.1% TFA is included for this acidic analyte.[1][3]

  • Reversed-Phase HPLC: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[3]

3. Adjust Chromatographic Conditions:

  • Flow Rate: If partial separation is observed, try decreasing the flow rate (e.g., to 0.5 mL/min) to improve resolution.[3]

  • Temperature: Temperature can influence enantioselectivity.[3] Experiment with varying the column temperature to find the optimal condition for your separation.[3]

Troubleshooting Logic for Poor HPLC Resolution

G start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mobile_phase Is the mobile phase composition optimal? csp->mobile_phase Yes screen_csp Screen other polysaccharide columns. csp->screen_csp No conditions Are the chromatographic conditions optimized? mobile_phase->conditions Yes vary_modifier Vary percentage of alcohol modifier (5-20%). mobile_phase->vary_modifier No optimize_flow Optimize flow rate (e.g., decrease to 0.5 mL/min). conditions->optimize_flow No success Resolution Achieved conditions->success Yes screen_csp->mobile_phase change_modifier Try a different alcohol modifier (e.g., ethanol). vary_modifier->change_modifier change_modifier->conditions optimize_temp Optimize column temperature. optimize_flow->optimize_temp optimize_temp->success G prep Standard and Sample Preparation dev Method Development (Mobile Phase Optimization) prep->dev hplc HPLC System with Chiral Column dev->hplc inject Inject Standard hplc->inject analysis HPLC Analysis inject->analysis data Data Processing analysis->data

References

Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the optimization of the mobile phase in the HPLC separation of enantiomers.

Troubleshooting Guide

This section addresses common problems encountered during the chiral HPLC separation of enantiomers, offering potential causes and systematic solutions.

Problem Potential Causes Solutions
Poor or No Enantiomeric Resolution - Inappropriate Chiral Stationary Phase (CSP). - Suboptimal mobile phase composition. - Incorrect column temperature.[1][2] - Flow rate is too high.[1]- CSP Selection: Ensure the chosen CSP is suitable for the analyte class. If not, screen other CSPs. Polysaccharide-based and macrocyclic glycopeptide columns offer broad applicability.[3][4] - Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[3] For reversed-phase, modify the organic modifier (e.g., acetonitrile, methanol) content and the buffer pH and concentration.[3] - Temperature Optimization: Lowering the temperature often enhances chiral selectivity by strengthening the weak bonding forces responsible for separation.[1][2] Conversely, increasing the temperature can sometimes improve peak shape and efficiency.[1] Experiment with a range of temperatures (e.g., 10°C to 40°C).[2] - Flow Rate Optimization: Chiral separations frequently benefit from lower flow rates.[1] A typical starting point for a 4.6 mm ID column is 1.0 mL/min, which can be reduced to as low as 0.2 mL/min to improve resolution.[1][5]
Poor Peak Shape (Tailing or Fronting) - Secondary interactions between the analyte and the stationary phase.[6] - Column overload.[6] - Inappropriate mobile phase additive.[2][7] - Column contamination or degradation.- Mobile Phase Additives: For basic analytes, add a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase (typically 0.1-0.5%).[7] For acidic analytes, add an acidic modifier such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%).[7] These additives can mask active sites on the silica support and improve peak symmetry.[6] - Sample Concentration: Reduce the sample concentration or injection volume to avoid overloading the column.[6][8] - Column Washing: Flush the column with a strong solvent, as recommended by the manufacturer, to remove contaminants.
Long Retention Times - Mobile phase is too weak (low elution strength). - Flow rate is too low.- Increase Mobile Phase Strength: In normal phase, increase the percentage of the polar modifier. In reversed-phase, increase the percentage of the organic modifier. - Increase Flow Rate: While lower flow rates can improve resolution, excessively low rates will lead to long analysis times. Find a balance between resolution and run time.[5]
Irreproducible Results - Inadequate column equilibration.[1] - Fluctuations in column temperature.[1] - Mobile phase instability or degradation.- Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. Some columns, like CHIROBIOTIC phases, may require longer equilibration times (1-2 hours).[1] - Temperature Control: Use a column oven to maintain a stable temperature to within ±1°C for maximum reproducibility.[1] - Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.

Frequently Asked Questions (FAQs)

Q1: How do I select the initial mobile phase for a new chiral separation?

A1: The selection of the initial mobile phase depends on the Chiral Stationary Phase (CSP) and the analyte's properties. A common approach is to use a screening protocol with a few standard mobile phase systems. For polysaccharide-based CSPs, a good starting point for normal phase is a mixture of hexane and an alcohol (isopropanol or ethanol).[3] For reversed-phase mode, a combination of a buffered aqueous phase and an organic modifier like acetonitrile or methanol is typically used.[3]

Q2: What is the role of acidic and basic additives in the mobile phase?

A2: Acidic and basic additives are often used to improve peak shape and selectivity.[2][7] For acidic compounds, adding a small amount of an acid like TFA or acetic acid can suppress the ionization of the analyte, leading to better peak symmetry.[2] Similarly, for basic compounds, adding a base like DEA can prevent interactions with residual silanol groups on the stationary phase, reducing peak tailing.[6] The typical concentration for these additives is around 0.1%.[2][7]

Q3: When should I use normal-phase versus reversed-phase chromatography for chiral separations?

A3: The choice between normal-phase (NP) and reversed-phase (RP) depends on the analyte's solubility and the CSP. NP chromatography, using non-polar solvents like hexane with a polar modifier, is often the first choice for many chiral separations on polysaccharide-based CSPs. RP chromatography, using aqueous-organic mobile phases, is suitable for more polar and water-soluble compounds. Some modern CSPs can be used in both modes, offering greater flexibility.[3]

Q4: Can temperature be used to optimize the separation of enantiomers?

A4: Yes, temperature is a critical parameter for optimizing chiral separations. Decreasing the temperature generally increases the enantioselectivity, leading to better resolution, as it enhances the weaker intermolecular interactions responsible for chiral recognition.[1][2] However, in some cases, increasing the temperature can improve column efficiency and peak shape.[1] It is recommended to study a range of temperatures to find the optimal balance.

Q5: What are chiral mobile phase additives (CMPAs) and when are they used?

A5: Chiral Mobile Phase Additives (CMPAs) are chiral selectors that are dissolved in the mobile phase to separate enantiomers on an achiral stationary phase.[9][10] The CMPA forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated.[9][11] Common CMPAs include cyclodextrins, macrocyclic antibiotics, and chiral ligand exchangers.[9][12] This technique is an alternative to using a chiral stationary phase but can be less common due to the cost of the additives and potential interference with detection.[13]

Experimental Protocols

Protocol 1: Mobile Phase Screening for a New Chiral Compound
  • Column: Select a set of chiral columns for screening, for example, one cellulose-based and one amylose-based CSP.

  • Sample Preparation: Dissolve the racemic sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Screening Conditions:

    • Normal Phase:

      • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

      • Mobile Phase B: Hexane/Ethanol (90:10, v/v)

    • Reversed Phase:

      • Mobile Phase C: Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v)

      • Mobile Phase D: Methanol/Water with 10mM Ammonium Bicarbonate (50:50, v/v)

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength.

  • Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Repeat the process for each mobile phase and each column, ensuring proper equilibration between runs.

  • Evaluation: Analyze the chromatograms for any signs of separation (e.g., peak splitting, shoulders). The conditions that show the best initial separation should be selected for further optimization.

Protocol 2: Optimization of a Normal Phase Mobile Phase
  • Initial Conditions: Use the mobile phase composition that showed the most promising results from the screening protocol (e.g., Hexane/Isopropanol, 90:10).

  • Vary the Modifier Percentage:

    • Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., 5%, 10%, 15%, 20% isopropanol in hexane).

    • Analyze the sample with each mobile phase, keeping the flow rate and temperature constant.

    • Plot the resolution and retention times against the modifier percentage to determine the optimal concentration.

  • Additives for Peak Shape Improvement:

    • If peak tailing is observed for an acidic analyte, add 0.1% TFA or acetic acid to the optimized mobile phase.

    • For a basic analyte, add 0.1% DEA to the mobile phase.

    • Re-analyze the sample to confirm the improvement in peak shape.

  • Temperature Optimization:

    • Set the column temperature to 25°C and analyze the sample.

    • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and re-analyze.

    • If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C).

    • Select the temperature that provides the best resolution and peak shape.

Visualizations

TroubleshootingWorkflow start Poor or No Enantiomeric Resolution csp Is the CSP appropriate for the analyte? start->csp mobile_phase Optimize Mobile Phase Composition csp->mobile_phase Yes select_csp Screen Different CSPs csp->select_csp No temperature Optimize Column Temperature mobile_phase->temperature flow_rate Optimize Flow Rate temperature->flow_rate end_good Resolution Achieved flow_rate->end_good select_csp->mobile_phase

Caption: Troubleshooting workflow for poor enantiomeric resolution.

MobilePhaseSelection start Start: New Chiral Compound solubility Determine Analyte Solubility start->solubility normal_phase Normal Phase Screening (Hexane/Alcohol) solubility->normal_phase Soluble in non-polar solvents reversed_phase Reversed-Phase Screening (ACN or MeOH/Buffered Water) solubility->reversed_phase Soluble in polar solvents evaluate Evaluate Initial Separation normal_phase->evaluate reversed_phase->evaluate optimize Proceed to Method Optimization evaluate->optimize Separation Observed no_sep No Separation: Try Different CSP or Mode evaluate->no_sep No Separation

References

Technical Support Center: (S)-methyl 2-hydroxy-3-methylbutanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-methyl 2-hydroxy-3-methylbutanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield of this compound from L-valine is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors depending on the synthetic route. Here are some common issues and troubleshooting steps:

  • Incomplete Diazotization of L-Valine: The reaction of L-valine with sodium nitrite in an acidic medium to form the corresponding hydroxy acid is a critical step.[1]

    • Troubleshooting:

      • Temperature Control: Ensure the reaction is maintained at 0-5°C during the dropwise addition of sodium nitrite to minimize the formation of byproducts.[1]

      • Reaction Time: Allow the reaction to stir for several hours in an ice bath after the addition of sodium nitrite to ensure it proceeds to completion.[1]

  • Inefficient Esterification: The subsequent esterification of the hydroxy acid can also be a source of low yield.

    • Troubleshooting:

      • Water Removal: In Fischer esterification, the presence of water can shift the equilibrium back towards the reactants. Use a Dean-Stark apparatus or a drying agent to remove water as it is formed.

      • Catalyst: Ensure an appropriate acid catalyst (e.g., sulfuric acid, Amberlyst-15) is used in sufficient quantity.[2]

      • Reagent Stoichiometry: Use a large excess of methanol to drive the reaction towards the product.[3]

  • Product Loss During Work-up and Purification:

    • Troubleshooting:

      • Extraction: Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the product from the aqueous layer.[1][4]

      • Distillation: If purifying by distillation, ensure it is performed under reduced pressure to prevent thermal decomposition of the product.[4]

Q2: I am observing significant side products in my reaction. How can I identify and minimize them?

The formation of side products is a common issue. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring reaction progress and identifying impurities.[4]

  • Side Products from Diazotization: Over-nitrosation or side reactions with the amino group can occur if the reaction conditions are not carefully controlled. Maintaining a low temperature and slow addition of sodium nitrite is crucial.[1]

  • Side Products from Esterification: If using thionyl chloride (SOCl₂) for esterification, ensure it is fresh and the reaction is performed under anhydrous conditions to prevent the formation of undesired byproducts.[3][5]

  • Racemization: Strong acidic or basic conditions and high temperatures can potentially lead to racemization at the chiral center.[2] Using milder methods like esterification with Amberlyst-15 at room temperature can help preserve optical purity.[2]

Q3: How can I effectively purify this compound?

Purification can be challenging, but several methods are effective:

  • Column Chromatography: This is a standard method for purifying the crude product.[1][4]

  • Distillation under Reduced Pressure: This is suitable for isolating the final product, especially at a larger scale.[4]

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is an excellent purification technique.[1][3]

Q4: I am having difficulty removing the chiral auxiliary after an asymmetric synthesis. What should I do?

Complete cleavage and removal of the chiral auxiliary are essential.[4]

  • Optimize Cleavage Conditions: Ensure the cleavage reaction (e.g., hydrolysis with lithium hydroxide and hydrogen peroxide) goes to completion by monitoring with TLC or HPLC.[4]

  • Aqueous Work-up: A thorough aqueous work-up is necessary to separate the chiral auxiliary from the desired product.[4]

  • Chromatography: If the auxiliary is not fully removed by extraction, column chromatography may be required.[4]

Quantitative Data Summary

Table 1: Comparison of Synthesis Routes for (S)-2-Hydroxy-3-methylbutanoic Acid/Ester

FeatureAsymmetric Chemical SynthesisBiocatalytic Synthesis
Enantioselectivity High (catalyst/auxiliary dependent)High (enzyme specific)
Reaction Conditions Often requires low temperatures (-78°C) and inert atmospheresMild conditions (e.g., room temperature, aqueous media)
Waste Generation Generates more solvent and chemical wasteMore environmentally friendly with less hazardous waste
Process Complexity Can involve multiple protection/deprotection stepsOften simpler with fewer steps
Scalability Well-established but can be complexCan be challenging due to enzyme stability and recovery

This table is a qualitative summary based on information from BenchChem[4].

Experimental Protocols

Protocol 1: Synthesis via Diazotization of L-Valine and Esterification

This protocol is a two-step process to synthesize this compound from L-valine.

  • Diazotization of L-Valine:

    • Prepare a solution of L-valine in dilute sulfuric acid in a flask.[1]

    • Cool the flask in an ice bath to 0-5°C.[1]

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0-5°C.[1]

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for several hours.[1]

    • Extract the resulting (S)-2-hydroxy-3-methylbutanoic acid multiple times with diethyl ether.[1]

    • Dry the combined organic extracts over anhydrous magnesium sulfate and remove the solvent under reduced pressure.[1]

  • Fischer Esterification:

    • Dissolve the crude (S)-2-hydroxy-3-methylbutanoic acid in a large excess of anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, neutralize the acid catalyst, remove the excess methanol, and perform an aqueous work-up followed by extraction with an organic solvent.

    • Purify the crude this compound by distillation under reduced pressure.

Protocol 2: Esterification of L-Valine using Thionyl Chloride and Methanol

This protocol describes the synthesis of L-valine methyl ester hydrochloride, a precursor that can be converted to the target molecule.

  • Add anhydrous methanol to a reactor and cool to -8 to -10°C.[3]

  • Slowly add thionyl chloride (SOCl₂) under stirring, maintaining the low temperature, over 0.8 to 1.5 hours.[3]

  • Add L-valine under cooling conditions.[3]

  • Allow the reaction to warm to room temperature and stir for 2.5 to 3.5 hours.[3]

  • Heat the reaction to reflux at 60 to 70°C for 7 to 9 hours.[3]

  • After the reaction is complete, remove most of the methanol and excess SOCl₂ by vacuum distillation.[3]

  • Cool the residue to induce crystallization, and collect the crystals by vacuum filtration.[3]

  • Recrystallize the product from anhydrous methanol and diethyl ether to obtain L-valine methyl ester hydrochloride.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Starting Material (e.g., L-Valine) reaction Chemical Reaction (e.g., Diazotization, Esterification) start->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring quenching Reaction Quenching reaction->quenching monitoring->reaction Adjust Conditions extraction Liquid-Liquid Extraction quenching->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification_method Purification (Column Chromatography, Distillation) concentration->purification_method final_product Final Product: This compound purification_method->final_product troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity start Problem Identified check_reaction_completion Check Reaction Completion (TLC/HPLC) start->check_reaction_completion identify_impurities Identify Impurities (GC-MS, NMR) start->identify_impurities incomplete_reaction Incomplete Reaction? check_reaction_completion->incomplete_reaction optimize_conditions Optimize Conditions: - Temperature - Reaction Time - Catalyst incomplete_reaction->optimize_conditions Yes check_workup Review Work-up & Purification incomplete_reaction->check_workup No product_loss Product Loss? check_workup->product_loss improve_extraction Improve Extraction/ Purification Technique product_loss->improve_extraction Yes side_reactions Side Reactions? identify_impurities->side_reactions modify_conditions Modify Reaction Conditions: - Purer Reagents - Lower Temperature side_reactions->modify_conditions Yes purification_issue Ineffective Purification? side_reactions->purification_issue No change_purification Change/Optimize Purification Method purification_issue->change_purification Yes

References

Preventing racemization during synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate.

Troubleshooting Guide: Issues with Racemization

Problem: Significant loss of enantiomeric excess (% ee) is observed in the final product.

This guide will help you identify the potential causes of racemization and provide targeted solutions to maintain the stereochemical integrity of your this compound product.

DOT Script for Troubleshooting Workflow

Troubleshooting Racemization start Racemization Detected esterification_method Review Esterification Method start->esterification_method harsh_conditions Harsh Conditions? (High Temp, Strong Acid/Base) esterification_method->harsh_conditions Identify mild_conditions Mild Conditions? (e.g., Coupling Agents) esterification_method->mild_conditions Identify prolonged_reaction Prolonged Reaction Time? esterification_method->prolonged_reaction Check solvent_effect Solvent Effects? esterification_method->solvent_effect Check fischer Fischer Esterification harsh_conditions->fischer Yes reduce_temp Reduce Temperature Use Milder Catalyst harsh_conditions->reduce_temp Solution steglich Steglich Esterification mild_conditions->steglich Yes mitsunobu Mitsunobu Reaction mild_conditions->mitsunobu Yes fischer->reduce_temp check_base Check Base/Catalyst (e.g., DMAP concentration) steglich->check_base inversion Inversion of Stereocenter? mitsunobu->inversion end Racemization Minimized reduce_temp->end dmap_issue DMAP-induced Racemization? check_base->dmap_issue reduce_dmap Reduce DMAP (catalytic) Use alternative (e.g., HOBt) dmap_issue->reduce_dmap Yes reduce_dmap->end confirm_inversion Confirm S_N2 Pathway inversion->confirm_inversion Expected confirm_inversion->end optimize_time Optimize Reaction Time prolonged_reaction->optimize_time Yes optimize_time->end aprotic_solvent Use Aprotic, Non-polar Solvent solvent_effect->aprotic_solvent Yes aprotic_solvent->end

Caption: Troubleshooting workflow for identifying and resolving racemization issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism of racemization for α-hydroxy esters like this compound is through the formation of a planar enol or enolate intermediate.[1] Both acidic and basic conditions can catalyze this process. The presence of a hydrogen atom on the α-carbon (the carbon bearing the hydroxyl and carboxyl groups) makes it susceptible to deprotonation (under basic conditions) or formation of an enol (under acidic conditions). Once the planar intermediate is formed, reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers.[1]

Q2: Which esterification methods are most prone to causing racemization?

A2: Fischer esterification, which typically involves strong acids (like sulfuric acid) and high temperatures, is highly prone to causing racemization.[2][3] These conditions provide the energy and acidic environment conducive to enol formation. While the Steglich esterification is milder, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst, especially in stoichiometric amounts, can lead to racemization.

Q3: How can I minimize racemization when using the Steglich esterification (DCC/DMAP)?

A3: To minimize racemization during a Steglich esterification, it is crucial to use only a catalytic amount of DMAP (typically 0.1-0.2 equivalents). The reaction should also be conducted at low temperatures (e.g., 0 °C to room temperature) and for the minimum time necessary for the reaction to complete. Using an additive like 1-hydroxybenzotriazole (HOBt) can help to suppress racemization.

Q4: Is the Mitsunobu reaction a good choice for synthesizing this compound without racemization?

A4: The Mitsunobu reaction is an excellent method for this purpose as it proceeds via an SN2 mechanism with a clean inversion of stereochemistry.[4][5][6][7][8][9] This means if you start with (R)-2-hydroxy-3-methylbutanoic acid, you will obtain this compound with high enantiomeric purity. The mild, generally neutral conditions of the Mitsunobu reaction are not conducive to enol or enolate formation, thus preserving stereochemical integrity.

Q5: What role does temperature play in racemization?

A5: Higher reaction temperatures provide the activation energy for the formation of the planar enol or enolate intermediate, thereby increasing the rate of racemization. It is always advisable to conduct the synthesis at the lowest temperature at which the reaction proceeds at a reasonable rate.

Data Presentation: Comparison of Esterification Methods

The following table summarizes the expected outcomes of different esterification methods on the enantiomeric excess (% ee) of this compound. The values are based on general principles and data from analogous reactions in the literature.

Esterification MethodReagentsTypical TemperatureExpected % ee of (S)-productNotes
Fischer Esterification(S)-2-hydroxy-3-methylbutanoic acid, Methanol, H₂SO₄Reflux (65-100 °C)Low (<50%)High risk of racemization due to strong acid and high temperature.[2][3]
Steglich Esterification(S)-2-hydroxy-3-methylbutanoic acid, Methanol, DCC, DMAP (catalytic)0 °C to Room TempHigh (90-98%)Racemization risk increases with higher DMAP concentration and temperature.
Mitsunobu Reaction(R)-2-hydroxy-3-methylbutanoic acid, Methanol, PPh₃, DIAD/DEAD0 °C to Room TempVery High (>99%)Proceeds with inversion of stereochemistry.[4][5][6][7][8][9]

Experimental Protocols

Recommended Protocol: Steglich Esterification with Minimal Racemization

This protocol is designed to synthesize this compound from (S)-2-hydroxy-3-methylbutanoic acid while minimizing the risk of racemization.

Materials:

  • (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq)

  • Anhydrous Methanol (1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous methanol (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15-20 minutes with gentle stirring.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Signaling Pathways and Logical Relationships

DOT Script for Racemization Mechanism

RacemizationMechanism S_Ester This compound PlanarIntermediate Planar Enol/Enolate Intermediate (Achiral) S_Ester->PlanarIntermediate Acid or Base Heat R_Ester (R)-methyl 2-hydroxy-3-methylbutanoate PlanarIntermediate->S_Ester Protonation PlanarIntermediate->R_Ester Protonation

Caption: Mechanism of racemization via a planar intermediate.

References

Technical Support Center: Scaling Up the Synthesis of Enantiopure (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of enantiopure (S)-methyl 2-hydroxy-3-methylbutanoate. This valuable chiral building block is essential in the synthesis of various pharmaceuticals. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the successful scale-up of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthesis routes for enantiopure this compound?

A1: The three main scalable routes are:

  • Diazotization of L-valine: This is a well-established method that utilizes a readily available and inexpensive chiral starting material. The reaction proceeds with retention of stereochemistry.[1][2]

  • Asymmetric chemical synthesis using a chiral auxiliary: This method, often employing Evans-type oxazolidinones, offers high enantioselectivity and is well-established for large-scale synthesis.[3]

  • Biocatalytic synthesis: This approach uses enzymes or whole-cell systems to achieve high specificity under mild reaction conditions, presenting a "greener" alternative.[3]

Q2: How can I convert the synthesized (S)-2-hydroxy-3-methylbutanoic acid to its methyl ester?

A2: A straightforward and effective method is esterification using trimethylchlorosilane (TMSCl) in methanol. This reaction is typically carried out at room temperature and can be monitored by Thin Layer Chromatography (TLC).[4]

Q3: What are the most effective methods for purifying the final product at scale?

A3: For scalable purification of this compound, the following methods are recommended:

  • Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying the volatile methyl ester.

  • Chromatography: For higher purity requirements, column chromatography can be employed, although it may be less cost-effective for very large scales.

  • Crystallization: If synthesizing the carboxylic acid first, diastereomeric salt crystallization with a chiral base is a powerful technique for enantiomeric purification before esterification.

Troubleshooting Guides

Route 1: Diazotization of L-valine
Issue Possible Cause(s) Troubleshooting Steps
Low Yield - Incomplete diazotization.- Ensure the reaction temperature is maintained between 0-5 °C during the dropwise addition of sodium nitrite solution.[1][2] - Allow the reaction to stir for several hours after the addition is complete to ensure full conversion.[1][2]
- Loss of product during workup.- Perform multiple extractions with a suitable organic solvent like diethyl ether to ensure complete recovery of the product from the aqueous layer.[1][2]
Low Enantiomeric Purity (ee) - Racemization during the reaction.- Strictly control the temperature to below 5 °C, as higher temperatures can lead to side reactions and potential racemization.
Formation of Byproducts - Uncontrolled exothermic reaction.- Add the sodium nitrite solution slowly and dropwise to maintain temperature control and minimize byproduct formation.[1][2]
Route 2: Asymmetric Synthesis (using Evans Chiral Auxiliary)
Issue Possible Cause(s) Troubleshooting Steps
Low Diastereoselectivity/ Enantiomeric Excess (ee) - Suboptimal reaction temperature.- Lowering the reaction temperature, typically to -78 °C, often enhances enantioselectivity by favoring the desired stereochemical pathway.
- Incorrect choice of base or solvent.- Screen different bases (e.g., NaHMDS, LDA) and solvents to optimize the formation of the desired enolate and the subsequent alkylation.
- Impure chiral auxiliary.- Ensure the chiral auxiliary is of high purity.
Incomplete Reaction - Insufficient amount of base or alkylating agent.- Use a slight excess of the base and alkylating agent to drive the reaction to completion. Monitor the reaction progress by TLC.
Difficulty in Removing the Chiral Auxiliary - Incomplete cleavage reaction.- Optimize the cleavage conditions (e.g., using LiOH and H₂O₂) and monitor by TLC to ensure complete removal of the auxiliary.
- Emulsion formation during workup.- Add brine during the aqueous workup to help break up emulsions.
Route 3: Biocatalytic Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low Yield - Enzyme instability or low activity.- Optimize reaction parameters such as pH, temperature, and co-solvents to ensure optimal enzyme performance. Confirm the activity of your enzyme batch.
- Substrate or product inhibition.- Implement a fed-batch strategy for substrate addition or use in-situ product removal techniques to alleviate inhibition.
- Mass transfer limitations in whole-cell systems.- Optimize agitation and aeration to improve mass transfer.
Low Enantiomeric Excess (ee) - Presence of competing enzymes in whole-cell systems.- Consider using an isolated enzyme or genetically engineering the whole-cell catalyst to remove competing activities.
Difficult Product Isolation - Complex reaction medium.- Utilize extraction with a suitable organic solvent after acidifying the broth. Centrifugation or microfiltration can be used to remove biomass beforehand.
Esterification
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Esterification - Insufficient catalyst or reaction time.- Ensure the use of an adequate amount of TMSCl and monitor the reaction by TLC until the starting material is consumed. The reaction may require several hours at room temperature.[4]
- Presence of water in the reaction mixture.- Use anhydrous methanol and ensure the starting carboxylic acid is dry to prevent hydrolysis of the TMSCl and the product ester.
Product Degradation - Harsh workup conditions.- During workup, avoid strong acidic or basic conditions that could lead to hydrolysis of the ester. Neutralize carefully if necessary.

Data Presentation

Table 1: Comparison of Synthesis Routes for Enantiopure (S)-2-hydroxy-3-methylbutanoic Acid/Ester

Parameter Diazotization of L-valine Asymmetric Synthesis (Evans Auxiliary) Biocatalytic Kinetic Resolution (Lipase)
Starting Material L-valineIsovaleryl chloride, Chiral oxazolidinoneRacemic 2-hydroxy-3-methylbutanoic acid or its ester
Key Reagent/Catalyst Sodium nitrite, Sulfuric acid(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, NaHMDSLipase (e.g., Candida antarctica lipase B)
Typical Overall Yield Moderate to HighHigh (>80% for the desired enantiomer)[3]Moderate (theoretically limited to 50% for one enantiomer)[3]
Enantiomeric Excess (ee) Good to ExcellentExcellent (>99% de, leading to >99% ee)[3]High to Excellent (>99%)[3]
Reaction Conditions 0-5 °CCryogenic temperatures (-78 °C), inert atmosphere[3]Mild (ambient to moderate temperatures)[3]
Process Complexity Relatively simple setupMulti-step, requires stoichiometric chiral auxiliary[3]Simpler setup, may require enzyme screening and optimization[3]
Scalability Scalable with good temperature controlWell-established for large-scale synthesis[3]Can be suitable for large-scale, especially with immobilized enzymes[3]
Environmental Impact Use of corrosive acid and nitriteUse of stoichiometric reagents and organic solvents[3]Generally considered "greener" with a biodegradable catalyst[3]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-hydroxy-3-methylbutanoic acid via Diazotization of L-valine

Materials:

  • L-Valine

  • Sulfuric acid (dilute)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Prepare a solution of L-valine in dilute sulfuric acid in a flask and cool it in an ice bath to 0-5 °C.[1]

  • Slowly and dropwise, add a pre-cooled aqueous solution of sodium nitrite to the L-valine solution while stirring vigorously, ensuring the temperature remains below 5 °C.[1][2]

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for several hours.[1]

  • Extract the reaction mixture multiple times with diethyl ether.[1]

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-2-hydroxy-3-methylbutanoic acid.[1]

  • The crude product can be further purified by distillation or column chromatography.[1]

Protocol 2: Esterification to this compound

Materials:

  • (S)-2-hydroxy-3-methylbutanoic acid

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq) in anhydrous methanol (10 volumes).[4]

  • To the stirred solution, add trimethylchlorosilane (2.0 eq) dropwise at room temperature.[4]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TMSCl, yielding the crude methyl ester.[4]

  • Purify the crude product by vacuum distillation.

Mandatory Visualization

Synthesis_Strategy_Selection Decision-Making Workflow for Chiral Synthesis Strategy start Define Synthesis Goals (Scale, Purity, Cost) cost_consideration Is cost the primary driver? start->cost_consideration purity_consideration Is >99% ee critical? cost_consideration->purity_consideration No diazotization Diazotization of L-valine (Cost-effective, good starting point) cost_consideration->diazotization Yes green_chemistry Are 'green' chemistry principles important? purity_consideration->green_chemistry No asymmetric_synthesis Asymmetric Synthesis (High ee, scalable, well-established) purity_consideration->asymmetric_synthesis Yes biocatalysis Biocatalysis (Mild conditions, environmentally friendly) green_chemistry->biocatalysis Yes optimization Optimization of existing protocol green_chemistry->optimization No diazotization->optimization asymmetric_synthesis->optimization biocatalysis->optimization

Caption: Decision-making workflow for selecting a chiral synthesis strategy.

Experimental_Workflow General Experimental Workflow for Synthesis and Purification start Select Synthesis Route synthesis Perform Synthesis Reaction start->synthesis monitoring Monitor Reaction Progress (TLC, GC, HPLC) synthesis->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Crude Product Purification (Distillation, Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS, Chiral HPLC for ee) purification->analysis final_product Enantiopure Product analysis->final_product Purity Confirmed

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Enhancing Resolution in Chiral Chromatography of Hydroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution in the chiral chromatography of hydroxy acids.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers

Q: My chromatogram shows a single peak or two poorly resolved peaks for my hydroxy acid enantiomers. What are the likely causes and how can I improve the separation?

A: Poor resolution is a common challenge in chiral separations. The following factors are the most probable causes, along with their solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount for chiral recognition. The chosen CSP may not be suitable for your specific hydroxy acid.

    • Solution: Screen different types of CSPs. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are an excellent starting point for hydroxy acids.[1][2] If a cellulose-based column is not providing separation, try an amylose-based column, as their distinct helical structures can offer different selectivities.[3] Consider immobilized CSPs for a broader range of compatible solvents.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, is critical for achieving the desired selectivity and resolution.[4]

    • Solution:

      • Vary the Solvent Ratio: In normal-phase chromatography (e.g., n-hexane/isopropanol), systematically adjust the percentage of the alcohol modifier. Even minor changes can have a significant impact on resolution.[3][4]

      • Change the Organic Modifier: If isopropanol (IPA) is not effective, try ethanol (EtOH) or methanol (MeOH) as the modifier.[3]

      • Add an Acidic Modifier: For acidic analytes like hydroxy acids, adding a small amount of an acid such as 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase can suppress the ionization of the carboxylic acid group, leading to improved peak shape and resolution.[4][5]

  • Incorrect Column Temperature: Temperature influences the thermodynamics of the interaction between the analyte and the CSP, which can affect enantioselectivity.[1][3]

    • Solution: Use a column oven to maintain a stable temperature. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).[3] While lower temperatures often enhance resolution, this is not always the case; sometimes, an increase in temperature can improve efficiency and separation.[3][6]

  • Inappropriate Flow Rate: While a lower flow rate often improves resolution by allowing more time for interactions with the CSP, an excessively low rate can lead to band broadening.[7]

    • Solution: If your peaks are already somewhat separated, try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).[4]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I am observing significant peak tailing for my hydroxy acid enantiomers. What could be the cause and how can I improve the peak shape?

A: Poor peak shape can compromise resolution and the accuracy of quantification. Here are common causes and solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support of the CSP can interact with the analyte, causing peak tailing.[3][7]

    • Solution: Add an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase. This can help to suppress unwanted interactions between the acidic analyte and the stationary phase.[5]

  • Analyte Ionization: Partial ionization of the hydroxy acid on the column can lead to peak tailing.[3]

    • Solution: The addition of an acidic modifier to the mobile phase will suppress the ionization of the carboxylic acid group, leading to more symmetrical peaks.[4][5]

  • Column Overload: Injecting too much sample can lead to broad and asymmetric peaks.[3][4]

    • Solution: Reduce the injection volume or the concentration of your sample.[4]

  • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening.[4]

    • Solution: Minimize the length and internal diameter of all connecting tubing.[4]

Issue 3: Unstable Retention Times

Q: The retention times for my enantiomers are drifting between injections. What is causing this instability?

A: Inconsistent retention times can make peak identification and quantification unreliable. The following are common causes and their solutions:

  • Insufficient Column Equilibration: Chiral columns, particularly polysaccharide-based ones, may require longer equilibration times compared to standard achiral columns.[1]

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before initiating your analytical run.[1]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[1]

  • Inconsistent Mobile Phase Composition: The mobile phase composition may change over time due to the evaporation of volatile components or inadequate mixing.

    • Solution: Ensure your mobile phase is well-mixed and covered to prevent evaporation. If using an online mixing system, ensure it is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most recommended for separating hydroxy acid enantiomers?

A1: Polysaccharide-based CSPs are highly recommended for the chiral separation of hydroxy acids.[1][2] Columns with cellulose or amylose derivatives, such as those with 3,5-dimethylphenylcarbamate selectors, have demonstrated excellent performance in resolving enantiomers of this class of compounds.[1] The choice between an amylose-based or cellulose-based column can depend on the specific structure of the hydroxy acid, and screening both types is often a good strategy.[2]

Q2: Is derivatization necessary for the chiral separation of hydroxy acids?

A2: While not always mandatory, derivatization can significantly enhance chiral recognition and improve peak shape and resolution.[1] Reacting the hydroxyl or carboxylic acid group can create diastereomers that are more easily separated on an achiral column or can introduce a group that enhances the interaction with a chiral stationary phase.[1] However, direct separation on a CSP is often preferred to avoid the extra steps and potential for side reactions associated with derivatization.[8]

Q3: How does the mobile phase pH affect the separation of hydroxy acids?

A3: For ionizable compounds like hydroxy acids, the mobile phase pH is a critical parameter, especially in reversed-phase chromatography. The pH will determine the ionization state of the carboxylic acid group. Generally, for acidic compounds, using a mobile phase with a pH below the pKa of the acid (typically by adding an acidic modifier like formic or acetic acid) will suppress ionization, leading to better retention and peak shape.[4][5]

Q4: Can I use the same column for both normal-phase and reversed-phase chiral separations?

A4: This depends on the type of CSP. Coated polysaccharide-based CSPs are generally not compatible with certain solvents used in reversed-phase chromatography, as these solvents can damage the stationary phase.[2] However, immobilized polysaccharide-based CSPs have the chiral selector covalently bonded to the silica support, making them more robust and compatible with a wider range of solvents, allowing for their use in both normal-phase and reversed-phase modes.[2] Always check the manufacturer's instructions for your specific column.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Mandelic Acid Resolution

Mobile Phase (n-Hexane:Isopropanol)Acidic Additive (0.1%)Resolution (Rs)
90:10None1.2
90:10Trifluoroacetic Acid (TFA)1.8
85:15Trifluoroacetic Acid (TFA)1.6
95:5Trifluoroacetic Acid (TFA)2.1

Note: Data is illustrative and based on general principles. Optimal conditions must be determined empirically.

Table 2: Influence of Temperature on Chiral Separation

AnalyteColumn Temperature (°C)Retention Factor (k') of 1st EnantiomerSelectivity (α)Resolution (Rs)
Racemic Hydroxy Acid153.81.252.0
Racemic Hydroxy Acid253.21.221.8
Racemic Hydroxy Acid402.51.181.5

Note: This table illustrates a common trend where lower temperatures can lead to increased retention, selectivity, and resolution. However, the effect of temperature can be compound-dependent and should be experimentally verified.[1]

Experimental Protocols

Protocol 1: Screening of Chiral Stationary Phases for Hydroxy Acid Separation

  • Column Selection:

    • Select a set of at least two polysaccharide-based chiral columns, one with an amylose-based CSP (e.g., Chiralpak® AD-H) and one with a cellulose-based CSP (e.g., Chiralcel® OD-H).[2]

  • Sample Preparation:

    • Dissolve the racemic hydroxy acid in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial HPLC Conditions (Normal Phase):

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).[1][5]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25°C.[1]

    • Injection Volume: 5-10 µL.[1]

    • Detection: UV at a suitable wavelength for the analyte.

  • Screening Procedure:

    • Equilibrate the first column with the mobile phase for at least 20 column volumes.

    • Inject the sample and record the chromatogram.

    • Repeat the process for the second column.

    • Evaluate the resulting chromatograms for any enantiomeric separation. The column that provides baseline or near-baseline separation is selected for further optimization.

Protocol 2: Optimization of Mobile Phase for Enhanced Resolution

  • Initial Setup:

    • Use the HPLC system with the column that showed the best initial selectivity from Protocol 1.

    • Equilibrate the column with the starting mobile phase (e.g., n-Hexane:Isopropanol 90:10 with 0.1% TFA).

  • Varying the Modifier Percentage:

    • Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., 5%, 10%, 15%, 20% isopropanol in n-hexane, each containing 0.1% TFA).

    • Inject the sample using each mobile phase composition, ensuring the column is well-equilibrated before each run.

    • Analyze the chromatograms to determine the optimal modifier percentage that provides the best balance between resolution and analysis time.

  • Evaluating Different Modifiers (if necessary):

    • If resolution is still not optimal, substitute the alcohol modifier. For example, if using isopropanol, test ethanol or methanol at the optimal percentage determined in the previous step.[3]

    • Compare the resolution obtained with each modifier to identify the best solvent for your separation.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Poor Resolution csp Is the CSP appropriate for hydroxy acids? start->csp mp Is the mobile phase optimized? csp->mp Yes sub_csp1 Screen amylose and cellulose-based CSPs csp->sub_csp1 No temp Is the temperature optimized? mp->temp Yes sub_mp1 Vary alcohol modifier percentage mp->sub_mp1 No flow Is the flow rate optimal? temp->flow Yes sub_temp1 Screen temperature range (e.g., 10-40°C) temp->sub_temp1 No success Resolution Achieved flow->success Yes sub_flow1 Decrease flow rate incrementally flow->sub_flow1 No sub_csp1->mp sub_mp2 Add 0.1% acidic modifier (TFA/FA) sub_mp1->sub_mp2 sub_mp2->temp sub_temp1->flow sub_flow1->success

Caption: Troubleshooting workflow for poor resolution in chiral chromatography.

Method_Development_Workflow start Start: Method Development for Hydroxy Acid select_csp 1. Select CSPs (Amylose & Cellulose based) start->select_csp screen_mp 2. Initial Mobile Phase Screening (e.g., Hex/IPA + 0.1% TFA) select_csp->screen_mp eval_sep 3. Evaluate Separation screen_mp->eval_sep eval_sep->select_csp No Separation optimize_mp 4a. Optimize Mobile Phase - Vary modifier % - Change modifier type eval_sep->optimize_mp Partial Separation final_method Final Method eval_sep->final_method Good Separation optimize_temp 4b. Optimize Temperature optimize_mp->optimize_temp optimize_flow 4c. Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->final_method

References

Technical Support Center: Synthesis and Purification of (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate. The following sections address common issues related to the removal of byproducts and purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Fischer esterification?

The most prevalent byproducts are typically unreacted starting materials. These include:

  • (S)-2-hydroxy-3-methylbutanoic acid: The starting carboxylic acid.

  • Methanol: The alcohol used for esterification.

  • Acid catalyst: If a homogenous acid catalyst like sulfuric acid or p-toluenesulfonic acid is used.

  • Water: A byproduct of the esterification reaction.

  • Oligomers: In some cases, self-condensation of (S)-2-hydroxy-3-methylbutanoic acid can lead to the formation of oligomeric esters, particularly if the reaction is heated for extended periods in the absence of sufficient methanol.

Q2: How can I monitor the progress of the esterification reaction to minimize the amount of unreacted starting materials?

Reaction progress can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting carboxylic acid and the appearance of the ester product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting materials and product. The components can be separated on a suitable capillary column (e.g., DB-5ms) and identified by their mass spectra.[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the concentration of the starting acid and the ester product. A chiral stationary phase may be necessary to distinguish between enantiomers if racemic starting materials are used.[1]

Q3: What is the initial step to remove the bulk of the unreacted carboxylic acid and the acid catalyst?

An aqueous workup is the standard initial purification step. This typically involves a liquid-liquid extraction where the reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous basic solution.

Troubleshooting Guides

Problem 1: Low yield of this compound after aqueous workup.
Possible Cause Troubleshooting Step
Incomplete Reaction Before workup, confirm the reaction has gone to completion using TLC or GC-MS. If necessary, extend the reaction time or add more methanol.
Product Hydrolysis During the aqueous wash with a basic solution, the ester product can be partially hydrolyzed back to the carboxylic acid. Use a mild base like sodium bicarbonate and avoid prolonged contact times.
Emulsion Formation Emulsions can form during extraction, trapping the product. To break emulsions, add brine (saturated NaCl solution) or centrifuge the mixture.
Insufficient Extraction The product may not be fully extracted from the aqueous layer. Perform multiple extractions with the organic solvent and combine the organic layers.
Problem 2: Presence of residual (S)-2-hydroxy-3-methylbutanoic acid in the final product.
Possible Cause Troubleshooting Step
Inefficient Extraction The basic wash may not have been sufficient to remove all the carboxylic acid. Increase the number of washes with the aqueous base.
Incorrect pH of Aqueous Wash Ensure the pH of the aqueous wash is sufficiently basic (pH > 8) to deprotonate and solubilize the carboxylic acid.
Insufficient Mixing During extraction, ensure vigorous mixing of the organic and aqueous layers to facilitate the transfer of the carboxylic acid salt into the aqueous phase.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Byproducts

This protocol is designed for the initial workup of the reaction mixture to remove the unreacted (S)-2-hydroxy-3-methylbutanoic acid and any acid catalyst.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 3-5 volumes of diethyl ether.

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution. Swirl gently and vent the funnel frequently to release any evolved CO₂ gas.

  • Separate the aqueous layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with brine to remove residual water and dissolved salts.[3]

  • Separate the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Workflow for Liquid-Liquid Extraction

G cluster_start Initial State cluster_process Extraction Process cluster_end Final Product start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_bicarb Wash with Saturated NaHCO₃ Solution dilute->wash_bicarb separate_aq1 Separate Aqueous Layer wash_bicarb->separate_aq1 wash_brine Wash with Brine separate_aq1->wash_brine separate_aq2 Separate Aqueous Layer wash_brine->separate_aq2 dry Dry Organic Layer separate_aq2->dry concentrate Concentrate dry->concentrate end Crude (S)-methyl 2-hydroxy-3-methylbutanoate concentrate->end

Caption: Workflow for the removal of acidic byproducts via liquid-liquid extraction.

Protocol 2: Purification by Fractional Distillation

For larger scale purification and removal of less volatile impurities, fractional distillation under reduced pressure is effective.

Materials:

  • Crude this compound (from Protocol 1)

  • Fractional distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus.

  • Add the crude ester and boiling chips to the distillation flask.

  • Slowly apply vacuum to the system.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

Parameter Value
Boiling Point ~61-62 °C at 18 mmHg
Expected Purity >95%

Decision Tree for Purification Strategy

G cluster_start Starting Point cluster_decision Purity Assessment cluster_purification Purification Method cluster_end Final Outcome start Crude Product after Aqueous Workup purity_check Is Purity >95%? start->purity_check high_purity High Purity Product purity_check->high_purity Yes further_purification Product Requires Further Purification purity_check->further_purification No distillation Fractional Distillation distillation->high_purity chromatography Flash Chromatography chromatography->high_purity further_purification->distillation For Bulk Purification further_purification->chromatography For High Purity

Caption: Decision tree for selecting a suitable purification method.

Protocol 3: Flash Column Chromatography

For obtaining highly pure this compound, flash column chromatography is recommended.

Materials:

  • Crude or distilled this compound

  • Silica gel

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the eluent, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Suggested Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v)
Monitoring TLC with UV visualization or staining
Expected Purity >99%

References

Technical Support Center: Optimizing Coupling Reactions with (S)-2-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing coupling reactions involving (S)-2-hydroxy-3-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reaction yields with (S)-2-hydroxy-3-methylbutanoic acid consistently low?

A1: Low yields can stem from several factors:

  • Incomplete Activation: The carboxylic acid may not be fully activated before the addition of the amine. Pre-activation of the acid with the coupling reagent for a short period (e.g., 10 minutes) can improve yields.[1]

  • Steric Hindrance: The bulky isopropyl group of (S)-2-hydroxy-3-methylbutanoic acid can sterically hinder the approach of the amine, slowing down the reaction. Using more reactive coupling reagents like HATU may overcome this.[2]

  • Side Reactions: The presence of the free hydroxyl group can lead to side reactions, such as self-esterification or the formation of homobislactones.[3] Protecting the hydroxyl group may be necessary.

  • Suboptimal Reagents: The choice of coupling reagent is critical. For sterically hindered or electron-deficient amines, standard reagents may be inefficient.[4]

  • Work-up Issues: As a polar molecule, the product may be lost during aqueous work-up if the pH is not optimized for extraction. It is recommended to acidify the aqueous layer to a pH of 2-3 before extraction with a solvent like ethyl acetate.[5]

Q2: I am observing significant epimerization/racemization in my product. How can this be minimized?

A2: Racemization is a common issue, particularly when using carbodiimide reagents like DCC or DIC.[2] To minimize it:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues like 7-azabenzotriazole (HOAt) can significantly suppress racemization by forming less reactive, more selective active esters.[2]

  • Control the Temperature: Running the reaction at a lower temperature (e.g., 0°C) can reduce the rate of epimerization.[6]

  • Limit Base Exposure: Strong bases can promote racemization. If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts. For sensitive couplings, a weaker base like sym-collidine may be beneficial.[7]

  • Choose the Right Reagent: Phosphonium-based reagents (like PyBOP) or aminium/uronium reagents that incorporate HOAt (like HATU) are known to result in less racemization compared to carbodiimides alone.[2]

Q3: Is it necessary to protect the hydroxyl group of (S)-2-hydroxy-3-methylbutanoic acid?

A3: This depends on the specific reaction conditions and substrates.

  • Protection Recommended: If you are observing side reactions related to the hydroxyl group (e.g., O-acylation, low yields) or if harsh coupling conditions are required, protecting the hydroxyl group is advisable. A common protecting group is tetrahydropyran (THP), which can be applied before coupling and removed afterward with a mild acid like p-toluenesulfonic acid (p-TsOH).[1]

  • Protection Not Always Required: For simple, high-yielding couplings under mild conditions, protection may not be necessary. A careful optimization of coupling reagents and conditions should be attempted first.

Q4: Which coupling reagent is best for my specific amine (e.g., sterically hindered, electron-deficient)?

A4:

  • For General Use: Carbodiimides like DIC with an additive like HOBt or OxymaPure are a good starting point.[1]

  • For Sterically Hindered Substrates: More potent reagents are recommended. HATU and PyAOP are highly effective due to the formation of reactive OAt esters. Phosphonium reagents like PyBOP are also a good choice.[2]

  • For Electron-Deficient Amines: These couplings are often sluggish.[8] A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective.[8] Alternatively, converting the carboxylic acid to a more reactive acyl fluoride using reagents like BTFFH can be successful where other methods fail.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective coupling reagent. 2. Deactivation of coupling reagent by moisture. 3. Side reaction consuming starting material. 4. Steric hindrance.1. Switch to a more powerful reagent (e.g., from DIC/HOBt to HATU). 2. Ensure all reagents and solvents are anhydrous. 3. Consider protecting the hydroxyl group.[1] Check for N-acylurea or homobislactone formation.[3][7] 4. Increase reaction time, temperature, or switch to a more potent coupling reagent.[4]
Multiple Spots on TLC / Impure Product 1. Epimerization/Racemization. 2. Side reactions (e.g., N-acylurea, guanidinylation). 3. Unreacted starting materials.1. Add HOBt or HOAt to the reaction. Run at a lower temperature.[2] 2. For carbodiimides, use HOBt to suppress N-acylurea formation.[7] For uronium reagents, avoid using a large excess to prevent guanidinylation.[9] 3. Optimize stoichiometry; ensure complete activation of the carboxylic acid.
Product Loss During Work-up 1. Product is water-soluble. 2. Incorrect pH during liquid-liquid extraction. 3. Adsorption of the product onto glassware.1. Use continuous liquid-liquid extraction or saturate the aqueous phase with NaCl (brine). 2. Adjust the aqueous phase to pH 2-3 with a dilute acid (e.g., 1M HCl) to protonate the carboxylate and increase its solubility in organic solvents.[5] 3. Use silanized glassware to minimize adsorption of polar analytes.[5]

Experimental Protocols

Protocol 1: General Amide Coupling using DIC/DMAP (Solution Phase)

This protocol is adapted for forming a depsidipeptide block.[1]

Materials:

  • (S)-2-hydroxy-3-methylbutanoic acid

  • Fmoc-protected amino acid

  • Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve the Fmoc-protected amino acid (1.0 eq) and (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add DIC (1.1 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the by-product, diisopropylurea (DIU), if it precipitates.

  • Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: SPPS Coupling with a Protected Hydroxyl Group

This protocol is for solid-phase peptide synthesis (SPPS) where the hydroxyl group is protected.[1]

Materials:

  • Fmoc-amino acid pre-loaded resin

  • THP-protected (S)-2-hydroxy-3-methylbutanoic acid

  • Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • p-Toluenesulfonic acid (p-TsOH) in DCM/Methanol for deprotection

Procedure:

  • Resin Preparation: Swell the Fmoc-amino acid pre-loaded resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Activation and Coupling: a. Dissolve THP-protected (S)-2-hydroxy-3-methylbutanoic acid (3.0 eq) in anhydrous DMF. b. Add DIC (3.0 eq) and DMAP (0.5 eq) to the solution and pre-activate for 10 minutes at room temperature. c. Add the activated hydroxy acid solution to the deprotected resin. d. Shake the reaction vessel at room temperature for 4-6 hours. e. Monitor reaction completion using a qualitative test (e.g., Kaiser test).

  • Hydroxyl Group Deprotection: a. Wash the resin with DMF and DCM. b. Treat the resin with a solution of p-TsOH in DCM/Methanol to remove the THP protecting group.[1] c. Wash the resin thoroughly to remove reagents and by-products.

  • Peptide Chain Elongation: Continue with standard Fmoc-SPPS cycles to elongate the peptide chain.

Data Presentation

Table of Common Coupling Reagents & Conditions
Coupling ReagentAdditive(s)BaseSolventTypical ConditionsKey Advantages/Disadvantages
DIC (Diisopropylcarbodiimide)HOBt or DMAP (cat.)None or DIPEADMF, DCM1.1-1.5 eq, 0°C to RTAdv: Inexpensive, DIU byproduct is more soluble than DCC's.[2] Disadv: Risk of racemization without additives.[2]
EDC (Water-Soluble Carbodiimide)HOBt, DMAPDIPEACH₃CN, DCM1.0-1.5 eq, RTAdv: Water-soluble byproducts, easy work-up.[2][8] Good for electron-deficient amines with DMAP/HOBt.[8]
HBTU / TBTU NoneDIPEA (2 eq)DMF, NMP1.0 eq, RT, 15-60 minAdv: Fast, efficient, low racemization with HOBt.[2] Disadv: Can cause guanidinylation of the N-terminus if used in excess.[9]
HATU NoneDIPEA (2 eq)DMF, NMP1.0 eq, RT, <15 minAdv: Very fast and efficient, lower racemization than HBTU.[2] Excellent for hindered couplings.
PyBOP NoneDIPEA (2 eq)DMF, DCM1.0-1.2 eq, RT, 1-3 hAdv: Efficient, byproducts are less hazardous than BOP's.[2] Good for minimizing racemization.

Visualizations

Caption: General workflow for amide coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Enantiopure 2-hydroxy-3-methylbutanoic Acid: Asymmetric Synthesis vs. Biocatalytic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Enantiomerically pure 2-hydroxy-3-methylbutanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and various bioactive molecules.[1][2][3] Its stereocenter at the C2 position necessitates precise stereocontrol during synthesis to ensure the desired biological activity of the final product. This guide provides an objective comparison of two prominent synthetic strategies for obtaining this compound in high enantiomeric purity: chemical asymmetric synthesis and biocatalytic kinetic resolution. The information, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The choice between asymmetric synthesis and biocatalytic kinetic resolution hinges on factors such as desired yield, enantiomeric purity, process complexity, scalability, and environmental impact. The following table summarizes the key aspects of a representative method from each approach: Evans asymmetric aldol reaction and lipase-mediated kinetic resolution.

ParameterAsymmetric Synthesis (Evans Auxiliary)Biocatalytic Kinetic Resolution (Lipase)
Starting Material Isovaleryl chloride, Chiral oxazolidinoneRacemic 2-hydroxy-3-methylbutanoic acid or its ester
Key Reagent/Catalyst (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, NaHMDSLipase (e.g., Candida antarctica lipase B)
Typical Overall Yield High (can be >80% for the desired enantiomer)Moderate (theoretically limited to 50% for one enantiomer)
Enantiomeric Excess (ee) Excellent (often >99% de, leading to >99% ee)[1]High to Excellent (can exceed 99%)[1]
Reaction Conditions Cryogenic temperatures (-78°C), inert atmosphere[1]Mild (ambient to moderate temperatures, often in organic solvents)[1]
Process Complexity Multi-step, requires stoichiometric chiral auxiliarySimpler setup, may require enzyme screening and optimization
Environmental Impact Use of stoichiometric reagents and organic solventsGenerally considered "greener" with a biodegradable catalyst[4]
Scalability Well-established for large-scale synthesisSuitable for large-scale, especially with immobilized enzymes

Asymmetric Synthesis via Evans Chiral Auxiliary

Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral substrate. The Evans asymmetric aldol reaction is a well-established method that utilizes a chiral auxiliary to control the stereochemical outcome of the reaction, leading to a high yield of the desired enantiomer.

Experimental Protocol

1. Acylation of the Chiral Auxiliary:

  • The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78°C.

  • A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the oxazolidinone.

  • Isovaleryl chloride is then added to the solution, and the reaction is stirred for several hours to form the N-acylated oxazolidinone.

  • The reaction is quenched, and the product is purified by column chromatography.

2. Diastereoselective Aldol Reaction:

  • The purified N-acylated oxazolidinone is dissolved in an anhydrous solvent like dichloromethane and cooled to -78°C.

  • A Lewis acid, such as titanium tetrachloride (TiCl₄), is added, followed by an aldehyde.

  • The reaction mixture is stirred for several hours to allow for the diastereoselective aldol addition to occur.

3. Hydrolysis and Auxiliary Removal:

  • The reaction is quenched, and the chiral auxiliary is cleaved, often by hydrolysis with hydrogen peroxide and a lithium salt.

  • The crude (S)-2-hydroxy-3-methylbutanoic acid is obtained after an aqueous workup.[1]

  • Purification is typically achieved through chromatography or crystallization.

G cluster_0 Asymmetric Synthesis Workflow Start Start Acylation Acylation of Chiral Auxiliary Start->Acylation -78°C, n-BuLi, Isovaleryl Chloride Aldol_Reaction Diastereoselective Aldol Reaction Acylation->Aldol_Reaction -78°C, Lewis Acid Hydrolysis Hydrolysis & Auxiliary Removal Aldol_Reaction->Hydrolysis H2O2, LiOH Purification Purification Hydrolysis->Purification Chromatography Product (S)-2-hydroxy-3-methylbutanoic acid Purification->Product

Caption: Workflow for Asymmetric Synthesis.

Biocatalytic Kinetic Resolution

Biocatalytic kinetic resolution is an enzymatic method that relies on the differential reaction rates of the two enantiomers in a racemic mixture with an enzyme.[5] Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[1] This method is advantageous due to its high enantioselectivity and mild reaction conditions.[4]

Experimental Protocol

1. Reaction Setup:

  • A racemic mixture of ethyl 2-hydroxy-3-methylbutanoate is dissolved in an anhydrous organic solvent (e.g., toluene or hexane) in a reaction vessel.

  • An acyl donor, such as vinyl acetate, is added in excess.

  • The immobilized lipase, for example, Candida antarctica lipase B (CALB), is added to the mixture.[1]

2. Enzymatic Reaction:

  • The reaction mixture is stirred at a controlled temperature, typically around 40°C.

  • The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.[1] This is a critical point to maximize the enantiomeric excess of both the remaining substrate and the product.

3. Work-up and Separation:

  • Once the desired conversion is achieved, the immobilized enzyme is filtered off. The enzyme can often be washed and reused.[1]

  • The solvent and excess acyl donor are removed under reduced pressure.

  • The resulting mixture of the unreacted (S)-ester and the acylated (R)-ester is separated by column chromatography.[1]

4. Hydrolysis (Optional):

  • If the free acid is desired, the separated esters can be hydrolyzed to their corresponding enantiopure carboxylic acids.

G cluster_1 Biocatalytic Kinetic Resolution Workflow Start Racemic ethyl 2-hydroxy-3-methylbutanoate Enzymatic_Reaction Enzymatic Acylation with Lipase Start->Enzymatic_Reaction Vinyl Acetate, 40°C Separation Separation of Ester and Acylated Product Enzymatic_Reaction->Separation ~50% Conversion S_Ester (S)-ester Separation->S_Ester R_Acylated_Ester (R)-acylated ester Separation->R_Acylated_Ester Hydrolysis_S Hydrolysis S_Ester->Hydrolysis_S Hydrolysis_R Hydrolysis R_Acylated_Ester->Hydrolysis_R S_Product (S)-2-hydroxy-3-methylbutanoic acid Hydrolysis_S->S_Product R_Product (R)-2-hydroxy-3-methylbutanoic acid Hydrolysis_R->R_Product

Caption: Workflow for Biocatalytic Kinetic Resolution.

Conclusion

Both asymmetric synthesis using Evans chiral auxiliaries and biocatalytic kinetic resolution are highly effective for producing enantiopure 2-hydroxy-3-methylbutanoic acid. The optimal choice depends on the specific requirements of the project. Asymmetric synthesis is preferable when a high yield of a single, specific enantiomer is the primary goal, and the multi-step process and cryogenic conditions are manageable.[1] In contrast, biocatalytic kinetic resolution offers a simpler, more environmentally friendly alternative that can yield both enantiomers, albeit with a theoretical maximum yield of 50% for each.[1] The mild reaction conditions and potential for catalyst reuse make biocatalysis an attractive option, particularly for large-scale applications where sustainability is a key consideration.[4]

References

Comparison of chiral auxiliaries for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Chiral Auxiliaries for Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the ability to control stereochemistry is paramount. Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for introducing chirality by temporarily attaching a chiral moiety to a prochiral substrate, directing a subsequent stereoselective transformation, and then being removed.

This guide provides a detailed comparison of four widely used classes of chiral auxiliaries: Evans' oxazolidinones, SAMP/RAMP hydrazones, (-)-8-phenylmenthol, and Oppolzer's sultams. Their performance in key asymmetric reactions is evaluated through quantitative data, and detailed experimental protocols for representative transformations are provided.

Mechanism of Action: A Generalized View

Chiral auxiliaries operate by creating a sterically and/or electronically biased environment around the reactive center of a substrate. This bias forces an incoming reagent to approach from a specific face, leading to the preferential formation of one diastereomer. The auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product and can often be recovered for reuse.

G cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Prochiral Substrate->Substrate-Auxiliary Adduct Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Substrate-Auxiliary Adduct Diastereomeric Product Diastereomeric Product Substrate-Auxiliary Adduct->Diastereomeric Product Reagent Reagent Reagent->Diastereomeric Product Chiral Product Chiral Product Diastereomeric Product->Chiral Product Recovered Auxiliary Recovered Auxiliary Diastereomeric Product->Recovered Auxiliary

General workflow of asymmetric synthesis using a chiral auxiliary.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is judged by its ability to induce high stereoselectivity, provide good chemical yields, and the ease of its attachment and removal. The following tables summarize the performance of the selected chiral auxiliaries in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic centers alpha to a carbonyl group.

Chiral AuxiliarySubstrateElectrophileDiastereomeric/Enantiomeric RatioYield (%)
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone)N-PropionylBenzyl bromide>99:1 d.r.95
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone)N-PropionylAllyl iodide98:2 d.r.[1]61-77[1]
SAMP Hydrazone CyclohexanoneMethyl iodide>95% e.e.[2]70-85[2]
Oppolzer's Sultam ((2R)-bornane-10,2-sultam)N-PropionylMethyl iodide98:2 d.r.91
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone)N-PropionylIsobutyraldehyde>99:1[3]80-90[3]
Evans' Oxazolidinone ((S)-4-isopropyl-2-oxazolidinone)N-PropionylBenzaldehyde>99:1[3]85[3]
Oppolzer's Sultam ((2R)-bornane-10,2-sultam)N-PropionylIsobutyraldehyde95:5 (syn-selective with TiCl₄)[4]85[4]
Oppolzer's Sultam ((2R)-bornane-10,2-sultam)N-PropionylIsobutyraldehyde2:98 (anti-selective with Et₂BOTf)-
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring, and chiral auxiliaries can be used to control the facial selectivity of the diene or dienophile.

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (endo:exo)Yield (%)
Evans' Oxazolidinone (N-acryloyl-(S)-4-benzyl-2-oxazolidinone)AcrylateCyclopentadiene>99.5:0.5[3]98[3]
(-)-8-Phenylmenthol Acrylate5-benzyloxymethylcyclopentadieneHigh-
Oppolzer's Sultam (N-acryloyl-(2R)-bornane-10,2-sultam)AcrylateCyclopentadiene98:285

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for key transformations.

Evans' Oxazolidinone Asymmetric Alkylation

This protocol describes the asymmetric alkylation of an N-propionyl oxazolidinone with benzyl bromide.

1. Acylation of (S)-4-benzyl-2-oxazolidinone:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution for 30 minutes, then add propionyl chloride (1.1 eq).

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to 0 °C over 2 hours.[5]

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.[5]

2. Diastereoselective Alkylation:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.[5]

  • Add the N-propionyl oxazolidinone (1.0 eq) in THF dropwise to the LDA solution at -78 °C.[5]

  • After stirring for 30 minutes, add benzyl bromide (1.2 eq).[5]

  • Stir the reaction mixture for 4 hours at -78 °C.[5]

  • Quench the reaction with saturated aqueous NH₄Cl.[5]

3. Cleavage of the Auxiliary (Hydrolytic):

  • Dissolve the purified alkylated product in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).[2]

  • Stir vigorously at 0 °C for 1-2 hours.[2]

  • Quench the excess peroxide with a saturated aqueous solution of sodium sulfite.[2]

  • Acidify the mixture to pH ~2-3 with 1 M HCl and extract the carboxylic acid product.[2]

G Oxazolidinone Oxazolidinone Acylation Acylation Oxazolidinone->Acylation N-Acyl Oxazolidinone N-Acyl Oxazolidinone Acylation->N-Acyl Oxazolidinone Enolate Formation Enolate Formation N-Acyl Oxazolidinone->Enolate Formation Chelated Enolate Chelated Enolate Enolate Formation->Chelated Enolate Alkylation Alkylation Chelated Enolate->Alkylation Alkylated Adduct Alkylated Adduct Alkylation->Alkylated Adduct Cleavage Cleavage Alkylated Adduct->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product

Workflow for Evans' oxazolidinone asymmetric alkylation.
SAMP/RAMP Hydrazone Asymmetric Alkylation

This protocol details the asymmetric methylation of cyclohexanone using a SAMP hydrazone.

1. Hydrazone Formation:

  • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq) in anhydrous benzene or toluene, add cyclohexanone (1.0 eq).[2]

  • Reflux the mixture with a Dean-Stark apparatus for 2-4 hours.[2]

  • Cool the reaction and remove the solvent under reduced pressure.[2]

2. Diastereoselective Alkylation:

  • Prepare a solution of LDA (1.5 eq) in anhydrous THF at -78 °C.[2]

  • Slowly add a solution of the SAMP hydrazone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.[2]

  • Stir the mixture at this temperature for 2-3 hours.[2]

  • Add methyl iodide (2.0 eq) and allow the reaction to slowly warm to room temperature overnight.[2]

  • Quench the reaction with water.[2]

3. Cleavage of the Auxiliary (Ozonolysis):

  • Dissolve the crude methylated hydrazone in dichloromethane (DCM) and cool to -78 °C.[6]

  • Bubble ozone through the solution until a persistent blue color is observed.[6]

  • Purge the solution with argon or nitrogen and then concentrate under reduced pressure.[6]

G Ketone Ketone Hydrazone Formation Hydrazone Formation Ketone->Hydrazone Formation SAMP/RAMP SAMP/RAMP SAMP/RAMP->Hydrazone Formation Hydrazone Hydrazone Hydrazone Formation->Hydrazone Deprotonation Deprotonation Hydrazone->Deprotonation Azaenolate Azaenolate Deprotonation->Azaenolate Alkylation Alkylation Azaenolate->Alkylation Alkylated Hydrazone Alkylated Hydrazone Alkylation->Alkylated Hydrazone Cleavage Cleavage Alkylated Hydrazone->Cleavage Chiral Ketone Chiral Ketone Cleavage->Chiral Ketone

Workflow for SAMP/RAMP hydrazone asymmetric alkylation.
(-)-8-Phenylmenthol in Asymmetric Diels-Alder Reaction

This protocol describes a general procedure for an asymmetric Diels-Alder reaction using a (-)-8-phenylmenthyl acrylate.

1. Ester Formation:

  • Couple (-)-8-phenylmenthol with acryloyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent like dichloromethane at 0 °C to room temperature.

2. Diels-Alder Reaction:

  • Dissolve the (-)-8-phenylmenthyl acrylate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) at the desired temperature (e.g., -78 °C).

  • Add a Lewis acid (e.g., Et₂AlCl, 1.1 eq).

  • Add the diene (e.g., cyclopentadiene, 1.2 eq) dropwise.

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

3. Cleavage of the Auxiliary (Reductive):

  • Dissolve the purified Diels-Alder adduct in an anhydrous solvent like diethyl ether or THF at 0 °C.

  • Add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

  • Stir the reaction for 1-3 hours at 0 °C.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solids and extract the filtrate to isolate the chiral alcohol product. The auxiliary can be recovered from the organic layer.

Oppolzer's Sultam Asymmetric Aldol Reaction

This protocol outlines a syn-selective aldol reaction using an N-propionyl camphorsultam.

1. Acylation of (2R)-bornane-10,2-sultam:

  • Dissolve (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF at -78 °C.

  • Add n-butyllithium (1.05 eq) and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature.

2. Aldol Reaction (syn-selective):

  • Dissolve the N-propionyl sultam (1.0 eq) in anhydrous dichloromethane at -78 °C.[4]

  • Add TiCl₄ (1.1 eq) followed by a hindered base such as (-)-sparteine (1.1 eq).[4]

  • Stir for 30 minutes, then add the aldehyde (e.g., isobutyraldehyde, 1.2 eq).[4]

  • Stir for 2-4 hours at -78 °C.[4]

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.[4]

3. Cleavage of the Auxiliary (Reductive):

  • Dissolve the purified aldol adduct in anhydrous diethyl ether at 0 °C.

  • Add LiAlH₄ (2.0 eq) portion-wise and stir for 2-3 hours at 0 °C.[7]

  • Carefully quench the reaction and work up to isolate the chiral diol product.[7]

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones are highly versatile and provide excellent stereocontrol in a wide range of reactions, particularly aldol additions. SAMP/RAMP hydrazones are exceptionally effective for the asymmetric alkylation of ketones and aldehydes. (-)-8-Phenylmenthol is a classic auxiliary that demonstrates high efficacy in Diels-Alder reactions, and Oppolzer's sultams, with their rigid bicyclic structure, offer excellent stereofacial shielding in various transformations, including alkylations and aldol reactions. The selection of the optimal auxiliary will depend on the specific transformation, the desired stereochemical outcome, and the reaction conditions. This guide provides a foundation for making an informed choice to achieve the desired chiral products with high efficiency and stereoselectivity.

References

A Comparative Guide to Chiral Synthons: (S)-Methyl 2-hydroxy-3-methylbutanoate vs. (S)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral synthon is a cornerstone of modern asymmetric synthesis, profoundly influencing the efficiency, stereochemical outcome, and economic viability of a synthetic route. This guide provides an objective comparison between two valuable chiral synthons: (S)-methyl 2-hydroxy-3-methylbutanoate, a versatile building block from the chiral pool, and (S)-Mandelic Acid, a classical resolving agent and precursor. This comparison is supported by experimental data and detailed protocols to inform the selection process in the synthesis of complex, enantiomerically pure molecules.

Overview and Physicochemical Properties

This compound and (S)-Mandelic Acid are both α-hydroxy acid derivatives, yet their distinct structural features dictate their primary applications in asymmetric synthesis. This compound, derived from the natural amino acid L-valine, is a readily available C6 chiral building block. In contrast, (S)-Mandelic Acid is an aromatic α-hydroxy acid, widely employed for the resolution of racemic mixtures and as a precursor for various chiral pharmaceuticals.

PropertyThis compound(S)-Mandelic Acid
IUPAC Name methyl (2S)-2-hydroxy-3-methylbutanoate(2S)-2-hydroxy-2-phenylacetic acid
Molecular Formula C₆H₁₂O₃C₈H₈O₃
Molecular Weight 132.16 g/mol 152.15 g/mol
Appearance LiquidWhite crystalline solid
Key Functional Groups Ester, Secondary Alcohol, IsopropylCarboxylic Acid, Secondary Alcohol, Phenyl
Primary Application Chiral building blockChiral resolving agent, Chiral precursor

Performance in Asymmetric Synthesis

The utility of a chiral synthon is best demonstrated by its performance in stereoselective transformations. This section presents quantitative data on the typical applications of this compound and (S)-Mandelic Acid.

This compound as a Chiral Building Block

This compound is a valuable precursor for the synthesis of other chiral molecules, particularly α-amino acids, with retention or inversion of configuration. A key application is its conversion to (S)-valine derivatives, which are essential components in the synthesis of pharmaceuticals like the angiotensin II receptor blocker, Valsartan. The stereospecific conversion of the hydroxyl group to an amino group is often achieved via a Mitsunobu reaction, which proceeds with inversion of configuration.

Table 1: Representative Performance of this compound in the Synthesis of an (S)-Valine Precursor

Reaction StepReagents & ConditionsProductYieldStereochemical Outcome
1. MesylationMsCl, Et₃N, CH₂Cl₂(S)-Methyl 2-(methylsulfonyloxy)-3-methylbutanoateHighRetention of configuration
2. Azide DisplacementNaN₃, DMF, 60-70°C(R)-Methyl 2-azido-3-methylbutanoateGood to HighInversion of configuration
3. ReductionH₂, 10% Pd/C, MeOH(S)-Methyl 2-amino-3-methylbutanoateHighRetention of configuration

Note: Specific yields can vary depending on the exact reaction conditions and scale.

(S)-Mandelic Acid as a Chiral Resolving Agent

One of the most classical and industrially relevant applications of (S)-Mandelic Acid is in the resolution of racemic amines through the formation of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization.

Table 2: Performance of (S)-Mandelic Acid in the Chiral Resolution of Racemic 1-Phenylethylamine

Resolving AgentAmineSolventDiastereomeric Salt YieldEnantiomeric Excess (ee) of Recovered Amine
(S)-Mandelic Acid(±)-1-PhenylethylamineEthanol/WaterGood>95%
(S)-Mandelic Acid(±)-trans-2-(N-benzyl)amino-1-cyclohexanolMethanol40-50%>98%

Data compiled from various sources to provide a representative comparison. Yields and ee can be optimized by multiple crystallization cycles.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chiral synthons.

Conversion of this compound to a Protected (S)-Valine Derivative via Mitsunobu Reaction

This protocol describes the stereospecific conversion of the hydroxyl group to a phthalimido group with inversion of configuration.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Phthalimide

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the reaction mixture. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford (R)-methyl 2-phthalimido-3-methylbutanoate. The phthalimide group can be subsequently removed to yield the free amine.

Chiral Resolution of a Racemic Amine using (S)-Mandelic Acid

This protocol outlines a general procedure for the separation of a racemic amine by diastereomeric salt formation.

Materials:

  • Racemic amine

  • (S)-Mandelic Acid

  • Suitable solvent (e.g., ethanol, methanol, or a mixture with water)

  • Filtration apparatus

  • Base (e.g., NaOH solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Salt Formation: Dissolve the racemic amine (1.0 eq.) in the chosen solvent. In a separate flask, dissolve (S)-Mandelic Acid (0.5 to 1.0 eq.) in the same solvent, heating gently if necessary.

  • Add the (S)-Mandelic Acid solution to the amine solution. The formation of the diastereomeric salts may cause a precipitate to form immediately, or crystallization may be induced by cooling or slow evaporation of the solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the amine in the crystallized salt can be enhanced by recrystallization.

  • Liberation of the Free Amine: Suspend the crystalline salt in water and add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10) to liberate the free amine.

  • Extraction: Extract the liberated amine with an organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using a suitable technique such as chiral HPLC or polarimetry.

Visualization of Workflows and Decision Making

Chiral_Synthon_Selection start Start: Need for a Chiral Synthon goal Goal of Synthesis start->goal racemic Resolution of a Racemic Mixture? goal->racemic Primary Goal mandelic (S)-Mandelic Acid racemic->mandelic Yes building_block Introduction of a Specific Chiral Moiety? racemic->building_block No methyl_hydroxy This compound building_block->methyl_hydroxy Yes, e.g., Valine derivative other Consider Other Synthons building_block->other No

Mandelic_Acid_Workflow start Racemic Amine Mixture add_mandelic Add (S)-Mandelic Acid (Formation of Diastereomeric Salts) start->add_mandelic crystallize Fractional Crystallization (Separation of Diastereomers) add_mandelic->crystallize isolate Isolate Less Soluble Diastereomeric Salt crystallize->isolate liberate Liberate Free Amine (Base Treatment) isolate->liberate extract Extract Enantioenriched Amine liberate->extract end Enantiomerically Pure Amine extract->end

Methyl_Hydroxy_Workflow start This compound activation Activate Hydroxyl Group (e.g., Mitsunobu Reaction) start->activation inversion SN2 Displacement with Nucleophile (Inversion of Stereochemistry) activation->inversion product New Chiral Product (e.g., (R)-Amine Precursor) inversion->product further_synthesis Incorporate into Target Molecule (e.g., Valsartan Synthesis) product->further_synthesis end Final Chiral Molecule further_synthesis->end

Conclusion

Both this compound and (S)-Mandelic Acid are powerful tools in the arsenal of the synthetic chemist. The choice between them is dictated by the specific synthetic challenge. (S)-Mandelic Acid excels as a chiral resolving agent, offering a straightforward and often highly effective method for the separation of racemic mixtures, particularly amines. Its utility as a chiral precursor is also well-established. On the other hand, this compound, sourced from the chiral pool, is an excellent starting material for the synthesis of complex molecules requiring the specific stereochemistry and carbon skeleton it provides, as exemplified in the synthesis of Valsartan. The experimental data and protocols provided in this guide offer a foundation for the rational selection and application of these valuable chiral synthons in the pursuit of efficient and highly stereoselective syntheses.

A Comparative Analysis for Researchers: (S)-methyl 2-hydroxy-3-methylbutanoate versus Ethyl (S)-Lactate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral synthons and biocompatible solvents, both (S)-methyl 2-hydroxy-3-methylbutanoate and Ethyl (S)-Lactate present viable options for researchers and professionals in drug development and chemical synthesis. This guide offers an objective comparison of their performance, drawing from available experimental data to inform selection in specific applications. While direct comparative studies are limited, this document compiles existing data on their individual properties and performance metrics.

Physicochemical Properties: A Side-by-Side Look

A fundamental comparison begins with the intrinsic properties of each compound. The following table summarizes key physicochemical data for this compound and Ethyl (S)-Lactate.

PropertyThis compoundEthyl (S)-Lactate
Molecular Formula C₆H₁₂O₃[1][2]C₅H₁₀O₃[3]
Molecular Weight 132.16 g/mol [1][4]118.13 g/mol [3]
Boiling Point 165.6 °C[4]154 °C
Melting Point Not available-26 °C[3]
Density Not available1.034 g/mL at 20 °C
Solubility in Water Not availableMiscible[3]

Performance in Asymmetric Synthesis

Both molecules serve as valuable chiral building blocks in asymmetric synthesis. However, the extent of documented applications and performance data varies.

Ethyl (S)-Lactate , on the other hand, is a widely used and readily available chiral precursor.[6] Its application in the synthesis of other chiral molecules has been documented with specific performance metrics. For instance, it can be used as a starting material for the synthesis of optically active secondary alcohols with yields ranging from 60-86%.[7]

Application as Solvents in Pharmaceutical Formulations

The demand for green, biocompatible solvents in the pharmaceutical industry has highlighted the potential of both compounds.

This compound 's potential as a solvent in pharmaceutical formulations is an area requiring further public research, as specific solubility data for active pharmaceutical ingredients (APIs) is not widely reported.

Ethyl (S)-Lactate is well-established as a "green solvent" and has been investigated for its utility as a pharmaceutical excipient.[3] Studies have quantified its ability to dissolve certain active compounds. For example, the solubility of ferulic acid and caffeine in mixtures of ethyl lactate and water has been determined, showcasing its potential as a co-solvent to enhance the solubility of poorly soluble drugs.[8][9][10]

Table 2: Solubility of Ferulic Acid and Caffeine in Ethyl (S)-Lactate and Water Mixtures at 298 K [8][9][10]

Solvent Composition (mass % Ethyl Lactate : Water)Solubility of Ferulic Acid (mass %)Solubility of Caffeine (mass %)
100 : 05.33.0
80.78 : 19.2210.22-
61.17 : 38.837.81-
50.73 : 49.275.86-
0 : 1000.062.0

Data for caffeine in mixed solvent systems was not fully available in the cited sources.

Metabolic Pathways

Understanding the metabolic fate of these compounds is crucial for their application in drug development.

This compound is a metabolite of the essential branched-chain amino acid L-valine.[5] Its formation is part of the valine catabolism pathway.

G cluster_valine L-Valine Catabolism L-Valine L-Valine alpha-Ketoisovalerate alpha-Ketoisovalerate L-Valine->alpha-Ketoisovalerate Transamination Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA Oxidative Decarboxylation S-methyl 2-hydroxy-3-methylbutanoate_parent (S)-2-Hydroxy-3-methylbutanoic acid Isobutyryl-CoA->S-methyl 2-hydroxy-3-methylbutanoate_parent Further Metabolism S-methyl 2-hydroxy-3-methylbutanoate This compound S-methyl 2-hydroxy-3-methylbutanoate_parent->S-methyl 2-hydroxy-3-methylbutanoate Esterification

Biosynthetic origin of this compound.

Ethyl (S)-Lactate is the ethyl ester of lactic acid and is readily metabolized in the body to lactic acid and ethanol, both of which are endogenous compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of (S)-2-amino-3-hydroxy-3-methylbutanoic acid with methanol, often catalyzed by an acid like sulfuric acid. The resulting ester can then be converted to a hydrochloride salt to improve stability and solubility.[11]

G Start Starting Material: (S)-2-amino-3-hydroxy-3-methylbutanoic acid Esterification Esterification with Methanol (H₂SO₄ catalyst) Start->Esterification HCl_Salt Formation of Hydrochloride Salt (Treatment with HCl) Esterification->HCl_Salt Product Product: (S)-methyl 2-amino-3-hydroxy-3-methylbutanoate HCl HCl_Salt->Product

General synthesis workflow for this compound hydrochloride.
Measurement of API Solubility in Ethyl (S)-Lactate

A general protocol for determining the solubility of an active pharmaceutical ingredient (API) in a solvent like Ethyl (S)-Lactate involves preparing a saturated solution and measuring the concentration of the dissolved API.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the API is added to a known volume of Ethyl (S)-Lactate in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 298 K) for a sufficient period to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the API in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13]

G Start Add excess API to Ethyl (S)-Lactate Equilibrate Agitate at constant temperature until equilibrium Start->Equilibrate Separate Separate solid and liquid phases Equilibrate->Separate Analyze Quantify API concentration in liquid phase (e.g., HPLC) Separate->Analyze

Experimental workflow for API solubility measurement.

Conclusion

Both this compound and Ethyl (S)-Lactate offer distinct advantages for researchers. Ethyl (S)-Lactate is a well-documented, readily available, and versatile chiral precursor and green solvent with established performance data in various applications. This compound, derived from a natural amino acid, holds promise as a chiral building block, though more extensive public data on its performance in synthesis and as a solvent would be beneficial for a more direct comparison. The choice between these two compounds will ultimately depend on the specific requirements of the intended application, availability, and the existing body of literature to support its use.

References

A Comparative Guide to Chiral Stationary Phases for High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers is a critical task in the pharmaceutical, chemical, and agricultural industries, where the biological activity of a molecule can be highly dependent on its stereochemistry. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and powerful technique for analytical and preparative-scale enantioseparations. The choice of the appropriate CSP is paramount for achieving successful and robust separations. This guide provides a comparative analysis of the most common types of CSPs, supported by experimental data, to aid in the selection of the optimal stationary phase for a given chiral separation challenge.

Overview of Chiral Stationary Phases

Chiral Stationary Phases are the heart of chiral HPLC columns, enabling the differential interaction with enantiomers and thus their separation. The most widely used CSPs can be broadly categorized into four main types: polysaccharide-based, protein-based, cyclodextrin-based, and Pirkle-type (brush-type). Each class of CSP offers unique chiral recognition capabilities based on a variety of interaction mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.

Performance Comparison of Chiral Stationary Phases

The performance of a CSP is evaluated based on its ability to provide sufficient enantioselectivity (α), resolution (Rs), and reasonable retention times (k). The following tables summarize comparative data for the separation of various chiral compounds on different types of CSPs.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most versatile and widely used for a broad range of chiral compounds.[1][2][3] They can be operated in normal-phase, reversed-phase, and polar organic modes.[1]

Table 1: Comparative Separation of Flavanones on Polysaccharide-Based CSPs

AnalyteCSPMobile Phasek'1αRs
FlavanoneChiralpak IAn-Hexane/Isopropanol (90/10)1.831.242.94
Chiralcel OD-Hn-Hexane/Isopropanol (90/10)2.561.152.15
6-HydroxyflavanoneChiralpak IAn-Hexane/Isopropanol (80/20)3.451.354.56
Chiralcel OD-Hn-Hexane/Isopropanol (80/20)4.121.213.21
HesperetinChiralpak IAn-Hexane/Ethanol/TFA (80/20/0.1)5.211.182.55
Chiralcel OD-Hn-Hexane/Ethanol/TFA (80/20/0.1)6.331.121.98

Table 2: Comparative Separation of Warfarin on Different Polysaccharide-Based CSPs [4]

| CSP | Mobile Phase | k'1 | α | Rs | | :--- | :--- | :--- | :--- | :--- | :--- | | Chiralpak IA | Isopropyl Alcohol/Methanol (95/5) | 0.24 | 2.16 | 1.20 | | Chiralpak AS-3R | Acetonitrile/Water (50/50) | 1.35 | 1.50 | 2.89 | | Chiralcel OD-RH | Acetonitrile/Water (40/60) | 2.11 | 1.95 | 3.90 |

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs are effective for the separation of a wide variety of chiral compounds, particularly those that can fit into the hydrophobic cavity of the cyclodextrin macrocycle.[5] They are most commonly used in the reversed-phase mode.[5]

Table 3: Comparative Separation of Pharmaceuticals on Cyclodextrin and Polysaccharide CSPs [6][7]

AnalyteCSPMobile Phasek'1αRs
ThyroxineRN-CF6 (Cyclofructan)ACN/MeOH/TFA/TEA (100/0/0.1/0.1)2.11.121.6
Cellulose-Tris DMPACN/MeOH/TFA/TEA (100/0/0.1/0.1)-1.000
CetirizineRN-CF6 (Cyclofructan)ACN/MeOH/TFA/TEA (100/0/0.1/0.1)3.51.152.0
Cellulose-Tris DMPACN/MeOH/TFA/TEA (100/0/0.1/0.1)-1.000
KetoprofenDMP-β-CDMeOH/Water/TFA (80/20/0.1)1.81.091.3
Cellulose-Tris DMPMeOH/Water/TFA (80/20/0.1)2.51.252.8
Protein-Based CSPs

Protein-based CSPs, such as those based on α1-acid glycoprotein (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH), are particularly useful for the separation of chiral drugs.[1][8][9] They are typically used in reversed-phase mode with aqueous buffers.[9]

Table 4: Separation of β-Blockers on a Protein-Based CSP (Chirobiotic T) [10]

| Analyte | Mobile Phase | k'1 | α | Rs | | :--- | :--- | :--- | :--- | :--- | :--- | | Propranolol | Methanol/Acetic Acid/TEA (100/0.02/0.01) | 2.15 | 1.28 | 2.65 | | Metoprolol | Methanol/Acetic Acid/TEA (100/0.02/0.01) | 1.89 | 1.19 | 1.98 | | Atenolol | Methanol/Acetic Acid/TEA (100/0.02/0.01) | 1.55 | 1.35 | 2.91 | | Pindolol | Methanol/Acetic Acid/TEA (100/0.02/0.01) | 2.33 | 1.22 | 2.14 |

Pirkle-Type (Brush-Type) CSPs

Pirkle-type CSPs are based on small chiral molecules covalently bonded to the silica support. They offer robust and efficient separations, often with predictable elution orders. These phases are compatible with a wide range of mobile phases.[11]

Table 5: Separation of Various Analytes on a Pirkle-Type CSP

AnalyteCSPMobile Phasek'1αRs
1-(9-Anthryl)-2,2,2-trifluoroethanol(R,R)-Whelk-O1n-Hexane/Isopropanol (90/10)2.81.54.2
Benzoin(S,S)-Whelk-O1n-Hexane/Isopropanol (95/5)4.11.33.5
N-3,5-Dinitrobenzoyl-leucine(R)-Pirkle 1-Jn-Hexane/Ethanol/Acetic Acid (80/20/1)3.51.43.9

Experimental Protocols

Reproducibility in chiral separations is highly dependent on precise experimental conditions. Below are representative protocols for the data presented.

Protocol 1: Separation of Flavanones on a Polysaccharide-Based CSP
  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90/10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the flavanone racemate in 1 mL of the mobile phase.

Protocol 2: Separation of Warfarin on a Polysaccharide-Based CSP[4]
  • Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water (40/60, v/v)

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Prepare a 0.5 mg/mL solution of racemic warfarin in the mobile phase.

Protocol 3: Separation of β-Blockers on a Protein-Based CSP[10]
  • Column: Chirobiotic T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve 1 mg of the β-blocker racemate in 1 mL of the mobile phase.

Visualizing Chiral Chromatography Concepts

To better understand the processes involved in chiral HPLC, the following diagrams illustrate a typical workflow for method development and the fundamental mechanisms of chiral recognition.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Column and Mobile Phase Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation Start Define Analyte Properties (pKa, solubility, structure) Select_CSPs Select a diverse set of CSPs (Polysaccharide, Protein, Cyclodextrin, Pirkle) Start->Select_CSPs Select_MP Select initial mobile phases (Normal, Reversed, Polar Organic) Select_CSPs->Select_MP Screening Perform initial screening runs Select_MP->Screening Evaluation Evaluate results for any enantioselectivity (α > 1) Screening->Evaluation Evaluation->Select_CSPs No Optimize_MP Optimize mobile phase composition (modifier type and concentration, additives) Evaluation->Optimize_MP Yes Optimize_Conditions Optimize temperature and flow rate Optimize_MP->Optimize_Conditions Optimized_Separation Achieve baseline resolution (Rs > 1.5) Optimize_Conditions->Optimized_Separation Optimized_Separation->Optimize_MP No Validation Validate method for robustness, linearity, accuracy, and precision Optimized_Separation->Validation Yes Final_Method Final Analytical Method Validation->Final_Method

Caption: A general workflow for the development of a chiral HPLC method.

Chiral_Recognition_Mechanisms Three-Point Interaction Model: Stronger binding of one enantiomer leads to longer retention and separation. cluster_csp Chiral Stationary Phase R_Enantiomer R-Enantiomer Interaction1 R_Enantiomer->Interaction1 Strong Interaction2 R_Enantiomer->Interaction2 Strong Interaction3 R_Enantiomer->Interaction3 Strong S_Enantiomer S-Enantiomer S_Enantiomer->Interaction1 Strong S_Enantiomer->Interaction2 Weak S_Enantiomer->Interaction3 Steric Hindrance CSP Chiral Selector

References

Validation of analytical methods for quantifying (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the precise quantification of (S)-methyl 2-hydroxy-3-methylbutanoate is essential for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), complete with detailed experimental protocols and validation data.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound hinges on various factors, including the sample matrix, required sensitivity, and the necessity for chiral separation. Both GC and HPLC are powerful techniques that offer high levels of selectivity and sensitivity. However, they differ significantly in sample preparation and the instrumentation required.[1]

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provides excellent chromatographic resolution, which is especially advantageous for chiral analysis.[1] However, a key consideration for GC analysis of this compound is the necessity of derivatization. This chemical modification is required to increase the volatility and thermal stability of the analyte.[2][3] Common derivatization techniques include silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or esterification.[2]

On the other hand, High-Performance Liquid Chromatography (HPLC) offers a more straightforward and rapid sample preparation workflow.[1] For non-chiral quantification, a reversed-phase HPLC method can be employed.[4] For the critical task of separating and quantifying the (S)-enantiomer from its (R)-counterpart, HPLC with a chiral stationary phase is the method of choice, providing the necessary enantioselectivity.[5][6][7]

The validation of these analytical methods is guided by the International Conference on Harmonisation (ICH) guidelines, which outline key parameters to ensure the method is suitable for its intended purpose.[8] These parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).[8][9][10][11]

Data Presentation

The following table summarizes representative performance data for the validation of GC-MS and HPLC methods for the analysis of this compound and similar organic acids. It is important to note that specific performance data for this particular analyte is not extensively available in the public domain, and the presented data should be considered as a general guideline.[1]

Validation ParameterGC-MS Method Performance (Representative Data)HPLC Method Performance (Representative Data)Typical Acceptance Criteria
Linearity (r²) ≥ 0.998≥ 0.999≥ 0.99[1]
Accuracy (% Recovery) 95% - 105%[1]91.2% - 98.1%[1]80% - 120%[1]
Precision (% RSD) < 10%[1]< 7.8%[1]≤ 15%[1]
Limit of Detection (LOD) 2.5 - 2.8 µmol/L (for similar organic acids)[1]Not explicitly found for this analyte.3x Signal-to-Noise Ratio[1]
Limit of Quantitation (LOQ) Not explicitly found for this analyte.10 ng/mL (for a similar hydroxy acid)[1]10x Signal-to-Noise Ratio[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound using GC-MS, including a necessary derivatization step.

1. Sample Preparation and Extraction:

  • An internal standard is added to the sample (e.g., urine, plasma).

  • The sample is acidified to a pH below 2 using 6M HCl to protonate the carboxylic acid group.[3]

  • The analyte is extracted from the aqueous sample using a suitable organic solvent such as ethyl acetate through liquid-liquid extraction.[3]

  • The organic extract is dried over anhydrous sodium sulfate and then evaporated to dryness under a gentle stream of nitrogen.[3]

2. Derivatization (Silylation):

  • The dried residue is reconstituted in an aprotic solvent like pyridine.[2]

  • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.[2]

  • The mixture is heated at approximately 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative.[2]

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for the separation of organic acid derivatives (e.g., DB-5ms).[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: An appropriate volume of the derivatized sample is injected.

  • Oven Temperature Program: A suitable temperature gradient is used to separate the analytes.

  • Mass Spectrometry: Operated in electron ionization (EI) mode, with full scan for identification and selected ion monitoring (SIM) for quantification to enhance sensitivity.[12]

High-Performance Liquid Chromatography (HPLC) Protocol for Chiral Separation

This protocol details an HPLC method for the enantioselective separation of (R)- and (S)-2-hydroxy-3-methylbutanoic acid.[5]

1. Sample Preparation:

  • A stock solution of the racemic standard is prepared in a suitable diluent (e.g., mobile phase) at a concentration of 1 mg/mL.

  • Working standard solutions are prepared by diluting the stock solution.

  • The sample is accurately weighed and dissolved in the diluent to a concentration within the calibration range.

2. HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector.[5]

  • Column: A polysaccharide-based chiral stationary phase column.[5]

  • Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and isopropanol with a trifluoroacetic acid (TFA) modifier, is often used.[5]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: A fixed volume, such as 10 µL, is injected.[4]

3. System Suitability:

  • The system suitability is verified by injecting the standard solution to check for resolution between the enantiomer peaks, theoretical plates, and tailing factor.[5]

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and the specific workflows for GC-MS and HPLC analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation & Approval Define_Purpose Define Purpose (Assay, Impurity Test, etc.) Prepare_Protocol Prepare Validation Protocol (Scope, Acceptance Criteria) Define_Purpose->Prepare_Protocol Conduct_Experiments Conduct Validation Experiments (Accuracy, Precision, Linearity, etc.) Prepare_Protocol->Conduct_Experiments Analyze_Data Analyze Data vs. Acceptance Criteria Conduct_Experiments->Analyze_Data Prepare_Report Prepare Validation Report (Results, Deviations) Analyze_Data->Prepare_Report QA_Approval QA/Regulatory Approval Prepare_Report->QA_Approval

Caption: General workflow for analytical method validation.

GCMS_Workflow Sample_Preparation Sample Preparation (Extraction & Concentration) Derivatization Derivatization (e.g., Silylation with BSTFA) Sample_Preparation->Derivatization GC_Separation Gas Chromatography Separation (Capillary Column) Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (Scan or SIM mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: GC-MS analytical workflow for this compound.

HPLC_Workflow Sample_Preparation Sample Preparation (Dissolution in Mobile Phase) HPLC_Separation Chiral HPLC Separation (Chiral Stationary Phase) Sample_Preparation->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration & Quantification) UV_Detection->Data_Analysis

Caption: Chiral HPLC analytical workflow for this compound.

References

A Comparative Guide to the Synthetic Routes of (S)-2-Hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-hydroxy-3-methylbutanoic acid, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals, can be prepared through various synthetic strategies. This guide provides a comprehensive comparison of the most common and effective routes: asymmetric synthesis, biocatalytic methods, and chiral resolution. Each method is evaluated based on its efficiency, stereoselectivity, and operational complexity, supported by experimental data and detailed protocols to aid in the selection of the most suitable pathway for a given application.

Comparison of Synthetic Routes

The selection of a synthetic route to (S)-2-hydroxy-3-methylbutanoic acid depends on several factors, including the desired scale of production, required enantiomeric purity, and available resources. The following table summarizes the key quantitative data for the different approaches.

Synthetic RouteKey TransformationSubstrateReagents/CatalystYield (%)Enantiomeric Excess (e.e., %)Key AdvantagesKey Disadvantages
Asymmetric Synthesis DiazotizationL-ValineNaNO₂, H₂SO₄70-80>95High enantioselectivity, readily available starting material.Use of nitrous acid can pose safety concerns; potential for side reactions.
Asymmetric Hydrogenation2-Keto-3-methylbutanoic acidRu-BINAP catalyst, H₂~99>99Excellent enantioselectivity and high yield.Requires specialized high-pressure equipment and expensive catalyst.
Biocatalytic Method FermentationGlycerolEngineered Escherichia coli~33 (titer in g/L)>99High enantioselectivity, uses renewable feedstock, environmentally friendly.Requires expertise in microbial fermentation and metabolic engineering.
Chiral Resolution Diastereomeric Salt FormationRacemic 2-hydroxy-3-methylbutanoic acid(+)-Dehydroabietylamine~40 (for S-enantiomer)>95Technically simpler for initial lab-scale synthesis.Maximum theoretical yield for the desired enantiomer is 50%; requires a suitable resolving agent.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer with high stereoselectivity, avoiding the need for resolving a racemic mixture.

Diazotization of L-Valine

This classical approach utilizes the readily available and optically pure amino acid L-valine as the starting material. The amino group is converted to a hydroxyl group with retention of configuration at the chiral center.

Experimental Protocol:

A solution of L-valine (11.7 g, 0.1 mol) in 1 M sulfuric acid (250 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (10.4 g, 0.15 mol) in water (50 mL) is added dropwise over 2 hours, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for an additional 4 hours and then allowed to warm to room temperature overnight. The solution is then extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield (S)-2-hydroxy-3-methylbutanoic acid.

Asymmetric Hydrogenation of 2-Keto-3-methylbutanoic acid

This method involves the enantioselective reduction of a prochiral keto acid using a chiral catalyst, such as a Ruthenium-BINAP complex. This approach can achieve excellent yields and enantioselectivities.

Experimental Protocol:

In a high-pressure autoclave, 2-keto-3-methylbutanoic acid (11.6 g, 0.1 mol) is dissolved in degassed methanol (100 mL). The chiral catalyst, [RuCl((R)-BINAP)]₂NEt₃ (0.1 mol%), is added under an inert atmosphere. The autoclave is pressurized with hydrogen gas to 50 atm and the mixture is stirred at 50 °C for 24 hours. After releasing the pressure, the solvent is evaporated. The residue is dissolved in water and acidified with 1 M HCl. The product is then extracted with ethyl acetate, and the organic layer is dried and concentrated to give (S)-2-hydroxy-3-methylbutanoic acid.

Biocatalytic Method

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms.

Fermentation with Engineered Escherichia coli

Metabolically engineered microorganisms can be designed to produce (S)-2-hydroxy-3-methylbutanoic acid from simple carbon sources like glycerol. This method is particularly suitable for large-scale, sustainable production.

Experimental Protocol:

A seed culture of the engineered E. coli strain is grown in LB medium. The main fermentation is carried out in a defined mineral medium containing glycerol as the primary carbon source, along with necessary salts and trace elements. The fermentation is conducted in a bioreactor with controlled pH, temperature, and aeration. The production of (S)-2-hydroxy-3-methylbutanoic acid is monitored over time by HPLC. After the fermentation is complete, the cells are removed by centrifugation, and the supernatant is acidified. The product is then isolated from the broth by liquid-liquid extraction. One study reported a titer of 4.0 g/L of (S)-2-hydroxyisovalerate from glycerol using this method[1].

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of the target molecule. While the maximum yield for the desired enantiomer is 50%, it can be a practical approach for obtaining optically pure material.

Diastereomeric Salt Formation

This technique relies on the reaction of the racemic acid with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Experimental Protocol:

A solution of racemic 2-hydroxy-3-methylbutanoic acid (11.8 g, 0.1 mol) in ethanol (100 mL) is heated to boiling. A solution of (+)-dehydroabietylamine (28.5 g, 0.1 mol) in ethanol (100 mL) is added. The mixture is allowed to cool slowly to room temperature, and the resulting crystals of the diastereomeric salt are collected by filtration. The salt is then suspended in water and treated with 2 M NaOH to liberate the free amine, which is removed by extraction with toluene. The aqueous layer is acidified with concentrated HCl and extracted with diethyl ether. The ether extract is dried and evaporated to yield enantiomerically enriched (S)-2-hydroxy-3-methylbutanoic acid. The enantiomeric excess can be improved by recrystallization.

Visualization of Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.

Synthetic_Routes cluster_asymmetric Asymmetric Synthesis cluster_biocatalytic Biocatalytic Method cluster_resolution Chiral Resolution L_Valine L-Valine Target_S (S)-2-hydroxy-3-methylbutanoic acid L_Valine->Target_S Diazotization (NaNO₂, H₂SO₄) Keto_Acid 2-Keto-3-methylbutanoic acid Keto_Acid->Target_S Asymmetric Hydrogenation (Ru-BINAP, H₂) Glycerol Glycerol Engineered_Ecoli Engineered E. coli Glycerol->Engineered_Ecoli Fermentation Target_S_Bio (S)-2-hydroxy-3-methylbutanoic acid Engineered_Ecoli->Target_S_Bio Racemic_Acid Racemic 2-hydroxy-3-methylbutanoic acid Diastereomeric_Salts Diastereomeric Salts Racemic_Acid->Diastereomeric_Salts Salt Formation Chiral_Amine (+)-Dehydroabietylamine Chiral_Amine->Diastereomeric_Salts Target_S_Res (S)-2-hydroxy-3-methylbutanoic acid Diastereomeric_Salts->Target_S_Res Separation & Acidification

Caption: Overview of synthetic routes to (S)-2-hydroxy-3-methylbutanoic acid.

Asymmetric_Synthesis_Workflow cluster_diazotization Diazotization of L-Valine cluster_hydrogenation Asymmetric Hydrogenation D1 Dissolve L-Valine in H₂SO₄ D2 Cool to 0-5 °C D1->D2 D3 Add NaNO₂ solution dropwise D2->D3 D4 Stir and warm to RT D3->D4 D5 Extract with Et₂O D4->D5 D6 Purify D5->D6 D_Product (S)-Product D6->D_Product H1 Dissolve Keto Acid in MeOH H2 Add Ru-BINAP catalyst H1->H2 H3 Pressurize with H₂ H2->H3 H4 Stir at 50 °C H3->H4 H5 Work-up and extract H4->H5 H6 Purify H5->H6 H_Product (S)-Product H6->H_Product

Caption: Experimental workflows for asymmetric synthesis methods.

Fermentation_and_Resolution_Workflow cluster_fermentation Fermentation cluster_resolution Chiral Resolution F1 Prepare seed culture F2 Inoculate fermentation medium F1->F2 F3 Controlled fermentation F2->F3 F4 Separate biomass F3->F4 F5 Acidify supernatant F4->F5 F6 Extract product F5->F6 F_Product (S)-Product F6->F_Product R1 Dissolve racemic acid and chiral amine in solvent R2 Heat to dissolve R1->R2 R3 Cool to crystallize R2->R3 R4 Filter diastereomeric salt R3->R4 R5 Liberate free acid R4->R5 R6 Extract product R5->R6 R_Product (S)-Product R6->R_Product

Caption: Experimental workflows for fermentation and chiral resolution.

References

A Comparative Guide to the Evans Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic chemistry, the reliable and predictable control of stereochemistry is paramount for the synthesis of complex molecules, particularly in the fields of pharmaceutical development and natural products research. Chiral auxiliaries have long been a cornerstone of asymmetric synthesis, providing a robust method for introducing chirality with high levels of stereocontrol. Among these, the oxazolidinone-based auxiliaries developed by David A. Evans have established themselves as a gold standard due to their versatility, high efficacy, and predictable stereochemical outcomes.[1][2]

This guide provides an objective comparison of the Evans chiral auxiliary with other prominent alternatives in key asymmetric transformations. Supported by experimental data, this report aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the selection of a chiral auxiliary for their specific synthetic challenges.

Performance Comparison in Key Asymmetric Reactions

The effectiveness of a chiral auxiliary is contingent upon the specific reaction type and the nature of the substrates involved. The following sections present a quantitative comparison of the Evans auxiliary against leading alternatives in asymmetric alkylation, aldol, and Diels-Alder reactions.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental C-C bond-forming reaction, and the choice of chiral auxiliary is critical in dictating the diastereoselectivity of the transformation. Evans oxazolidinones are widely recognized for their exceptional performance in this area, consistently delivering high diastereomeric ratios and yields.[3] A notable alternative is the pseudoephedrine amide auxiliary, which also provides excellent levels of stereocontrol.[4][5]

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans Oxazolidinone N-propionyl imideAllyl Iodide98:261-77[3]
Evans Oxazolidinone N-propionyl imideBenzyl Bromide>99:192[3]
Pseudoephedrine Amide N-propionyl amideBenzyl Bromide99:190[6]
Pseudoephedrine Amide N-propionyl amiden-Butyl Iodide>99:180[6]
Asymmetric Aldol Reactions

The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Evans auxiliaries, particularly in boron-mediated reactions, are renowned for their ability to produce syn-aldol products with exceptional diastereoselectivity.[7][8][9] Sulfur-based auxiliaries, such as thiazolidinethiones, have emerged as effective alternatives, in some cases offering complementary stereoselectivity.[10]

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Evans Oxazolidinone N-propionyl imide (Boron enolate)Isobutyraldehyde>99:180-95[8]
Evans Oxazolidinone N-propionyl imide (Boron enolate)Benzaldehyde>99:185[11]
Sulfur-based (Thiazolidinethione) N-acetyl imide (Titanium enolate)Benzaldehyde>98:285[8]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone for the synthesis of cyclic molecules. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Both Evans oxazolidinones and Oppolzer's camphorsultams are highly effective in promoting stereoselective Diels-Alder reactions, typically favoring the endo adduct with high diastereomeric excess.[8]

Chiral AuxiliaryDienophileDieneendo:exo RatioDiastereomeric Excess (d.e.)Yield (%)
Evans Oxazolidinone N-acryloyl imideCyclopentadiene>100:194%81[12]
Oppolzer's Camphorsultam N-acryloyl imideCyclopentadiene98.5:1.597%81[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for key asymmetric reactions utilizing the Evans chiral auxiliary.

Asymmetric Alkylation of an Evans N-Acyl Oxazolidinone

This procedure outlines the alkylation of an N-propionyl oxazolidinone with allyl iodide.[13]

1. Acylation of the Evans Auxiliary:

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry toluene (5 mL/mmol) is added propionic anhydride (1.2 equiv), triethylamine (1.5 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • The reaction mixture is heated to reflux for 30 minutes.

  • After cooling to room temperature, the reaction is quenched with water and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation:

  • The N-propionyl oxazolidinone (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) (10 mL/mmol) and the solution is cooled to -78 °C under an inert atmosphere.

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, as a solution in THF) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C to form the sodium enolate.

  • Allyl iodide (1.2 equiv) is then added dropwise.

  • The reaction is stirred at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR or gas chromatography (GC) analysis of the crude product. The product is purified by flash column chromatography.

3. Auxiliary Removal:

  • The purified alkylated product (1.0 equiv) is dissolved in a 4:1 mixture of THF and water (5 mL/mmol).

  • The solution is cooled to 0 °C, and lithium hydroxide (LiOH) (2.0 equiv) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv) are added sequentially.

  • The reaction is stirred at 0 °C for 1-2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The pH is adjusted to ~10 with a saturated aqueous solution of sodium bicarbonate, and the chiral auxiliary is extracted with ethyl acetate.

  • The aqueous layer is then acidified to pH ~2 with 1 M HCl and the carboxylic acid product is extracted with ethyl acetate.

  • The organic layers containing the product are dried, filtered, and concentrated to yield the enantioenriched carboxylic acid.

Visualizing the Workflow and Logic

To further aid in the conceptual understanding of the application of chiral auxiliaries, the following diagrams illustrate the general workflow and a key reaction mechanism.

Chiral_Auxiliary_Selection_Workflow cluster_0 Decision Process for Chiral Auxiliary Selection Define Target\nStereochemistry Define Target Stereochemistry Reaction Type Reaction Type Define Target\nStereochemistry->Reaction Type Substrate Scope Substrate Scope Reaction Type->Substrate Scope Literature Precedent Literature Precedent Substrate Scope->Literature Precedent Select Auxiliary Select Auxiliary Literature Precedent->Select Auxiliary Auxiliary Availability\n(Both Enantiomers?) Auxiliary Availability (Both Enantiomers?) Auxiliary Availability\n(Both Enantiomers?)->Select Auxiliary Ease of Attachment\n& Removal Ease of Attachment & Removal Ease of Attachment\n& Removal->Select Auxiliary Optimization Optimization Select Auxiliary->Optimization

Caption: A logical workflow for the selection of a suitable chiral auxiliary.

Evans_Auxiliary_Alkylation cluster_workflow Generalized Reaction Scheme for Evans Auxiliary in Asymmetric Alkylation Start Evans Auxiliary Acylation Acylation (RCOCl or (RCO)2O) Start->Acylation 1. N_Acyl N-Acyl Oxazolidinone Acylation->N_Acyl Enolate_Formation Enolate Formation (e.g., NaHMDS, LDA) N_Acyl->Enolate_Formation 2. Chelated_Enolate Chelated (Z)-Enolate Enolate_Formation->Chelated_Enolate Alkylation Alkylation (R'-X) Chelated_Enolate->Alkylation 3. Alkylated_Product Alkylated Product (High d.r.) Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Alkylated_Product->Cleavage 4. Final_Product Enantioenriched Carboxylic Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Generalized workflow for an Evans auxiliary-mediated asymmetric alkylation.

References

Evaluating the Enantiomeric Excess of (S)-Methyl 2-Hydroxy-3-Methylbutanoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral molecules such as (S)-methyl 2-hydroxy-3-methylbutanoate. This compound serves as a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] The distinct biological activities of different enantiomers necessitate accurate quantification to ensure the stereochemical purity of drug products and to understand metabolic pathways.[2][3] This guide provides a comprehensive comparison of the primary analytical techniques used to evaluate the enantiomeric excess of this compound, with a focus on chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess depends on factors such as sample matrix, required sensitivity, available instrumentation, and the need for high-throughput screening. Chiral HPLC and GC are the most prevalent techniques, each offering distinct advantages and disadvantages.

Method Principle Advantages Disadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).- Broad applicability to a wide range of compounds.- Excellent resolution and accuracy.- Non-destructive, allowing for sample recovery.- Method development can be time-consuming and empirical.[2]- Chiral columns can be expensive.- May require solvent-intensive mobile phases.
Chiral GC Direct separation on a chiral capillary column or, more commonly, separation of diastereomers on an achiral column after derivatization.[1][2]- High resolution and efficiency.- Fast analysis times.- Sensitive detection methods (e.g., FID, MS).[2]- Requires volatile and thermally stable analytes or derivatives.[1]- Derivatization adds a step to sample preparation and can introduce errors.[2]
NMR Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[4][5]- Non-destructive.- Provides structural information.- Can be rapid for screening purposes.[6]- Lower sensitivity compared to chromatographic methods.- May require higher concentrations of the analyte.- Chiral auxiliaries can be expensive.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative protocols for chiral HPLC and GC analysis of methyl 2-hydroxy-3-methylbutanoate.

Protocol 1: Chiral HPLC (Direct Method)

This protocol outlines a direct method for the enantioseparation of methyl 2-hydroxy-3-methylbutanoate using a polysaccharide-based chiral stationary phase.

1. Materials and Reagents:

  • Racemic methyl 2-hydroxy-3-methylbutanoate standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sample diluent: n-Hexane/IPA (90:10, v/v)[7]

2. HPLC System and Conditions:

  • HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.[7]

  • Chiral Column: A polysaccharide-based column, such as one with an amylose or cellulose derivative (e.g., Chiralpak® series), is a good starting point.[2][8]

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v).[7] The ratio of hexane to IPA may need optimization.[2]

  • Flow Rate: 1.0 mL/min.[2][7]

  • Column Temperature: 25°C.[2][7]

  • Detection Wavelength: 210 nm.[2][7]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic methyl 2-hydroxy-3-methylbutanoate at a concentration of 1.0 mg/mL in the sample diluent.[7]

  • Dilute the stock solution to a working concentration (e.g., 100 µg/mL).[8]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[8]

4. Data Analysis:

  • The enantiomers will be separated into two distinct peaks.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.[7]

  • The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Chiral GC (Indirect Method via Derivatization)

This protocol involves the derivatization of the hydroxyl group of methyl 2-hydroxy-3-methylbutanoate to form diastereomers, which are then separated on a standard achiral GC column.[1][2]

1. Materials and Reagents:

  • Methyl 2-hydroxy-3-methylbutanoate sample

  • Chiral derivatizing agent (e.g., (S)-(+)-3-methyl-2-butanol for esterification followed by an acylating agent like trifluoroacetic anhydride).[2]

  • Pyridine

  • Anhydrous solvent (e.g., hexane) for reconstitution

  • Anhydrous sodium sulfate

2. Derivatization Procedure:

  • Esterification: To 1 mg of the methyl 2-hydroxy-3-methylbutanoate enantiomeric mixture, add 1 mL of (S)-(+)-3-methyl-2-butanol and a catalytic amount of an acid catalyst. Heat the reaction mixture as required.

  • Acylation: After esterification, the hydroxyl group can be acylated. To the dried ester residue, add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine. Let the reaction proceed at room temperature for 30 minutes.[2]

  • Evaporate the reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.[2]

3. GC-MS System and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A standard achiral column such as a DB-5.[1][2]

  • Injector Temperature: 250°C.[2]

  • Oven Program: Start at an initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280°C.[2]

  • Detector: FID or MS.[2]

4. Data Analysis:

  • The two diastereomers will be separated into two distinct peaks.

  • Calculate the diastereomeric excess (% de), which corresponds to the enantiomeric excess of the original sample, using the peak areas.

Quantitative Data Summary

The following table summarizes typical performance parameters for the chiral separation of α-hydroxy esters using HPLC and GC. Actual values will vary depending on the specific instrumentation and conditions.

Parameter Chiral HPLC Chiral GC (with Derivatization)
Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA, IB, IC)[2]Achiral (e.g., DB-5)[2]
Mobile/Carrier Gas n-Hexane/Isopropanol (e.g., 90:10) with 0.1% TFA[2]Helium or Hydrogen
Typical Resolution (Rs) > 1.5[7]> 2.0
Analysis Time 10 - 30 minutes15 - 40 minutes
Limit of Detection (LOD) ~0.2 µg/mL[9]Lower (pg range with MS)
Limit of Quantification (LOQ) ~0.5 µg/mL[9]Lower (pg-ng range with MS)

Workflow and Logic Diagrams

To aid in the conceptual understanding of the analytical processes, the following diagrams illustrate the general workflow for determining enantiomeric excess and the logic of chiral separation via diastereomer formation.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_processing Data Processing Sample Sample containing This compound Method Chiral Separation (HPLC, GC, or NMR) Sample->Method Standard Racemic Standard Preparation Standard->Method Integration Peak Integration Method->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Result Report ee% Calculation->Result

Figure 1: General workflow for the determination of enantiomeric excess.

G Logic of Chiral Separation via Diastereomer Formation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_separation Separation cluster_output Output Enantiomers Enantiomeric Mixture (R- and S-Analyte) Reaction Derivatization Enantiomers->Reaction CDA Chiral Derivatizing Agent (e.g., S-Reagent) CDA->Reaction Diastereomers Diastereomeric Mixture (R,S- and S,S-Products) Reaction->Diastereomers Separation Achiral Chromatography (GC or HPLC) Diastereomers->Separation Output Separated Peaks Separation->Output

Figure 2: Logic of chiral separation via diastereomer formation.

References

A Guide to Cross-Validation of HPLC and GC-MS for Chiral Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the chiral purity of drug substances is paramount. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust analytical methods are required to separate and quantify these stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed techniques for chiral purity analysis.[1][2] Cross-validation of results from these orthogonal methods provides the highest level of confidence in the accuracy and reliability of the data, a critical aspect in regulated environments.[3]

This guide provides an objective comparison of HPLC and GC-MS for chiral purity analysis, complete with representative experimental protocols, a quantitative performance comparison, and logical workflow diagrams to aid in method selection and implementation.

Methodology Comparison: At a Glance

The fundamental difference between HPLC and GC lies in the mobile phase and the corresponding analyte requirements. HPLC utilizes a liquid mobile phase to separate compounds based on their differential interactions with a stationary phase, making it suitable for a wide range of non-volatile and thermally labile compounds.[1][4][5][6] In contrast, GC employs an inert gas as the mobile phase and separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase.[1][4][5][6]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).[1][7][8]Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase.[1][8]
Typical Analytes Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[1][4]Volatile, thermally stable compounds (e.g., small molecules, essential oils).[1][4][9]
Derivatization Sometimes required to improve separation or detection.[1][10]Often necessary to increase volatility and thermal stability.[3][10]
Instrumentation Cost Generally higher due to high-pressure pumps and sophisticated detectors.[1]Can be lower for basic setups, but high-resolution MS detectors can be expensive.[1]
Solvent Consumption Higher, which can be a consideration for cost and environmental impact.[1]Lower, as it primarily uses gases as the mobile phase.[1]

Quantitative Performance Comparison

The following table summarizes typical validation parameters for chiral purity analysis using HPLC and GC-MS. These values are representative and can vary depending on the specific analyte, method, and instrumentation.

ParameterChiral HPLCChiral GC-MS
Enantiomeric Excess (%ee) Typically >99% accuracyTypically >99% accuracy
Precision (%RSD) < 2%[11]< 5%
Limit of Detection (LOD) ng/mL to µg/mL range[11][12][13]pg to ng range[8]
Limit of Quantitation (LOQ) ng/mL to µg/mL range[11][12][13]pg to ng range[8]
Linearity (r²) > 0.99[11]> 0.99
Accuracy (% Recovery) 98-102%[11]95-105%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical procedures. Below are representative protocols for the analysis of enantiomeric excess using both chiral HPLC and GC-MS.

Chiral HPLC Method for a Pharmaceutical Compound

This protocol describes a normal-phase HPLC method for the enantiomeric separation of a hypothetical chiral pharmaceutical compound.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. For basic compounds, 0.1% diethylamine may be added; for acidic compounds, 0.1% trifluoroacetic acid may be added.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral GC-MS Method for a Volatile Chiral Amine

This protocol outlines a method for the chiral separation of a volatile amine after derivatization.

1. Derivatization:

  • To a solution of the amine in a suitable solvent (e.g., dichloromethane), add a chiral derivatizing agent (e.g., (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride).

  • Add a non-chiral base (e.g., triethylamine) and stir at room temperature.

  • Quench the reaction, extract the diastereomeric products, and evaporate the solvent.

  • Reconstitute the residue in a suitable solvent for GC injection.

2. GC-MS Instrumentation and Conditions:

  • Column: A chiral capillary column such as a Chirasil-L-Val.[15]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[16]

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.[16]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Electron ionization (EI) in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.[15]

3. Data Analysis:

  • Separate and quantify the resulting diastereomers. The ratio of the diastereomers will correspond to the enantiomeric ratio of the original amine.

Logical Workflows

The selection and validation of a chiral analytical method follow a logical progression. The following diagrams illustrate the general workflow for cross-validating HPLC and GC-MS results and a decision-making process for selecting the appropriate primary technique.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_analysis Sample Analysis hplc_val->hplc_analysis compare Compare Results hplc_analysis->compare gcms_dev Method Development (including derivatization) gcms_val Method Validation gcms_dev->gcms_val gcms_analysis Sample Analysis gcms_val->gcms_analysis gcms_analysis->compare report Final Report compare->report

Cross-validation workflow for HPLC and GC-MS.

MethodSelection start Analyte Properties volatility Volatile & Thermally Stable? start->volatility solubility Soluble in Common Organic Solvents? volatility->solubility No gcms GC-MS is a Strong Candidate volatility->gcms Yes hplc HPLC is Preferred solubility->hplc Yes derivatize Consider Derivatization for GC-MS solubility->derivatize No derivatize->gcms

Decision tree for chiral method selection.

References

Safety Operating Guide

Proper Disposal of (S)-Methyl 2-Hydroxy-3-Methylbutanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-methyl 2-hydroxy-3-methylbutanoate, tailored for researchers, scientists, and drug development professionals.

This compound is recognized as a flammable liquid and an irritant to the skin and eyes.[1] Adherence to stringent safety protocols during its handling and disposal is therefore essential to mitigate potential risks. The following procedures are based on established guidelines for the management of hazardous laboratory waste.

Immediate Safety and Hazard Identification

Before handling this compound, it is crucial to be aware of its inherent hazards. This information is critical for risk assessment and the implementation of appropriate safety measures.

Hazard ClassificationGHS CodeDescription
Flammable liquidsH226Flammable liquid and vapor[1]
Skin corrosion/irritationH315Causes skin irritation[1]
Serious eye damage/eye irritationH319Causes serious eye irritation[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. All personnel handling this compound must be equipped with the following:

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionA lab coat or chemical-resistant apron.
Respiratory ProtectionTo be used in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a systematic and compliant manner. The following workflow outlines the necessary steps from waste generation to final disposal.

cluster_0 Waste Generation & Collection cluster_1 Storage in Satellite Accumulation Area (SAA) cluster_2 Final Disposal Start Start Collect_Waste Collect waste in a compatible container Start->Collect_Waste At point of generation Label_Container Label container with 'Hazardous Waste' and contents Collect_Waste->Label_Container Segregate_Waste Segregate from incompatible materials Label_Container->Segregate_Waste Store_in_SAA Store in designated SAA Segregate_Waste->Store_in_SAA Keep_Closed Keep container closed Store_in_SAA->Keep_Closed Monitor_Volume Monitor waste volume Keep_Closed->Monitor_Volume Request_Pickup Request pickup from EHS Monitor_Volume->Request_Pickup When container is full or ready for disposal Transport EHS transports to central facility Request_Pickup->Transport Dispose Proper Disposal Transport->Dispose

Disposal workflow for this compound.
Experimental Protocols for Waste Management

1. Waste Collection:

  • Collect waste this compound in a designated, chemically compatible container. Suitable containers are typically glass or high-density polyethylene (HDPE).

  • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.

  • Do not mix this waste stream with incompatible materials such as strong oxidizers, acids, or bases.

2. Labeling:

  • Immediately label the waste container with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound," the approximate concentration or volume, and the date of accumulation.

  • Clearly indicate the associated hazards (e.g., "Flammable," "Irritant").

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The SAA should be a secure, well-ventilated area, away from sources of ignition, heat, and direct sunlight.

  • The container must be kept closed at all times, except when adding waste.

4. Final Disposal:

  • Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Follow all institutional and local regulations for hazardous waste disposal.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood if possible.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soapy water), and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department in accordance with their established protocols.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (S)-methyl 2-hydroxy-3-methylbutanoate. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

This compound is classified as a flammable liquid and an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5][6][7] All personnel must be thoroughly familiar with the hazards of this compound before handling.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes that can cause serious eye irritation.[1][2][3][4][6][7]
Hand Protection Nitrile or Butyl rubber gloves. A breakthrough time of 189 minutes has been reported for nitrile gloves with the structurally similar ethyl lactate.Provides a barrier against skin contact, which can cause irritation.[1][2][3][4][6][7] Given the lack of specific data for the target chemical, using gloves with proven resistance to similar esters is a prudent measure. Always inspect gloves for damage before use.
Skin and Body Protection A flame-retardant lab coat and closed-toe shoes.Protects against skin contact and provides a barrier in case of splashes or spills. The flame-retardant property is crucial due to the flammability of the compound.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of vapors, which can cause respiratory irritation.[4][6][7]

Occupational Exposure Limits (OELs):

Specific occupational exposure limits (e.g., PEL, TLV) for this compound have not been established.[1][2][5][8] Therefore, it is critical to handle this compound in a manner that minimizes any potential for exposure.

Operational Plans: Handling and Storage Protocols

Handling:

  • Always handle this compound within a chemical fume hood to control vapor exposure.

  • Ground all containers and transfer equipment to prevent the buildup of static electricity, which can be an ignition source for this flammable liquid.

  • Use non-sparking tools when handling containers.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents, as they are incompatible.[1][2]

cluster_handling Handling Workflow prep Preparation (Don PPE, Verify Fume Hood Operation) transfer Chemical Transfer (Use Grounding, Non-Sparking Tools) prep->transfer use Experimental Use transfer->use cleanup Post-Handling Cleanup (Decontaminate Surfaces, Remove PPE) use->cleanup

Handling Workflow Diagram

Disposal Plan: Step-by-Step Guide

Improper disposal of this compound can pose environmental risks. The primary method for disposal of small laboratory quantities involves neutralization through hydrolysis followed by disposal in accordance with local regulations.

Experimental Protocol for Neutralization and Disposal:

This protocol is for the disposal of small quantities (typically < 100 mL) of this compound.

Materials:

  • Waste this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Beaker of appropriate size

  • pH paper or pH meter

  • Appropriate waste container

Procedure:

  • Work in a Fume Hood: Perform all steps of the neutralization process within a certified chemical fume hood.

  • Dilution: Place the waste this compound in a beaker. If the waste is concentrated, it can be diluted with a water-miscible solvent like ethanol to aid in the reaction.

  • Neutralization: While stirring, slowly add 1 M NaOH solution to the beaker. The ester will undergo hydrolysis to form 2-hydroxy-3-methylbutanoic acid and methanol. This reaction is exothermic, so add the NaOH solution portion-wise to control the temperature.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding NaOH solution until the pH is between 6 and 8.

  • Stir to Complete Reaction: Allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis is complete.

  • Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, provided it meets local regulations for pH and chemical content.[9][10] Always confirm with your institution's Environmental Health and Safety (EHS) department before drain disposal. If drain disposal is not permitted, transfer the neutralized solution to a properly labeled hazardous waste container for collection by EHS.

cluster_disposal Disposal Workflow start Waste Collection (in Fume Hood) neutralize Neutralization (Slowly add 1M NaOH with stirring) start->neutralize monitor pH Monitoring (Target pH 6-8) neutralize->monitor react Complete Reaction (Stir for 1 hour) monitor->react check_reg Consult Local Regulations react->check_reg drain Drain Disposal (with copious water) check_reg->drain Permitted waste_container Collect as Hazardous Waste check_reg->waste_container Not Permitted

Disposal Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-methyl 2-hydroxy-3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
(S)-methyl 2-hydroxy-3-methylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.